Thalidomide-NH-amido-C6-NH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C21H27N5O5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
N-(6-aminohexyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C21H27N5O5/c22-10-3-1-2-4-11-23-17(28)12-24-14-7-5-6-13-18(14)21(31)26(20(13)30)15-8-9-16(27)25-19(15)29/h5-7,15,24H,1-4,8-12,22H2,(H,23,28)(H,25,27,29) |
InChIキー |
SSJDZDZYRLNANJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCN |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-NH-amido-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Thalidomide-NH-amido-C6-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its role as a Cereblon (CRBN) E3 ligase ligand, the formation of the ternary complex, and the subsequent ubiquitination and degradation of target proteins. It includes representative quantitative data, detailed experimental protocols, and visualizations of the key processes.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates the thalidomide-based Cereblon (CRBN) ligand and a C6 amine linker, which is used in PROTAC technology.[1][2] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ubiquitin ligase, a linker, and a ligand for a target protein.[1][2] The fundamental mechanism of action for a PROTAC incorporating this compound is to induce the selective degradation of a target protein through the cell's own ubiquitin-proteasome system.[1][2]
This process is initiated by the formation of a ternary complex, which brings the target protein and the E3 ubiquitin ligase into close proximity. Thalidomide (B1683933) and its analogs, including the thalidomide moiety in this conjugate, bind to CRBN, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[3][4] This binding event facilitates the recruitment of a target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[5][6]
The following diagram illustrates the general signaling pathway of targeted protein degradation mediated by a thalidomide-based PROTAC.
Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to promote the degradation of the target protein. While specific quantitative data for a PROTAC derived from this compound will be dependent on the specific target protein ligand, the following tables provide representative data for thalidomide-based PROTACs targeting the BET bromodomain protein BRD4.
Table 1: Representative Binding Affinities and Ternary Complex Formation
| PROTAC Component | Binary KD (to POI) | Binary KD (to CRBN) | Ternary KD (POI-PROTAC-CRBN) | Cooperativity (α) |
| PROTAC-PEG3 | 120 nM | 2.2 µM | 55 nM | 2.18 |
| PROTAC-PEG4 | 135 nM | 2.8 µM | 75 nM | 1.80 |
Data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC. The values are illustrative of typical results. Cooperativity (α) is a measure of the enhancement of binding of one component of the ternary complex in the presence of the other. An α value greater than 1 indicates positive cooperativity.
Table 2: Representative Degradation Potency of a BRD4-Targeting PROTAC
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 |
This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC.[1] The values are illustrative of typical results. DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, while Dmax represents the maximum percentage of protein degradation achievable.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of thalidomide-based PROTACs.
Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following treatment with a PROTAC.[7]
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat cells with a dose-response of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate.
-
Data Analysis: Quantify band intensities and normalize the target protein levels to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.[7]
The following diagram outlines the general workflow for a western blot experiment to determine protein degradation.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex in vitro.[3]
Materials:
-
Tagged POI (e.g., GST-tagged)
-
Tagged CRBN complex (e.g., His-tagged DDB1-CRBN)
-
Terbium (Tb)-conjugated anti-tag antibody (donor fluorophore)
-
Acceptor fluorophore-conjugated anti-tag antibody
-
PROTAC of interest
-
Assay buffer
-
384-well microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer.
-
Complex Formation: In a 384-well plate, add the tagged POI, tagged CRBN complex, and PROTAC dilutions. Incubate to allow for ternary complex formation.
-
Antibody Addition: Add the Tb-conjugated donor antibody and the acceptor-conjugated antibody to the wells and incubate.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve is characteristic of ternary complex formation, often referred to as the "hook effect".[3]
Logical Relationships in Ternary Complex Formation
The formation of a stable and productive ternary complex is a critical determinant of a PROTAC's efficacy. The linker connecting the target-binding ligand and the E3 ligase ligand plays a crucial role in the geometry and stability of this complex.
The following diagram illustrates the logical relationship of the components involved in forming the ternary complex.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 7. benchchem.com [benchchem.com]
The Role of Thalidomide-NH-amido-C6-NH2 in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Thalidomide-NH-amido-C6-NH2, an E3 ligase ligand-linker conjugate integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTAC technology represents a paradigm shift in therapeutic intervention, moving beyond protein inhibition to induce targeted protein degradation. This document details the mechanism of action, synthesis protocols, and cellular-based assays for PROTACs incorporating this specific chemical entity. Quantitative data from relevant studies are summarized, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers in drug discovery and development.
Introduction: The Dawn of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Unlike traditional inhibitors that block a protein's function, TPD co-opts the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs). Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Thalidomide (B1683933) and its derivatives have been pivotal in the development of PROTACs, serving as potent ligands for the Cereblon (CRBN) E3 ligase complex. This compound is a key building block in this context, providing the CRBN-binding moiety and a six-carbon alkyl linker with a terminal amine for conjugation to a target protein ligand. The nature and length of the linker are critical determinants of the efficacy of the resulting PROTAC.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of this compound in a PROTAC is to engage the CRBN E3 ligase. The subsequent chain of events leads to the degradation of the target protein:
-
Ternary Complex Formation: The PROTAC, incorporating the thalidomide moiety, simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The formation of this complex brings the target protein into close proximity with the E3 ligase machinery. This allows for the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.
Quantitative Data and Performance Analysis
The efficacy of a PROTAC is highly dependent on the length and composition of the linker. Research has shown that linker length can significantly impact the stability and geometry of the ternary complex, thereby influencing degradation efficiency.
A study investigating the degradation of the F-box protein FBXO22 explored a series of thalidomide amido derivatives with varying linker lengths. While the study's primary focus shifted to a more potent VHL-based degrader, it was noted that thalidomide derivatives with alkyl linkers longer than five carbons conferred moderate degradation of FBXO22[1][2]. Specifically, a C8 linker derivative achieved approximately 50% degradation at a 3 µM concentration after 5 hours of treatment[1]. This suggests that a C6 linker, as present in this compound, is within the active range for inducing degradation of certain target proteins.
| Parameter | Description | Typical Values | Reference |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | nM to µM range | [1] |
| Dmax | The maximum percentage of target protein degradation achieved. | Typically >80% for effective PROTACs | [1] |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding between the thalidomide moiety and CRBN. | nM to µM range | General PROTAC Literature |
Note: Specific DC50 and Dmax values are highly dependent on the target protein, the target-binding ligand, and the cell line used.
Experimental Protocols
PROTAC Synthesis via Amide Bond Formation
The terminal amine of this compound allows for a straightforward conjugation to a carboxylic acid-functionalized ligand for a protein of interest.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand for the protein of interest
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Reagents for purification (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in the anhydrous solvent.
-
Add the coupling reagent (1.1 eq) and the organic base (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring the progress by LC-MS or TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.
Cellular Assay: Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Procedure:
-
Cell Culture and Treatment: Plate the chosen cell line in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Global Proteomics for Off-Target Analysis
Quantitative mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC and identifying potential off-target effects.
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at its optimal degradation concentration and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides using trypsin.
-
Peptide Labeling (Optional): For multiplexed analysis, label the peptides with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control. Any significantly downregulated protein other than the intended target is a potential off-target.
Signaling Pathways and Logical Relationships
The core signaling pathway exploited by thalidomide-based PROTACs is the Cullin-RING E3 ubiquitin ligase (CRL) pathway, specifically CRL4CRBN.
References
The Role of Thalidomide-NH-amido-C6-NH2 in PROTAC Technology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins that have been historically challenging to drug. These heterobifunctional molecules leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively remove proteins of interest. A critical component in the design of many potent PROTACs is the E3 ligase-recruiting moiety and the linker that connects it to the target protein-binding ligand. This technical guide provides an in-depth exploration of "Thalidomide-NH-amido-C6-NH2," a key building block in the development of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
At its core, a PROTAC consists of two distinct ligands connected by a flexible linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[1] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the protein for degradation by the 26S proteasome. Thalidomide (B1683933) and its analogs are well-established ligands for the CRBN E3 ligase, making them valuable components in PROTAC design.[2] "this compound" is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand and a C6 amino linker, providing a versatile platform for the synthesis of novel PROTACs.[3][4]
This guide will delve into the quantitative aspects of CRBN-ligand interactions, provide detailed experimental protocols for the evaluation of PROTACs utilizing this linker, and present visual representations of the key biological pathways and experimental workflows.
Quantitative Data on CRBN Ligand Binding and PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). While data for a PROTAC specifically using the "this compound" linker is not available, the following table presents data for a representative CRBN-recruiting PROTAC targeting BRD4, ARV-825, to illustrate typical degradation parameters.[6]
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Citation |
| ARV-825 | BRD4 | T-ALL cell lines | Varies by cell line | >90% | [6] |
Note: The DC50 and Dmax values for a specific PROTAC are highly dependent on the target protein, cell line, and experimental conditions.
Signaling Pathway and Experimental Workflows
The mechanism of action of a thalidomide-based PROTAC involves a series of orchestrated molecular events, beginning with the formation of a ternary complex and culminating in the degradation of the target protein. Understanding this pathway is essential for the rational design and evaluation of new PROTACs.
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Evaluation
Caption: General experimental workflow for PROTAC evaluation.
Experimental Protocols
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This protocol provides a stepwise approach to optimize a TR-FRET assay for characterizing the formation of a ternary complex between a target protein (e.g., BRD), a CRBN-recruiting PROTAC, and the CRBN E3 ligase.[5][7][8]
Materials:
-
GST-tagged target protein (e.g., GST-BRD2(BD1))
-
His-tagged CRBN(DDB1) complex
-
Tb-anti-GST antibody (Donor)
-
AF488-anti-His antibody (Acceptor)
-
PROTAC of interest (synthesized using this compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume plates
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of all proteins and antibodies in the assay buffer.
-
Prepare a serial dilution of the PROTAC in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Optimization (Checkerboard Titration):
-
To determine the optimal concentrations of proteins and antibodies, perform a checkerboard titration.
-
Vary the concentrations of GST-target protein and His-CRBN(DDB1) across the plate.
-
Add a fixed, optimized concentration of the PROTAC to induce ternary complex formation.
-
Add fixed concentrations of Tb-anti-GST and AF488-anti-His antibodies.
-
Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes), protected from light.
-
-
PROTAC Dose-Response:
-
Using the optimized concentrations of proteins and antibodies, set up the assay with a serial dilution of the PROTAC.
-
Include a DMSO vehicle control (0% ternary complex formation) and a control with a high concentration of a known binder to either the target or CRBN to determine the background signal.
-
Dispense the GST-target protein, His-CRBN(DDB1), and the PROTAC dilutions into the wells.
-
Add the antibody mix (Tb-anti-GST and AF488-anti-His).
-
Incubate as determined during optimization.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the donor (e.g., 490 nm) and acceptor (e.g., 520 nm) emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (Acceptor signal / Donor signal).
-
Plot the TR-FRET ratio against the PROTAC concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the EC50 for ternary complex formation.
-
In Vitro Ubiquitination Assay
This protocol outlines the steps to directly measure the ability of a thalidomide-based PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.[9]
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant CRBN/DDB1/CUL4A/Rbx1 E3 ligase complex
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Reaction Setup:
-
On ice, prepare a master mix containing the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.
-
In individual tubes, add the target protein and the E3 ligase complex.
-
Add the PROTAC (or DMSO vehicle control) to the respective tubes.
-
Initiate the reaction by adding the master mix to each tube.
-
Set up control reactions, including reactions lacking E1, E3, or the PROTAC, to ensure the observed ubiquitination is dependent on all components.
-
-
Incubation:
-
Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Interpretation:
-
Successful PROTAC-mediated ubiquitination will be indicated by the appearance of a ladder of higher molecular weight bands above the band corresponding to the unmodified target protein.
-
Western Blotting for Protein Degradation Assessment
This is a fundamental technique to quantify the reduction in the level of a specific protein in cells treated with a PROTAC.[10]
Materials:
-
Cell line expressing the target protein of interest
-
PROTAC of interest
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add SDS-PAGE loading buffer and boil the samples.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control protein to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
"this compound" represents a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its thalidomide moiety effectively hijacks the CRBN E3 ligase, while the C6 amino linker provides a convenient attachment point for a wide range of target-binding ligands. The successful development of potent and selective PROTACs using this and similar linkers relies on a thorough understanding of the underlying mechanism of action and the application of a suite of robust biochemical and cellular assays. The detailed protocols and workflows provided in this guide offer a comprehensive framework for researchers to design, synthesize, and evaluate novel PROTACs, ultimately contributing to the advancement of this transformative therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Architecture and Functional Profile of Thalidomide-NH-amido-C6-NH2: A Core Component in Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure, properties, and application of Thalidomide-NH-amido-C6-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). As a bifunctional molecule, it incorporates the well-characterized Cereblon (CRBN) E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a C6 amine linker. This configuration allows for its conjugation to a target protein ligand, creating a PROTAC capable of inducing selective degradation of pathogenic proteins. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and use in biological assays, and visualizes the key signaling pathways and experimental workflows involved in its mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel protein degraders.
Introduction to this compound in PROTAC Technology
The field of targeted protein degradation has emerged as a transformative approach in therapeutic development, offering the potential to address disease targets previously considered "undruggable."[1][2] PROTACs are at the forefront of this technology, acting as heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4]
A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are widely utilized as E3 ligase ligands due to their high affinity for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1][5] this compound is a synthetic derivative of thalidomide designed for incorporation into PROTACs. It features a C6 aliphatic chain with a terminal amine group, providing a versatile attachment point for a POI ligand through various conjugation chemistries.[3][6]
Structure and Physicochemical Properties
This compound is structurally defined as 4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. Its chemical structure combines the phthalimide (B116566) and glutarimide (B196013) rings of thalidomide with a flexible hexylamino linker. The terminal primary amine serves as a reactive handle for conjugation.
Below is a table summarizing the key physicochemical properties of this compound, which are crucial for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₄O₄ | [7] |
| Molecular Weight | 372.4 g/mol | [7] |
| IUPAC Name | 4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | [7] |
| CAS Number | 2093386-50-4 | [7] |
| Appearance | Light yellow to yellow solid powder | [8] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 6 | [7] |
| Rotatable Bond Count | 7 | [7] |
| Topological Polar Surface Area | 122 Ų | [7] |
Note: Some properties are computed and may vary slightly depending on the source.
Biological Activity and Mechanism of Action
The biological activity of this compound is realized upon its incorporation into a PROTAC. The thalidomide moiety binds to Cereblon, effectively "hijacking" the E3 ligase complex.[1][5] The linker positions the POI, bound by the other end of the PROTAC, in close proximity to the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Signaling Pathway
The mechanism of action for a PROTAC utilizing this compound is depicted in the following signaling pathway diagram.
Quantitative Data
While specific quantitative data for PROTACs utilizing the this compound linker is not extensively available in the public domain, the following tables present representative data based on published results for similar thalidomide-based PROTACs. This data is intended to provide a general understanding of the expected performance metrics.
Table 1: Representative Cereblon Binding Affinity
The binding affinity of the thalidomide moiety to Cereblon is a critical determinant of PROTAC efficacy.
| Compound | Assay Method | Binding Affinity (Kd) | Reference |
| Thalidomide | ITC | ~1.8 µM | [9] |
| Pomalidomide | SPR | ~0.3 µM | [5] |
| This compound | - | Expected: 1-5 µM | - |
Note: Kd values can vary significantly based on the assay conditions and protein constructs used. The value for this compound is an educated estimate.
Table 2: Representative PROTAC Degradation Performance
The degradation efficiency of a PROTAC is typically characterized by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
| PROTAC Target | Cell Line | Linker Type/Length | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | 22Rv1 | Thalidomide-based | 1-10 | >90 | [8] |
| SHP2 | HeLa | Thalidomide-based | 6.02 | >95 | [10] |
| Hypothetical POI | - | Thalidomide-C6-NH-amido | 1-100 | >90 | - |
Note: DC₅₀ and Dₘₐₓ are highly dependent on the target protein, cell line, and linker composition.
Table 3: Representative Pharmacokinetic Properties
The pharmacokinetic profile of a PROTAC influences its in vivo efficacy.
| PROTAC Target | Species | Route | Cₘₐₓ (ng/mL) | T₁/₂ (h) | AUC (ng·h/mL) | Reference |
| BCR-ABL | Mouse | IV | ~3000 | 1.62 | 405 | [8] |
| Hypothetical POI | - | - | - | - | - | - |
Note: Pharmacokinetic parameters are highly variable and depend on the overall PROTAC structure and formulation.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent evaluation in cellular assays.
Synthesis of this compound
Workflow for Synthesis:
References
- 1. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted protein degradation bypassing cereblon and von Hippel-Lindau [the-innovation.org]
- 3. Thalidomide-NH-C6-NH2 TFA | E3 ligase ligand-linker conjugate | CAS# 2093386-51-5 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel cereblon modulator for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thalidomide-NH-C6-NH2 | C19H24N4O4 | CID 131999664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural basis of thalidomide enantiomer binding to cereblon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Thalidomide-NH-amido-C6-NH2 as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to tag the target protein for degradation. Thalidomide (B1683933) and its analogs are among the most well-established ligands for recruiting the Cereblon (CRBN) E3 ligase. This technical guide provides an in-depth overview of Thalidomide-NH-amido-C6-NH2, a synthesized E3 ligase ligand-linker conjugate designed for the development of potent and specific PROTACs.[1][2][3]
This compound incorporates the thalidomide moiety, which serves as the CRBN-binding warhead, connected to a 6-carbon alkyl linker with a terminal amine group. This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thus forming a complete PROTAC molecule. The C6 linker offers a balance of flexibility and length to facilitate the formation of a productive ternary complex between the target protein and Cereblon.
Mechanism of Action: Cereblon-Mediated Protein Degradation
PROTACs utilizing a thalidomide-based ligand function by co-opting the Cullin-RING E3 ubiquitin ligase 4 (CRL4-CRBN) complex. The thalidomide component of the PROTAC binds to Cereblon, the substrate receptor of this complex. Simultaneously, the other end of the PROTAC binds to the target protein of interest (POI). This dual binding induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of multiple copies of the target protein.
References
The Architect's Guide to Demolition: A Technical Whitepaper on Thalidomide-Based PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dawn of Targeted Protein Degradation
The paradigm of small molecule drug discovery has traditionally centered on the principle of inhibition. However, a revolutionary strategy, Proteolysis Targeting Chimeras (PROTACs), has emerged, shifting the focus from mere inhibition to complete eradication of disease-causing proteins. PROTACs are heterobifunctional molecules that commandeer the cell's own ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] This is accomplished through the elegant design of a molecule comprising three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.
Thalidomide (B1683933) and its analogs, once infamous, have been repurposed as potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, a key player in the ubiquitin-proteasome pathway.[2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the stability of the ternary complex, and ultimately, the efficiency of target protein degradation.[3] This technical guide provides an in-depth exploration of the discovery, synthesis, and evaluation of thalidomide-based PROTAC linkers, offering a comprehensive resource for the rational design of next-generation protein degraders.
The Core Tenets of Thalidomide-Based PROTAC Design
The design of a successful thalidomide-based PROTAC hinges on a nuanced understanding of the interplay between its constituent parts. The linker, in particular, requires careful consideration of its attachment point on the thalidomide scaffold, its chemical composition, and its length.
Linker Attachment Points: A Tale of Three Positions
The thalidomide scaffold offers three primary points for linker attachment: the C4 and C5 positions of the phthalimide (B116566) ring, and the glutarimide (B196013) nitrogen (N-position).[4] The choice of attachment point has a profound impact on the PROTAC's biological activity.
-
C4-Position Attachment: Generally considered a favorable strategy, C4-linked PROTACs often exhibit good aqueous stability and lead to potent degradation of target proteins.[4]
-
C5-Position Attachment: While also a viable option, C5-linked PROTACs may, in some instances, exhibit reduced neosubstrate degradation compared to their C4 counterparts.[4]
-
N-Position Attachment: Less commonly utilized, the glutarimide nitrogen has also been explored as a linker attachment point. However, this modification can abrogate binding to CRBN, making it a useful negative control in experimental setups.[5]
Linker Composition and Length: The Goldilocks Principle
The composition and length of the linker are critical parameters that must be empirically optimized for each target protein. The most common linker motifs include polyethylene (B3416737) glycol (PEG) chains and alkyl chains.
-
PEG Linkers: These flexible and hydrophilic linkers can improve the aqueous solubility of the PROTAC, a common challenge for these high molecular weight molecules.[3] The length of the PEG chain is a key variable, with optimal lengths being highly target-dependent.[6]
-
Alkyl Linkers: These linkers offer a more rigid connection compared to PEG chains, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation.[3] However, their increased hydrophobicity can impact solubility and cell permeability.[3]
The "hook effect," a phenomenon where the efficacy of a PROTAC decreases at higher concentrations, is a crucial consideration in linker design and optimization.[6]
Quantitative Analysis of Thalidomide-Based PROTAC Efficacy
The performance of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data from various studies, providing a comparative overview of the performance of different thalidomide-based PROTACs.
Table 1: Comparison of Degradation Efficiency for Different Linker Attachment Points
| PROTAC ID | Target Protein | Linker Attachment Point | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | BTK | C4 (Pomalidomide) | 0.5 | >90 | [4] |
| Representative BRD4 PROTAC | BRD4 | C4 (Pomalidomide) | <1 | >95 | [7] |
| ZB-S-29 | SHP2 | Not Specified (Thalidomide) | 6.02 | Not Specified | [8][9] |
Table 2: Impact of Linker Composition and Length on BRD4 Degradation
| Linker Type | Linker Length | DC50 (nM) | Dmax (%) | Reference |
| PEG | Not Specified | 15 | >95 | [10] |
| Piperidine-based | Short | <1 | >95 | [7] |
Table 3: Degradation Efficiency of BTK-Targeting PROTACs with Varying Linkers
| PROTAC ID | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | PEG-based (non-covalent) | 2.2 | 97 | [3] |
| IR-1 | PEG-based (irreversible) | Not Specified | Not Specified | [3] |
| RC-3 | PEG-based (reversible covalent) | Not Specified | Not Specified | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways, experimental workflows, and logical relationships in the discovery and evaluation of thalidomide-based PROTACs.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a thalidomide-based PROTAC linker and key experiments for the evaluation of PROTAC efficacy.
Protocol 1: Synthesis of a Thalidomide-PEG-Linker Intermediate
This protocol describes the synthesis of a thalidomide-PEG-linker with a terminal tosyl group, which can be readily conjugated to a protein of interest ligand.
Step 1: Synthesis of Tosylated PEG Linker
-
Dissolve triethylene glycol (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Add pyridine (B92270) or triethylamine (B128534) (1.5 eq.) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel using an ethyl acetate (B1210297)/hexane gradient.
Step 2: Coupling of Tosylated PEG Linker to 4-Hydroxythalidomide
-
To a solution of 4-hydroxythalidomide (1 eq.) in anhydrous dimethylformamide (DMF), add K₂CO₃ (2-3 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the tosylated PEG linker from Step 1 (1.2 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a methanol/dichloromethane gradient to afford the final thalidomide-PEG-linker.
Protocol 2: Conjugation of Thalidomide-Linker to a Protein Ligand
This protocol outlines the conjugation of the synthesized thalidomide-linker to a protein ligand containing a primary amine.
-
In a clean, dry reaction vial, dissolve the protein ligand (1.0 eq.) and the thalidomide-linker (1.0 - 1.2 eq.) in anhydrous DMF or DMSO.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.), to the reaction mixture.
-
Stir the reaction mixture at room temperature or elevate the temperature to 37-50 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the crude PROTAC using preparative HPLC with a C18 column.
-
Characterize the final PROTAC by LC-MS and NMR to confirm its identity and purity.[4]
Protocol 3: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and boil to denature the proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[10]
Conclusion
The discovery and development of thalidomide-based PROTACs represent a paradigm shift in drug discovery, offering the potential to target previously "undruggable" proteins. The linker is a pivotal component in the design of these molecules, and its careful optimization is paramount to achieving potent and selective protein degradation. This technical guide has provided a comprehensive overview of the key principles, quantitative data, and experimental protocols essential for the successful design, synthesis, and evaluation of thalidomide-based PROTAC linkers. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to rationally design the next generation of targeted protein degraders, heralding a new era of precision medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted degradation of the oncogenic phosphatase SHP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality with the potential to address previously "undruggable" targets.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] This is achieved through small molecules, most notably Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, which induce the proximity of a target protein to an E3 ubiquitin ligase.[3][5] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3][6]
At the heart of this technology are the E3 ligase ligands, which serve as the crucial link to the cellular degradation machinery. While over 600 E3 ligases are encoded in the human genome, only a handful have been successfully hijacked for TPD, highlighting the critical need for the discovery and development of new E3 ligase ligands to expand the scope and selectivity of this powerful approach.[7][8] This guide provides a comprehensive technical overview of the core principles of E3 ligase ligands in TPD, including their mechanism of action, quantitative characteristics, key experimental protocols, and the intricate signaling pathways they modulate.
Mechanism of Action: PROTACs and Molecular Glues
Targeted protein degradation is primarily driven by two classes of small molecules: PROTACs and molecular glues. While both leverage the UPS, their mechanisms of inducing the proximity between the target protein and the E3 ligase differ.
PROteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three distinct components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][9] The PROTAC acts as a molecular bridge, forming a ternary complex between the POI and the E3 ligase.[3] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the proteasome.[6][10]
Molecular Glues are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein.[1][11] Unlike the modular design of PROTACs, the discovery of molecular glues has often been serendipitous.[12] A well-known example is the immunomodulatory drug (IMiD) class, including thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), which bind to the Cereblon (CRBN) E3 ligase and induce the degradation of neo-substrates such as IKZF1 and IKZF3.[3][13]
Key E3 Ligases and Their Ligands in Targeted Protein Degradation
The selection of the E3 ligase is a critical aspect of TPD, as its expression pattern, cellular localization, and intrinsic catalytic activity can significantly influence the efficacy and safety of the degrader. While the field is actively exploring new E3 ligases, a few have become the workhorses of TPD research and development.
Cereblon (CRBN)
CRBN is a substrate receptor for the Cullin 4A RING E3 ubiquitin ligase complex (CRL4-CRBN).[14][15] It is one of the most widely used E3 ligases in TPD due to the availability of well-characterized ligands derived from IMiDs.[13][16] These ligands, such as pomalidomide and lenalidomide, bind to a hydrophobic pocket in CRBN, allosterically modulating its substrate specificity.[3][17]
Von Hippel-Lindau (VHL)
The VHL tumor suppressor protein is the substrate recognition component of the VHL-ElonginB-ElonginC (VBC) E3 ubiquitin ligase complex.[18][19] VHL is another popular E3 ligase for PROTAC design, with potent, small-molecule ligands developed from the natural substrate, hypoxia-inducible factor 1α (HIF-1α).[20][21] These ligands mimic the hydroxylated proline residue of HIF-1α, enabling high-affinity binding to VHL.[22]
Mouse Double Minute 2 Homolog (MDM2)
MDM2 is a RING finger E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor.[6][23] MDM2-p53 interaction inhibitors, such as nutlins and their derivatives, have been repurposed as E3 ligase ligands for PROTACs.[18][23] These ligands bind to the p53-binding pocket of MDM2, allowing for the recruitment of this E3 ligase to target proteins.[24]
Inhibitor of Apoptosis Proteins (IAPs)
The IAP family of proteins, particularly cIAP1, are RING E3 ligases that play a crucial role in regulating apoptosis and immune signaling.[18] Small molecule mimetics of the natural IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) have been developed as ligands to recruit cIAP1 for TPD.[18]
Expanding the E3 Ligase Toolbox
A significant effort in the TPD field is focused on discovering ligands for novel E3 ligases. This is driven by the need to overcome potential resistance mechanisms to CRBN- and VHL-based degraders and to achieve tissue- and cell-type-specific protein degradation.[7][25] Emerging E3 ligases with developing ligands include RNF4, DCAF15, and KEAP1.[8][26]
Quantitative Data Presentation
The efficacy of E3 ligase ligands and the PROTACs they are incorporated into is determined by a combination of factors, including binding affinity to the E3 ligase and the target protein, as well as the efficiency of target degradation. The following tables summarize key quantitative data for commonly used E3 ligase ligands and representative PROTACs.
Table 1: Binding Affinities of Common E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd or Ki) | Assay Method | Reference(s) |
| CRBN | Pomalidomide | ~157 nM (Kd) | Competitive Titration | [3][27] |
| CRBN | Lenalidomide | ~178 nM (Kd) | Competitive Titration | [3] |
| CRBN | Thalidomide | ~250 nM (Kd) | Competitive Titration | [3] |
| VHL | VH298 | 80-90 nM (Kd) | ITC, FP | [2][28][29][30] |
| MDM2 | MI-1061 | 0.16 nM (Ki) | Not Specified | [4][16][20][31][32] |
Table 2: Degradation Efficiency of Representative PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference(s) |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 nM | >95% | [28] |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | <5 nM | >90% | [28] |
| MZ1 | BRD4 | VHL | HeLa | ~26 nM | >90% | [29] |
| dBET1 | BRD4 | CRBN | HeLa | ~4 nM | >90% | [29] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows central to the field of targeted protein degradation.
Signaling Pathways
Caption: The Ubiquitin-Proteasome System (UPS) cascade.
Caption: Mechanism of action of a PROTAC molecule.
Experimental Workflows
Caption: A typical PROTAC drug development workflow.
Experimental Protocols
The successful development and characterization of E3 ligase ligands and their corresponding degraders rely on a suite of robust biochemical and cell-based assays. The following are detailed methodologies for key experiments.
In-Cell Target Protein Degradation Assay (Western Blot)
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a degrader molecule.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the degrader compound (e.g., PROTAC) in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the degrader or vehicle control and incubate for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.
2. Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
In-Vitro Ubiquitination Assay
This assay is used to determine if a PROTAC can induce the ubiquitination of a target protein in a reconstituted system.
1. Reagents:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VBC or CRL4-CRBN)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
2. Reaction Setup:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control and a no-E3 ligase control.
-
The final reaction volume is typically 20-50 µL.
3. Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
4. Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western blot using an antibody against the target protein.
-
A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be observed in the presence of the PROTAC and all necessary components.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.
1. Reagents:
-
Tagged recombinant target protein (e.g., His-tagged)
-
Tagged recombinant E3 ligase complex (e.g., GST-tagged)
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-His-Terbium)
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-GST-d2)
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.1% BSA)
2. Assay Procedure:
-
In a low-volume 384-well plate, add the target protein, E3 ligase, and a serial dilution of the PROTAC.
-
Incubate at room temperature for a specified time (e.g., 1 hour) to allow for complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate for another specified time (e.g., 1 hour) to allow for antibody binding.
3. Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is typically observed, from which the potency of ternary complex formation can be determined.
Conclusion
The discovery and optimization of E3 ligase ligands are paramount to the continued success and expansion of targeted protein degradation as a therapeutic strategy. A deep understanding of the underlying biology of the ubiquitin-proteasome system, coupled with robust and quantitative experimental methodologies, is essential for the rational design of novel degraders. The ability to hijack a growing repertoire of E3 ligases will undoubtedly unlock new therapeutic opportunities and enable the development of more potent, selective, and tissue-specific protein degraders to combat a wide range of diseases. This guide serves as a foundational resource for researchers dedicated to advancing this exciting and rapidly evolving field.
References
- 1. Regulation of the Mdm2–p53 pathway by the ubiquitin E3 ligase MARCH7 | EMBO Reports [link.springer.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adooq.com [adooq.com]
- 5. Dual Roles of MDM2 in the Regulation of p53: Ubiquitination Dependent and Ubiquitination Independent Mechanisms of MDM2 Repression of p53 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 12. journals.physiology.org [journals.physiology.org]
- 13. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dissecting CRBN-substrate interactions in the mechanism of lenalidomide - Emma Fink [grantome.com]
- 15. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Structure of the VHL-ElonginC-ElonginB complex: implications for VHL tumor suppressor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Strategies to Detect Endogenous Ubiquitination of a Target Mammalian Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. medchemexpress.com [medchemexpress.com]
- 30. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 31. medchemexpress.com [medchemexpress.com]
- 32. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide to the Binding Affinity of Thalidomide-NH-amido-C6-NH2 to Cereblon
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of thalidomide-based ligands to the E3 ubiquitin ligase Cereblon (CRBN), with a specific focus on the conceptual framework relevant to "Thalidomide-NH-amido-C6-NH2". While specific quantitative binding data for "this compound" is not publicly available, this document serves as a foundational resource. It offers a comparative analysis of the binding affinities of parent immunomodulatory drugs (IMiDs®)—thalidomide (B1683933), lenalidomide, and pomalidomide—to CRBN. Detailed experimental protocols for key biophysical and biochemical assays used to determine these binding affinities are provided, along with visual representations of the underlying signaling pathways and experimental workflows. This guide is intended to equip researchers and drug development professionals with the necessary information to design and interpret experiments aimed at characterizing novel CRBN ligands and PROTAC® degraders.
Introduction: The Critical Interaction of Thalidomide Analogs with Cereblon
Cereblon (CRBN) is a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex.[1][2] The binding of small molecule ligands, such as thalidomide and its analogs, to CRBN modulates the substrate specificity of the CRL4-CRBN complex. This altered specificity leads to the ubiquitination and subsequent proteasomal degradation of "neosubstrates," which are not the natural targets of this E3 ligase.[3] This mechanism of action is the foundation for the therapeutic effects of immunomodulatory drugs (IMiDs®) and the rapidly expanding field of Proteolysis Targeting Chimeras (PROTACs).
"this compound" is a synthetic ligand-linker conjugate designed for use in PROTAC development. It incorporates the thalidomide moiety for CRBN binding and a C6 amine linker for conjugation to a target protein ligand. A thorough understanding of its binding affinity to CRBN is paramount for the development of effective and specific protein degraders.
Quantitative Binding Affinity Data for Parent Thalidomide Analogs
While specific binding data for "this compound" is not available, the binding affinities of its parent compounds—thalidomide, lenalidomide, and pomalidomide—have been extensively characterized. These values provide a crucial benchmark for assessing the binding of new derivatives. The affinity can vary depending on the specific assay conditions and the protein construct used.
| Compound | Assay Type | Binding Constant (Kd/Ki) | Reference |
| Thalidomide | Competitive Titration | ~250 nM (Kd) | [4] |
| Thalidomide | Fluorescence Polarization | 249.20 nM (Ki) | [2] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 - 640 nM (Kd) | [5] |
| Lenalidomide | Fluorescence Polarization | 177.80 nM (Ki) | [2] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (Kd) | [5] |
| Pomalidomide | Fluorescence Polarization | 156.60 nM (Ki) | [2] |
| Pomalidomide | Fluorescence-based Competition Assay | 2.1 µM (Ki) | [6] |
Signaling Pathway of Cereblon Modulation
The binding of a thalidomide-based ligand to CRBN initiates a cascade of events leading to the degradation of a target protein. This signaling pathway is central to the mechanism of action of IMiDs® and PROTACs.
Figure 1. Signaling pathway of PROTAC-mediated protein degradation via Cereblon.
Experimental Protocols for Binding Affinity Determination
Several biophysical and biochemical methods are employed to quantify the binding affinity of small molecules to Cereblon. The choice of assay depends on factors such as throughput requirements, the need for thermodynamic data, and the availability of reagents.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte. It provides kinetic data (association and dissociation rates) from which the dissociation constant (Kd) can be calculated.
Methodology:
-
Immobilization: Recombinant human Cereblon (often in complex with DDB1) is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the thalidomide-based compound at various concentrations is flowed over the chip surface, allowing it to bind to the immobilized CRBN.
-
Detection: The change in the SPR signal, measured in response units (RU), is monitored in real-time to observe the association of the compound.
-
Dissociation: A buffer solution without the compound is flowed over the chip to measure the dissociation of the compound from CRBN.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the dissociation constant (Kd).[7][8]
Figure 2. General experimental workflow for a Surface Plasmon Resonance (SPR) assay.
Fluorescence Polarization (FP) Competitive Binding Assay
FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. It is well-suited for high-throughput screening.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified Cereblon protein and a fluorescently labeled thalidomide analog (tracer) with a known binding affinity for CRBN.
-
Competition: The unlabeled test compound (e.g., "this compound") is added to the reaction mixture at various concentrations. The test compound competes with the fluorescent tracer for binding to CRBN.
-
Measurement: The fluorescence polarization of the sample is measured using a microplate reader. When the fluorescent tracer is bound to the larger CRBN protein, it tumbles more slowly, resulting in a high polarization signal. When displaced by the test compound, the free tracer tumbles more rapidly, leading to a low polarization signal.
-
Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of the test compound to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the tracer) can be determined. The IC50 can then be converted to a Ki (inhibition constant).[9][10][11]
Figure 3. General experimental workflow for a Fluorescence Polarization (FP) assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive, homogeneous fluorescence-based assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.
Methodology:
-
Reagent Preparation: The assay typically involves a tagged Cereblon protein (e.g., GST-tagged) and a fluorescently labeled thalidomide analog (e.g., Thalidomide-Red). An antibody against the tag, labeled with a FRET donor (e.g., Europium cryptate), is also used.
-
Assay Principle: In the absence of a competitor, the binding of the fluorescently labeled thalidomide to the tagged CRBN brings the donor and acceptor fluorophores into close proximity, resulting in a high FRET signal.
-
Competition: The test compound is added to the assay mixture. It competes with the fluorescently labeled thalidomide for binding to CRBN, disrupting the FRET pair and causing a decrease in the FRET signal.
-
Measurement: The time-resolved fluorescence is measured at the emission wavelengths of both the donor and acceptor. The ratio of these signals is calculated.
-
Data Analysis: The FRET ratio is plotted against the concentration of the test compound to determine the IC50 value.[12][13][14]
References
- 1. What is the functional role of the thalidomide binding protein cereblon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 7. benchchem.com [benchchem.com]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. tracerDB | FP [tracerdb.org]
- 12. aurorabiolabs.com [aurorabiolabs.com]
- 13. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
An In-Depth Technical Guide to Thalidomide-NH-amido-C6-NH2 for Inducing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional small-molecule inhibitors. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native protein disposal machinery to eliminate specific proteins of interest. A cornerstone in the design of many efficacious PROTACs is the recruitment of an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives have been extensively utilized as potent ligands for the Cereblon (CRBN) E3 ligase complex. This technical guide provides a comprehensive overview of Thalidomide-NH-amido-C6-NH2 , a key building block for the synthesis of CRBN-recruiting PROTACs, detailing its mechanism of action, relevant experimental protocols, and the broader context of its application in drug discovery.
Core Concept: The PROTAC Mechanism with Thalidomide-Based Ligands
This compound is a functionalized derivative of thalidomide designed for facile incorporation into PROTACs. It comprises three essential components:
-
The Thalidomide Moiety: This pharmacophore acts as the E3 ligase recruiter, specifically binding to the CRBN substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
-
The C6 Linker: A six-carbon alkyl chain that connects the thalidomide moiety to a reactive group. The linker's length and composition are critical for the optimal orientation of the target protein and the E3 ligase to facilitate efficient ubiquitination.
-
The Terminal Amine Group (-NH2): This functional group provides a convenient attachment point for conjugating a ligand that binds to a specific protein of interest (POI).
The resulting PROTAC molecule acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase. This proximity-induced event facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalyze further degradation cycles.
Signaling Pathway of CRBN-Mediated Protein Degradation
The signaling cascade initiated by a thalidomide-based PROTAC involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates the key steps in this process.
Quantitative Data for Thalidomide-Based PROTACs
While specific degradation data for PROTACs synthesized with this compound is not extensively available in publicly accessible literature, the following table summarizes the performance of PROTACs constructed with other thalidomide-based linkers. This data provides a representative expectation of the potency and efficacy that can be achieved. The key parameters are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
| PROTAC Name/Identifier | E3 Ligase Ligand | Target Protein | Cell Line | DC50 | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 nM | >95 |
| dBET1 | Thalidomide | BRD4 | MV4;11 | 1.8 nM | >98 |
| Compound 15 | Pomalidomide | BRD9 | MOLM-13 | ~10 nM | >90 |
| SHP2-PROTAC-1 | Thalidomide | SHP2 | HeLa | 6.02 nM | >95 |
| IDO1 Degrader-1 | Thalidomide | IDO1 | HeLa | 1-10 µM | ~75 |
This table presents data for PROTACs with thalidomide or its analogs as the CRBN ligand to illustrate typical degradation performance.
Experimental Protocols
A series of robust experimental protocols are essential to validate the efficacy and mechanism of action of a newly synthesized PROTAC.
Protein Degradation Assay via Western Blot
This is the primary assay to quantify the degradation of the target protein in a cellular context.
a. Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
b. Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply the chemiluminescence substrate and capture the signal. Quantify the band intensities to determine the percentage of protein remaining relative to the vehicle control. Plot the results to calculate the DC50 and Dmax values.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the POI in a cell-free system.
a. Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC compound and vehicle control
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents
b. Methodology:
-
Reaction Setup: Assemble the reaction mixture on ice, including the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the POI.
-
PROTAC Addition: Add the PROTAC at various concentrations or the vehicle control.
-
Incubation: Initiate the reaction by incubating at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding Laemmli sample buffer and boiling. Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the POI to visualize the appearance of higher molecular weight ubiquitinated species.
Ternary Complex Formation Assay
Confirming the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for validating the mechanism of action. NanoBRET™ is a common technology for this purpose in live cells.
a. Materials:
-
Cells expressing the POI fused to a NanoLuc® luciferase (donor)
-
Vector for expressing HaloTag®-CRBN (acceptor)
-
NanoBRET™ Nano-Glo® substrate and HaloTag® ligand
-
PROTAC compound and vehicle control
-
Plate reader capable of measuring luminescence and fluorescence
b. Methodology:
-
Cell Preparation: Co-transfect cells with the NanoLuc®-POI and HaloTag®-CRBN constructs.
-
Ligand Labeling: Add the HaloTag® fluorescent ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC or vehicle control to the cells.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® substrate and immediately measure the donor and acceptor emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the ratio indicates ternary complex formation.
Experimental and Developmental Workflows
The development of a potent and selective PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
Conclusion
This compound represents a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ligase. Its straightforward design, incorporating a potent E3 ligase ligand, a flexible linker, and a reactive handle for conjugation, makes it an attractive choice for researchers in the field of targeted protein degradation. By leveraging the detailed experimental protocols and understanding the underlying signaling pathways outlined in this guide, scientists can effectively synthesize and evaluate novel PROTACs, paving the way for the development of new therapeutics for a wide range of diseases. The continued exploration and optimization of such molecules hold immense promise for the future of medicine.
Methodological & Application
Application Notes and Protocols for Thalidomide-NH-amido-C6-NH2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-amido-C6-NH2 is a functionalized ligand-linker conjugate designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the well-characterized thalidomide (B1683933) moiety, which serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex. The conjugate is extended by a 6-carbon (C6) aliphatic chain terminating in a primary amine (-NH2), providing a versatile reactive handle for conjugation to a target protein ligand.
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This compound is a foundational building block for creating PROTACs that hijack the CRBN E3 ligase to induce the degradation of a wide array of protein targets implicated in various diseases.
These application notes provide a comprehensive guide for the use of this compound in the synthesis of PROTACs and the subsequent characterization of these PROTACs in cell culture.
Data Presentation: Efficacy of Thalidomide-Based PROTACs
The following tables summarize representative quantitative data for various CRBN-recruiting PROTACs, demonstrating their efficacy in degrading specific protein targets in different cell lines. The key parameters presented are:
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Table 1: Degradation Potency of PROTACs Targeting Epigenetic Proteins
| PROTAC Name/Reference | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | < 1 | > 95 |
| Compound 18 | BRD4 | Thalidomide | RS4;11 | ~750 (at 0.5-1.0 µM) | Not specified |
| HDAC3-PROTAC | HDAC3 | Thalidomide | HCT116 | 440 | 77 |
| SIRT2-PROTAC | SIRT2 | Thalidomide | HeLa | Not specified | > 50 |
Table 2: Degradation Potency of PROTACs Targeting Kinases
| PROTAC Name/Reference | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| THAL-SNS-032 | CDK9 | Thalidomide | MOLM-13 | ~50 | > 90 |
| BTK Degrader (NC-1) | BTK | Thalidomide | Mino | 2.2 | 97 |
| IRAK4 Degrader | IRAK4 | Thalidomide | OCI-LY-10 | ~100 | > 50 |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The fundamental mechanism of a PROTAC synthesized from this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ubiquitin ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A typical workflow for synthesizing and evaluating a novel PROTAC involves chemical synthesis followed by a series of cell-based assays to confirm target degradation and assess its functional consequences.
Caption: General experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for coupling this compound with a carboxylic acid-functionalized ligand for a protein of interest (POI-Ligand-COOH).
Materials:
-
This compound
-
POI-Ligand-COOH
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Magnesium sulfate (B86663) (MgSO4)
-
Reaction vessel, magnetic stirrer, and other standard laboratory glassware
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the POI-Ligand-COOH (1.2 equivalents) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.4 equivalents) and DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps for treating cells with a synthesized PROTAC and analyzing the degradation of the target protein by Western blotting.
Materials:
-
Target protein-expressing cell line
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Cell Lysis: After incubation, aspirate the media and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate in a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay
This protocol describes how to assess the effect of the synthesized PROTAC on cell viability using a commercially available assay such as MTT or CellTiter-Glo®.
Materials:
-
Target protein-expressing cell line
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates (opaque-walled for luminescent assays)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized PROTAC in culture medium. Add the different concentrations of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
Assay Procedure (example with MTT):
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well. Calculate cell viability as a percentage of the vehicle-treated control cells and plot the results to determine the IC50 or EC50 value.
Safety and Handling
Thalidomide and its analogs are known teratogens and have other potential toxicities. Researchers should handle this compound and any PROTACs synthesized from it with appropriate caution. Always consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area, preferably a chemical fume hood. Dispose of waste according to institutional and local regulations. For research use only. Not for human or veterinary use.
Synthesizing a PROTAC with Thalidomide-NH-amido-C6-NH2: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing the readily available E3 ligase ligand-linker conjugate, Thalidomide-NH-amido-C6-NH2. This building block incorporates the well-characterized Cereblon (CRBN) E3 ligase ligand, thalidomide (B1683933), connected to a 6-carbon alkyl linker with a terminal amine. This terminal amine serves as a versatile chemical handle for conjugation to a ligand for a protein of interest (POI), typically through the formation of a stable amide bond.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that require sustained occupancy of a protein's active site, PROTACs act catalytically by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2]
A PROTAC molecule consists of three key components:
-
A ligand for the Protein of Interest (POI): This moiety selectively binds to the target protein intended for degradation.
-
A ligand for an E3 Ubiquitin Ligase: This component recruits an E3 ligase, a key enzyme in the ubiquitination cascade.
-
A Linker: This chemical tether connects the POI ligand and the E3 ligase ligand.[3]
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[4] This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.[1] Thalidomide and its derivatives are widely used as ligands for the CRBN E3 ligase in PROTAC design.[5]
Signaling Pathway and Mechanism of Action
The mechanism of action for a thalidomide-based PROTAC is initiated by the formation of a ternary complex between the target Protein of Interest (POI), the PROTAC molecule, and the Cereblon (CRBN) E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the POI, marking it for subsequent degradation by the proteasome.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC from this compound and a POI ligand bearing a carboxylic acid functional group typically involves an amide coupling reaction, followed by purification and characterization.
Materials and Reagents
| Reagent | Recommended Supplier | Example Catalog Number | Notes |
| This compound | MedChemExpress | HY-135993 | E3 Ligase Ligand-Linker Conjugate |
| POI-Ligand-COOH | Various | N/A | Must contain a carboxylic acid moiety. |
| HATU | Sigma-Aldrich | 446061 | Amide coupling agent. |
| DIPEA | Sigma-Aldrich | 387649 | Non-nucleophilic base. |
| Anhydrous DMF | Sigma-Aldrich | 227056 | Reaction solvent. |
| HPLC-grade Acetonitrile (B52724) | Fisher Scientific | A998 | For purification. |
| HPLC-grade Water | Fisher Scientific | W6 | For purification. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 | Mobile phase additive for HPLC. |
Experimental Protocol: Amide Coupling
This protocol describes a general procedure for the amide coupling of this compound with a generic carboxylic acid-functionalized POI ligand. Optimization of stoichiometry and reaction conditions may be necessary depending on the specific POI ligand.
1. Reagent Preparation: a. Dissolve the POI-Ligand-COOH (1.0 equivalent) in anhydrous Dimethylformamide (DMF) to a final concentration of 0.1 M in a clean, dry reaction vial. b. In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF. c. Prepare a stock solution of HATU (1.2 equivalents) in anhydrous DMF.
2. Reaction Setup: a. To the solution of the POI-Ligand-COOH, add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents). b. Add the HATU solution to the POI-Ligand-COOH/DIPEA mixture. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid. c. Add the solution of this compound to the activated carboxylic acid mixture. d. Stir the reaction mixture at room temperature for 4-12 hours.
3. Reaction Monitoring: a. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.
4. Work-up and Purification: a. Upon completion, dilute the reaction mixture with a small amount of DMSO and filter to remove any solids. b. Purify the crude product by reverse-phase preparative High-Performance Liquid Chromatography (HPLC). A typical gradient is 10-90% acetonitrile in water with 0.1% TFA over 30 minutes. c. Collect the fractions containing the desired product. d. Lyophilize the pure fractions to yield the final PROTAC as a solid.
Characterization Data
The structure and purity of the synthesized PROTAC should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the POI ligand, the thalidomide moiety, and the C6 linker should be present and integrated in the correct ratios. |
| ¹³C NMR | Resonances for all carbons in the final PROTAC structure should be observable. |
| HRMS (ESI+) | The measured mass should correspond to the calculated exact mass of the protonated molecular ion [M+H]⁺. |
Cellular Activity Assessment
Once synthesized and characterized, the biological activity of the PROTAC should be evaluated.
Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate the desired cell line and allow the cells to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Data Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Quantitative Data Summary
The efficacy of the PROTAC is typically quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.
| Parameter | Description | Typical Range |
| DC₅₀ | The concentration of the PROTAC required to degrade 50% of the target protein. | Sub-micromolar to nanomolar |
| Dₘₐₓ | The maximum percentage of protein degradation achieved. | >80% |
Conclusion
This application note provides a comprehensive framework for the synthesis and initial evaluation of a PROTAC using this compound. The provided protocols for amide coupling, purification, characterization, and cellular activity assessment offer a solid starting point for researchers in the field of targeted protein degradation. Successful synthesis and characterization of these molecules will enable further investigation into their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Protein Degradation by PROTACs using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary bifunctional molecules designed to hijack the cell's natural protein disposal machinery to selectively eliminate target proteins. Comprising a ligand for a protein of interest (POI) and another for an E3 ubiquitin ligase, connected by a flexible linker, PROTACs facilitate the formation of a ternary complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This targeted protein degradation offers a powerful therapeutic strategy, particularly for proteins previously considered "undruggable."
Western blotting is a cornerstone technique for quantifying the efficacy of PROTACs by directly measuring the reduction in the levels of the target protein. This application note provides a detailed protocol for performing Western blots to assess PROTAC-mediated protein degradation, including data analysis and troubleshooting guidance.
Signaling Pathway and Experimental Workflow
To understand the process, two key diagrams are presented below. The first illustrates the PROTAC-mediated protein degradation pathway, and the second outlines the Western blot experimental workflow.
PROTAC-mediated protein degradation pathway.
Western Blot Experimental Workflow.
Detailed Experimental Protocol
This protocol outlines the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials
| Reagent/Equipment | Specifications |
| Cell Culture Reagents | Appropriate medium, serum, antibiotics |
| PROTAC Compound | Stock solution in a suitable solvent (e.g., DMSO) |
| Vehicle Control | e.g., DMSO |
| Phosphate-Buffered Saline (PBS) | Ice-cold |
| Lysis Buffer | e.g., RIPA buffer with protease and phosphatase inhibitors |
| Protein Assay Kit | e.g., BCA Protein Assay Kit |
| Laemmli Sample Buffer | 2x or 4x concentration |
| SDS-PAGE Gels | Appropriate acrylamide (B121943) percentage for the POI |
| Electrophoresis and Transfer Apparatus | |
| PVDF or Nitrocellulose Membranes | |
| Blocking Buffer | 5% non-fat milk or BSA in TBST |
| Primary Antibody (Target) | Validated for Western blotting |
| Primary Antibody (Loading Control) | Validated for Western blotting |
| Secondary Antibody | HRP-conjugated, species-specific |
| Chemiluminescent Substrate | e.g., ECL substrate |
| Imaging System | For chemiluminescence detection |
Methodology
-
Cell Seeding and PROTAC Treatment:
-
Plate cells at a density that ensures they are in the logarithmic growth phase and will be 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range to determine the half-maximal degradation concentration (DC50) is 1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium and add the medium containing the PROTAC or vehicle.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL for a 6-well plate) to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer. A typical loading amount is 20-30 µg of total protein per lane.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Signal Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the band intensity of the target protein to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is a template for presenting protein degradation data.
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.08 | 92% |
From this data, a dose-response curve can be generated to determine the DC50 and the maximal degradation (Dmax).
Troubleshooting
Effective troubleshooting is crucial for obtaining reliable Western blot data in PROTAC experiments.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Degradation | Poor cell permeability of the PROTAC. | Assess cell permeability using methods like parallel artificial membrane permeability assay (PAMPA). |
| Lack of target or E3 ligase engagement. | Confirm target and E3 ligase engagement using cellular thermal shift assay (CETSA) or co-immunoprecipitation. | |
| Inappropriate linker length or composition. | Test PROTAC analogs with different linkers. | |
| Low expression of the required E3 ligase in the cell line. | Verify E3 ligase expression levels in the chosen cell line. | |
| "Hook Effect" | High PROTAC concentrations leading to the formation of unproductive binary complexes (POI-PROTAC and E3-PROTAC) instead of the productive ternary complex. | Perform a detailed dose-response curve to identify the optimal concentration range for degradation. The degradation may decrease at higher concentrations.[1] |
| Inconsistent Degradation Results | Variability in cell culture conditions (passage number, confluency). | Standardize cell culture procedures, using cells within a defined passage number range and consistent seeding densities. |
| Instability of the PROTAC compound in the cell culture medium. | Evaluate the stability of the PROTAC in the medium over the experimental time course. | |
| High Background on Western Blot | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., switch from milk to BSA or vice versa). |
| Primary antibody concentration is too high. | Titrate the primary antibody to determine the optimal concentration. | |
| Weak or No Signal on Western Blot | Insufficient protein loading. | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer. | Optimize transfer time and conditions. For large proteins, consider a wet transfer overnight at 4°C. | |
| Primary or secondary antibody inactivity. | Use fresh antibody dilutions and ensure proper antibody storage. | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a more specific or affinity-purified primary antibody. |
| Protein degradation during sample preparation. | Always use protease inhibitors in the lysis buffer and keep samples on ice. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues in PROTAC Western blot experiments.
Troubleshooting Workflow for PROTAC Experiments.
Selection of Loading Controls
Accurate normalization of protein levels is critical for quantitative Western blotting. The selection of an appropriate loading control is therefore paramount.
Key Considerations for Loading Control Selection
-
Stable Expression: The loading control protein should be constitutively and highly expressed across all cell types and experimental conditions being tested. Its expression should not be affected by the PROTAC treatment.[2]
-
Different Molecular Weight: The loading control should have a different molecular weight from the protein of interest to allow for clear separation and distinct band detection on the blot.[3]
-
Subcellular Localization: If analyzing subcellular fractions, choose a loading control that is specific to that compartment (e.g., Lamin B1 for the nucleus, COX IV for mitochondria).[2]
-
Linear Dynamic Range: Ensure that the signal from both the target protein and the loading control falls within the linear range of detection to allow for accurate quantification.[2]
Common Loading Controls
| Loading Control | Molecular Weight (kDa) | Subcellular Localization | Notes |
| GAPDH | ~37 | Cytoplasm | Expression may be altered in hypoxic conditions.[4] |
| β-Actin | ~42 | Cytoskeleton | Expression can be affected by cellular stress.[4] |
| α-Tubulin | ~55 | Cytoskeleton | Can be affected by anti-cancer treatments.[4] |
| Vinculin | ~117 | Cytoskeleton, Cell Adhesions | |
| Lamin B1 | ~66 | Nucleus | Not suitable for samples without a nuclear envelope.[3] |
| Histone H3 | ~17 | Nucleus | |
| HSP60 | ~60 | Mitochondria | Levels can change during oxidative stress.[5] |
| VDAC1/Porin | ~31 | Mitochondria | May oligomerize during apoptosis.[5] |
By following this detailed protocol and considering the troubleshooting and loading control guidelines, researchers can confidently and accurately measure PROTAC-mediated protein degradation using Western blotting.
References
Application Notes: In Vitro Efficacy of Thalidomide-NH-amido-C6-NH2
Introduction
Thalidomide (B1683933), initially known for its tragic teratogenic effects, has been repurposed as a powerful therapeutic agent for treating conditions like multiple myeloma and inflammatory diseases. Its biological activity stems from its ability to modulate the immune system, inhibit angiogenesis, and induce cancer cell apoptosis.[1][2][3][4] The discovery of Cereblon (CRBN) as the primary molecular target of thalidomide has revolutionized our understanding of its mechanism and spurred the development of novel derivatives.[5][6]
Thalidomide-NH-amido-C6-NH2 is a synthetic derivative that incorporates the CRBN-binding moiety of thalidomide connected to a C6 amine linker.[7][8][9] This design makes it a valuable tool in the field of targeted protein degradation, often serving as a ligand for an E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs).[7][9] These application notes provide a suite of detailed in vitro assays and protocols to evaluate the efficacy of this compound, focusing on its core anti-proliferative, immunomodulatory, and anti-angiogenic activities.
Principle of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its derivatives exert their effects by binding to CRBN, which functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins that are not the natural substrates of this complex. Key neosubstrates include the Ikaros family of transcription factors (IKZF1 and IKZF3), which are critical for B-cell development and function.[10] The degradation of these factors is a primary driver of the anti-myeloma and immunomodulatory effects. The compound's action can also block the binding of endogenous substrates, further modulating cellular pathways.[11]
Data Presentation: Summary of Efficacy
The following tables summarize expected quantitative outcomes from the described assays, providing a framework for data comparison. "Compound X" represents this compound.
Table 1: Anti-Proliferative Activity on Cancer Cell Lines (MTT Assay)
| Cell Line | Compound X IC₅₀ (µM) | Thalidomide IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MM.1S (Multiple Myeloma) | 1.5 ± 0.2 | > 100 | 0.05 ± 0.01 |
| HCT-116 (Colon Cancer) | 12.8 ± 1.1 | > 100 | 0.45 ± 0.06 |
| PC-3 (Prostate Cancer) | 15.2 ± 1.9 | > 100 | 0.98 ± 0.12 |
| Data represents the concentration required to inhibit cell growth by 50% after 72h treatment. Values are examples based on published data for thalidomide analogs.[12][13] |
Table 2: Immunomodulatory Effect on LPS-Stimulated PBMCs (ELISA)
| Treatment (10 µM) | TNF-α Secretion (pg/mL) | % Inhibition |
| Vehicle Control | 1550 ± 120 | - |
| LPS (100 ng/mL) | 4800 ± 350 | 0% |
| LPS + Thalidomide | 3120 ± 280 | 35% |
| LPS + Compound X | 1250 ± 150 | 74% |
| Data represents TNF-α concentration in culture supernatant after 24h. Values are examples based on published data for thalidomide analogs.[14][15] |
Table 3: Anti-Angiogenic Activity on HUVECs (Tube Formation Assay)
| Treatment (10 µM) | Total Tube Length (µm) | Branch Points (Count) | % Inhibition (Length) |
| Vehicle Control | 12500 ± 980 | 110 ± 15 | 0% |
| VEGF (50 ng/mL) | 38000 ± 2100 | 350 ± 40 | - |
| VEGF + Thalidomide | 29500 ± 1800 | 265 ± 35 | 22% |
| VEGF + Compound X | 16200 ± 1500 | 140 ± 20 | 57% |
| Data represents quantification of tube networks after 12h incubation. Values are examples based on published data for thalidomide analogs.[1][16] |
Experimental Protocols
Protocol: Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[17]
Materials and Reagents:
-
Cancer cell lines (e.g., MM.1S, HCT-116)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound, Thalidomide, positive control (e.g., Doxorubicin)
-
DMSO (for dissolving compounds)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[18]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette, microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well for a final concentration of 0.5 mg/mL.[19]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protecting it from light. Viable cells will reduce the yellow MTT to purple formazan.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[20]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[18] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[21]
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol: Cytokine Quantification (TNF-α Sandwich ELISA)
This assay quantifies the concentration of a specific cytokine, such as TNF-α, in a sample (e.g., cell culture supernatant). It uses a pair of antibodies where one captures the antigen and the other, linked to an enzyme, detects it.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium + 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA Kit (containing capture Ab, detection Ab, recombinant standard, substrate, stop solution, and wash/assay buffers)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs at 1 x 10⁶ cells/mL in a 24-well plate.
-
Pre-treat cells with various concentrations of this compound or controls for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include unstimulated and LPS-only controls.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Collect the culture supernatants by centrifugation and store at -80°C until use.
-
-
ELISA Protocol (follow kit manufacturer's instructions, general steps below):
-
Coating: Coat a 96-well plate with 100 µL/well of capture antibody diluted in coating buffer. Incubate overnight at 4°C.[22]
-
Washing & Blocking: Wash the plate 3 times with wash buffer. Block non-specific binding by adding 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.[22]
-
Sample Incubation: Wash the plate. Add 100 µL of prepared standards and collected cell supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add 100 µL of biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate. Add 100 µL of TMB substrate solution. Incubate for 15-20 minutes at room temperature in the dark until color develops.[23]
-
Stopping the Reaction: Add 50-100 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
-
Reading: Immediately measure the absorbance at 450 nm.
Data Analysis:
-
Generate a standard curve by plotting the absorbance of each standard against its known concentration.
-
Use the standard curve (typically a four-parameter logistic fit) to interpolate the concentration of TNF-α in the experimental samples.
-
Calculate the percentage inhibition of TNF-α production for each treatment compared to the LPS-only control.
Protocol: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME), such as Matrigel. It is a key method for evaluating pro- or anti-angiogenic effects in vitro.[24]
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Basement Membrane Extract (BME), such as Matrigel®
-
Recombinant Human VEGF
-
This compound and controls
-
Pre-chilled 96-well plates and pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Procedure:
-
Plate Coating: Thaw BME on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.[25]
-
Gel Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel.[25]
-
Cell Preparation:
-
Culture HUVECs to ~80% confluency. For some experiments, cells may be serum-starved for 2-4 hours prior to the assay.
-
Harvest cells using trypsin, neutralize, and centrifuge.
-
Resuspend the cell pellet in basal medium (containing low serum, e.g., 0.5-1%) to create a single-cell suspension.
-
-
Treatment and Seeding:
-
Prepare cell suspensions containing the desired treatments: vehicle control, VEGF alone (e.g., 50 ng/mL), and VEGF plus various concentrations of this compound.
-
Carefully add 100 µL of the cell suspension (containing 1.0-1.5 x 10⁴ cells) on top of the solidified BME gel.[26]
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours. Peak tube formation typically occurs between 6 and 12 hours.[24]
-
Imaging: Observe the formation of capillary-like networks under an inverted microscope. Capture images from several representative fields for each well.
Data Analysis:
-
Use image analysis software to quantify the angiogenic activity.
-
Commonly measured parameters include:
-
Total Tube Length: The sum of the lengths of all tube segments.
-
Number of Branch Points/Nodes: The number of points where three or more tubes intersect.
-
Number of Meshes/Loops: The number of enclosed areas formed by the tube network.
-
-
Calculate the percentage inhibition for each parameter relative to the VEGF-only control.
References
- 1. Novel thalidomide analogues display anti-angiogenic activity independently of immunomodulatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 3. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 4. Thalidomide Analogues as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. New immunomodulatory anticancer quinazolinone-based thalidomide analogs: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thalidomide inhibits inflammatory and angiogenic activation of human intestinal microvascular endothelial cells (HIMEC) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cohesionbio.com [cohesionbio.com]
- 24. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cellbiolabs.com [cellbiolabs.com]
- 26. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
Step-by-Step Guide to PROTAC Design with a C6 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate disease-causing proteins by co-opting the body's own cellular disposal system.[1][2] A typical PROTAC is composed of three key components: a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4][5] This tripartite assembly forms a ternary complex, bringing the POI in close proximity to the E3 ligase.[3][][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[][8][9] This catalytic mechanism allows PROTACs to be effective at substoichiometric concentrations.[7]
The Role of the C6 Linker
The linker is a critical component that significantly influences a PROTAC's efficacy.[3][4][5][7] Its length, composition, and attachment points can all affect the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties like solubility and cell permeability.[1][2] Alkyl linkers, such as a C6 (six-carbon) chain, are a common choice in PROTAC design.[3]
C6 linkers offer a balance of flexibility and defined length.[10] Their hydrocarbon nature contributes to lipophilicity, which can enhance cell membrane permeability.[] The six-carbon length often provides sufficient spacing to minimize steric hindrance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[2]
Step 1: Selection of Target Protein (POI) and E3 Ligase
The initial and most critical step is the selection of a biologically relevant POI and a suitable E3 ubiquitin ligase.[12]
-
Target Protein of Interest (POI): The POI should be a protein implicated in a disease pathway. A key consideration is the availability of a known ligand that binds to the POI with reasonable affinity and specificity. This ligand will serve as the "warhead" of the PROTAC.[3][5]
-
E3 Ubiquitin Ligase: The choice of E3 ligase is equally important. The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[13][14] The selection should be based on the E3 ligase's expression levels in the target cells or tissues.[12] A known ligand for the chosen E3 ligase, the "anchor," is also required.[3][5]
Step 2: Identification and Modification of Ligands
Once the POI and E3 ligase are chosen, their respective ligands need to be identified and potentially modified for linker attachment.
-
Warhead (POI Ligand): Identify a potent and selective ligand for the POI. It's crucial to determine an "exit vector" on the ligand—a position where the linker can be attached without significantly disrupting its binding to the POI.
-
Anchor (E3 Ligase Ligand): Similarly, select a high-affinity ligand for the chosen E3 ligase. An appropriate attachment point for the linker must be identified on this ligand as well.
Step 3: C6 Linker Synthesis and PROTAC Assembly
The C6 linker is typically a linear alkyl chain. Commercially available bifunctional C6 linkers with reactive groups at both ends can simplify the synthesis.[3] Common synthetic strategies involve amide bond formation or "click chemistry".[3][15]
A general synthetic route could involve:
-
Functionalizing one end of a C6 alkyl chain (e.g., 1,6-hexanediamine (B7767898) or 1,6-hexanediol) to react with the POI ligand.
-
After conjugation, the other end of the linker is then functionalized to react with the E3 ligase ligand.
-
Purification of the final PROTAC molecule is essential to remove any unreacted starting materials and byproducts.
Experimental Protocols
A series of in vitro and cellular assays are necessary to characterize the designed PROTAC and evaluate its efficacy.[16]
Protocol 1: Ternary Complex Formation Assay
This assay confirms that the PROTAC can successfully bridge the POI and the E3 ligase to form a stable ternary complex.[][17]
-
Method: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a common method.[12][18]
-
Procedure:
-
Label the POI and the E3 ligase with a FRET donor and acceptor pair, respectively.
-
In a microplate, mix the labeled proteins with varying concentrations of the PROTAC.
-
After incubation, measure the FRET signal. An increased FRET signal indicates the formation of the ternary complex.
-
-
Data Analysis: Plot the FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed, and the peak of the curve represents the optimal concentration for ternary complex formation.[14][19]
Protocol 2: Protein Degradation Assay
This assay quantifies the ability of the PROTAC to induce the degradation of the target protein in cells.[20][]
-
Method: Western Blotting is a standard technique for this purpose.[22][23]
-
Procedure:
-
Culture target cells and treat them with a range of PROTAC concentrations for a specific time period (e.g., 24 hours).[24]
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate using an assay like the BCA assay.[23]
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[23]
-
Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody and detect the protein bands using a chemiluminescent substrate.[23]
-
-
Data Analysis: Quantify the band intensities using densitometry software.[23] Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[23] This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[]
Protocol 3: Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on cells.[13][]
-
Method: Assays like CellTiter-Glo® (CTG) or Cell Counting Kit-8 (CCK-8) are commonly used.[13][]
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
Add the assay reagent according to the manufacturer's instructions and measure the signal (luminescence for CTG, absorbance for CCK-8).
-
-
Data Analysis: Plot cell viability against the PROTAC concentration to determine the IC50 value (concentration for 50% inhibition of cell growth).
Data Presentation
Summarizing quantitative data in tables allows for clear comparison and interpretation.
| PROTAC ID | Linker | Ternary Complex Formation (TR-FRET, RFU) | DC50 (nM) | Dmax (%) | IC50 (µM) |
| PROTAC-C6 | C6 Alkyl | 1500 | 50 | 95 | >10 |
| Control-C4 | C4 Alkyl | 800 | 250 | 70 | >10 |
| Control-C8 | C8 Alkyl | 1200 | 100 | 85 | >10 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate key concepts and workflows.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. DeepChem [deepchem.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
- 13. benchchem.com [benchchem.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. portlandpress.com [portlandpress.com]
- 17. Ternary Complex Formation [promega.kr]
- 18. researchgate.net [researchgate.net]
- 19. Ternary complex formation - Profacgen [profacgen.com]
- 20. reactionbiology.com [reactionbiology.com]
- 22. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Thalidomide-NH-amido-C6-NH2 in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Thalidomide-NH-amido-C6-NH2 in co-immunoprecipitation (co-IP) experiments to validate the formation of a ternary complex between a target protein, a PROTAC (Proteolysis Targeting Chimera) incorporating this linker, and the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction to this compound in PROTAC Technology
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2][3][4][5][6][7] The C6 amine linker provides a reactive site for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting heterobifunctional molecule, a PROTAC, can recruit the POI to the CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4][5][8][9]
Co-immunoprecipitation is a critical technique to confirm the mechanism of action of such a PROTAC by demonstrating the formation of the essential ternary complex: POI-PROTAC-E3 ligase.[9][10] These notes offer a comprehensive guide to designing and executing co-IP assays using a PROTAC synthesized with this compound.
Mechanism of Action
The functionality of a PROTAC utilizing this compound is centered on hijacking the cell's ubiquitin-proteasome system.[3][4] The thalidomide component of the PROTAC binds to CRBN, a part of the CRL4^CRBN^ E3 ubiquitin ligase complex.[6][11][12] Simultaneously, the other end of the PROTAC binds to the target protein. This dual binding brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: CRBN-mediated ubiquitination pathway induced by a PROTAC.
Data Presentation
Quantitative results from co-IP experiments should be meticulously documented to allow for clear interpretation and comparison. The following tables provide examples of how to structure this data.
Table 1: Representative Data for Optimal PROTAC Concentration in Ternary Complex Formation
| PROTAC Concentration (nM) | Co-precipitated POI (Relative to CRBN) | Co-precipitated CRBN (Relative to POI) |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 2.5 | 2.8 |
| 10 | 8.2 | 8.9 |
| 100 | 15.6 | 16.2 |
| 1000 | 12.1 | 11.5 |
| 10000 | 4.3 | 3.9 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on the specific PROTAC and target protein.
Table 2: Example Quantification of Co-Immunoprecipitated Proteins
| Condition | Immunoprecipitated Protein | Co-precipitated Protein | Fold Enrichment (over IgG control) |
| Vehicle | CRBN | POI | 1.2 |
| PROTAC (100 nM) | CRBN | POI | 15.6 |
| Vehicle | POI | CRBN | 1.5 |
| PROTAC (100 nM) | POI | CRBN | 16.2 |
| PROTAC (100 nM) + Competitor Thalidomide | CRBN | POI | 2.1 |
| PROTAC (100 nM) + Competitor POI Ligand | POI | CRBN | 2.5 |
Note: Data are hypothetical and for illustrative purposes. Fold enrichment is calculated from densitometry analysis of Western blots.
Experimental Protocols
This protocol outlines the co-immunoprecipitation procedure to detect the ternary complex formed in the presence of a PROTAC synthesized from this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line that endogenously expresses both the target protein (POI) and CRBN.
-
Cell Seeding: Plate cells to achieve 70-80% confluency at the time of harvesting.
-
PROTAC Treatment:
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) to determine the optimal concentration for ternary complex formation.
-
Include a vehicle control (e.g., DMSO).
-
To prevent degradation of the target protein and stabilize the ternary complex, co-treat with a proteasome inhibitor like MG132 (10 µM) for 4-6 hours before harvesting.[10]
-
-
Incubation: Incubate cells for the desired time period (e.g., 2-8 hours).
Cell Lysis
-
Harvesting: Wash cells twice with ice-cold PBS and aspirate.
-
Lysis Buffer: Add ice-cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.
-
Incubation: Incubate on ice for 30 minutes with gentle agitation.
-
Centrifugation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant (cell lysate) to a new pre-chilled tube.
Protein Quantification and Pre-clearing
-
Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Normalization: Normalize the protein concentration of all samples with lysis buffer.
-
Pre-clearing: To 1-2 mg of total protein, add 20-30 µL of Protein A/G magnetic beads. Incubate on a rotator at 4°C for 1 hour to minimize non-specific binding.
-
Collection: Place the tubes on a magnetic rack and carefully transfer the supernatant to a new tube.
Immunoprecipitation
-
Antibody Addition: To the pre-cleared lysate, add 2-5 µg of the primary antibody for immunoprecipitation (e.g., rabbit anti-CRBN or an antibody against your POI).
-
Negative Control: In a separate sample, add an equivalent amount of a non-specific IgG antibody (e.g., rabbit IgG) as a negative control.[10]
-
Incubation: Incubate on a rotator at 4°C overnight.
-
Bead Addition: Add 30-40 µL of Protein A/G magnetic beads to each sample.
-
Incubation: Incubate on a rotator at 4°C for 2-4 hours to capture the antibody-protein complexes.
Washing and Elution
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold wash buffer (a less stringent version of the lysis buffer, e.g., with 0.1% NP-40).
-
After the final wash, carefully remove all residual supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads using a magnetic rack and load the supernatant onto an SDS-PAGE gel.
-
Western Blot Analysis
-
SDS-PAGE and Transfer: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the POI and CRBN overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for co-immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Uptake and Permeability Assays of Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] Thalidomide and its analogs are frequently incorporated into PROTAC design as E3 ligase ligands, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the protein of interest (POI).[3][4] A critical challenge in the development of effective PROTACs is ensuring they can efficiently cross the cell membrane to reach their intracellular targets.[5] This is particularly pertinent for PROTACs due to their high molecular weight and large polar surface area, which often fall outside the typical parameters for orally bioavailable drugs.[6]
These application notes provide detailed protocols for key in vitro assays to evaluate the cellular uptake and permeability of thalidomide-based PROTACs, essential for guiding the optimization of these promising therapeutics.
Core Signaling Pathway: Thalidomide-Based PROTAC Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase.[4][7] This proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[8][9] The PROTAC molecule is then released to catalytically induce the degradation of further target protein molecules.[1][9]
References
- 1. xtalks.com [xtalks.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
Application of Thalidomide-NH-amido-C6-NH2 in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuron structure and function. A key pathological hallmark of many of these disorders is the accumulation of misfolded and aggregated proteins, including tau, α-synuclein, and huntingtin.[1][2] Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy to eliminate these disease-causing proteins.[3] Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules are designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[4][5]
Thalidomide-NH-amido-C6-NH2 is a key building block for the synthesis of PROTACs. It is an E3 ligase ligand-linker conjugate, incorporating the thalidomide (B1683933) moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 6-carbon alkyl chain with a terminal amine group (-NH2).[4][6] This terminal amine allows for the covalent attachment of a ligand that specifically binds to a protein of interest (POI), such as tau or α-synuclein. The resulting PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][7]
This document provides detailed application notes and protocols for the use of PROTACs synthesized from this compound in neurodegenerative disease models.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (e.g., pathological tau) and the CRL4^CRBN^ E3 ubiquitin ligase complex.[7][8] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[5][7] The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes and degrades the tagged protein.[5] The PROTAC molecule is then released to engage in another cycle of degradation, acting in a catalytic manner.[7]
PROTAC Mechanism of Action
Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[3] The following tables provide representative data for thalidomide-based PROTACs targeting key proteins in neurodegenerative diseases. While specific data for a PROTAC utilizing the exact this compound linker is not yet publicly available, the presented data from analogous compounds serve as a valuable reference.
Table 1: In Vitro Degradation of Tau by a Thalidomide-Based PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 | ~100 nM | FTD Patient-derived Neurons (P301L) | [2][8] |
| Dmax | >80% | FTD Patient-derived Neurons (P301L) | [2][8] |
| Time for Max Degradation | 24 hours | FTD Patient-derived Neurons (P301L) | [2] |
Table 2: In Vitro Degradation of α-Synuclein by a Thalidomide-Based PROTAC
| Parameter | Value | Cell Line | Reference |
| DC50 | ~5 µM | H293T cells overexpressing α-synuclein | [9] |
| Dmax | Significant degradation | H293T cells overexpressing α-synuclein | [9] |
| Time for Max Degradation | 24-48 hours | H293T cells overexpressing α-synuclein | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a PROTAC synthesized using this compound in neurodegenerative disease models.
Protocol 1: In Vitro Evaluation of Target Protein Degradation by Western Blot
This protocol outlines the steps to assess the ability of a PROTAC to induce the degradation of a target protein in a relevant cell line.[6][10]
1. Cell Culture and Treatment: a. Plate a suitable neuronal cell line (e.g., SH-SY5Y cells overexpressing the target protein, or patient-derived iPSC neurons) at an appropriate density in 6-well plates and allow them to adhere or differentiate.[2][6] b. Prepare a serial dilution of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM. c. Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[6]
2. Cell Lysis: a. Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11] c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.[11]
3. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA protein assay. b. Normalize the protein concentration of all samples. c. Add Laemmli sample buffer and boil the samples to denature the proteins.[10]
4. Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6] b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6] c. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-tau, anti-α-synuclein) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. d. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]
5. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[3]
Protocol 2: Assessment of Cell Viability
This protocol is to ensure that the observed protein degradation is not a result of general cellular toxicity.[6]
1. Cell Plating and Treatment: a. Seed cells in a 96-well plate at a suitable density. b. Treat the cells with the same concentrations of the PROTAC as used in the degradation assay.
2. Viability Assay: a. After the treatment period (e.g., 24 hours), add a cell viability reagent (e.g., CCK-8, MTT) to each well.[6] b. Incubate according to the manufacturer's instructions. c. Measure the absorbance or fluorescence using a microplate reader.[6]
3. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control. b. Plot cell viability against PROTAC concentration to assess any cytotoxic effects.
Protocol 3: In Vivo Evaluation of Target Protein Degradation in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of a PROTAC.[12][13]
1. Animal Model: a. Utilize a relevant transgenic mouse model of a neurodegenerative disease (e.g., hTau-transgenic mice for tauopathies, or α-synuclein transgenic mice for synucleinopathies).[6][12]
2. PROTAC Formulation and Administration: a. Formulate the PROTAC in a suitable vehicle for in vivo administration (e.g., a solution for intraperitoneal injection or oral gavage). b. Administer the PROTAC to the mice at various doses. Include a vehicle control group.[13]
3. Tissue Collection and Processing: a. At the end of the treatment period, euthanize the mice and harvest the brains. b. Dissect the brain regions of interest (e.g., hippocampus, cortex). c. Prepare protein lysates from the brain tissue.
4. Analysis of Protein Levels: a. Quantify the levels of the target protein in the brain lysates using western blotting or ELISA. b. Normalize the target protein levels to a loading control.
5. Data Analysis: a. Compare the target protein levels in the PROTAC-treated groups to the vehicle control group to determine the extent of in vivo protein degradation.
Experimental Workflow and Logic
The development and evaluation of a PROTAC for a neurodegenerative disease model follows a logical progression from in vitro characterization to in vivo validation.
PROTAC Development Workflow
Conclusion
This compound provides a versatile platform for the development of potent and selective PROTACs for neurodegenerative diseases. By enabling the targeted degradation of pathogenic proteins, these novel therapeutic agents hold the potential to modify the disease course and offer new hope for patients. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this technology in their studies.
References
- 1. Targeted degradation of α-synuclein by arginine-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Methods to Detect AUTOphagy-Targeting Chimera (AUTOTAC)-mediated Targeted Protein Degradation in Tauopathies [bio-protocol.org]
- 5. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel small-molecule PROTAC selectively promotes tau clearance to improve cognitive functions in Alzheimer-like models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted degradation of aberrant tau in frontotemporal dementia patient-derived neuronal cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. babraham.ac.uk [babraham.ac.uk]
- 12. Single-Domain Antibody-Based Protein Degrader for Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-invasive in vivo monitoring of PROTAC-mediated protein degradation using an environment-sensitive reporter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying PROTAC-Induced Ubiquitination via Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs act as a bridge between a POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[2][3] Verifying the on-target mechanism of action—specifically, the induction of ubiquitination on the target protein—is a critical step in PROTAC development. Mass spectrometry-based proteomics has emerged as an indispensable tool for the direct identification and quantification of ubiquitination events.[4][5]
These application notes provide an overview and detailed protocols for the leading mass spectrometry-based methods to identify and quantify PROTAC-induced ubiquitination, with a primary focus on the widely adopted di-Gly remnant immunoaffinity enrichment technique.[6][7]
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8][9] This tripartite complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][10] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[2]
Figure 1. PROTAC-induced protein degradation pathway.
Mass Spectrometry Workflow for Ubiquitination Analysis
The most robust and widely used method for identifying ubiquitination sites is based on the enrichment of peptides bearing a di-glycine (di-Gly) remnant (K-ε-GG) following tryptic digestion.[11][12] This remnant is the signature left on a lysine residue after the cleavage of the attached ubiquitin protein by trypsin.[13]
Figure 2. General experimental workflow for di-Gly remnant proteomics.
Protocol 1: Sample Preparation for Ubiquitome Analysis
This protocol details the steps from cell culture to the generation of tryptic peptides ready for enrichment.
Materials:
-
Cell culture reagents
-
PROTAC of interest and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132 or bortezomib, optional)
-
Lysis Buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with phosphatase and protease inhibitors)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Sep-Pak C18 cartridges or equivalent for desalting
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency. For a typical large-scale ubiquitin experiment, starting with 5-20 mg of protein is recommended, which often requires multiple 15 cm dishes.[10][13]
-
Treat cells with the PROTAC or vehicle control for the desired time course (e.g., 1, 4, 8 hours).
-
(Optional) To increase the abundance of ubiquitinated proteins, a proteasome inhibitor can be added for the final 2-4 hours of treatment.[13]
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold Lysis Buffer.
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate on ice to shear DNA and reduce viscosity.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a compatible assay (e.g., BCA).
-
-
Protein Digestion:
-
Reduction: Add DTT to the protein lysate to a final concentration of 5 mM and incubate for 1 hour at 37°C.
-
Alkylation: Add IAA to a final concentration of 15 mM and incubate for 30 minutes in the dark at room temperature.
-
Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 cartridge according to the manufacturer's instructions.
-
Lyophilize the cleaned peptides to dryness.
-
Protocol 2: Immunoaffinity Enrichment of Di-Gly Modified Peptides
This protocol describes the enrichment of ubiquitinated peptides using an antibody specific for the K-ε-GG remnant.
Materials:
-
Lyophilized tryptic peptides from Protocol 1
-
Anti-K-ε-GG antibody conjugated beads (e.g., from Cell Signaling Technology PTMScan® Ubiquitin Remnant Motif Kit)[7][14]
-
Immunoaffinity Purification (IAP) Buffer (e.g., 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl)
-
Wash Buffer (e.g., IAP buffer)
-
Elution Buffer (e.g., 0.15% TFA in water)
-
C18 StageTips or equivalent for final cleanup
Procedure:
-
Peptide Solubilization: Resuspend the lyophilized peptides in IAP Buffer.
-
Antibody-Bead Incubation:
-
Wash the anti-K-ε-GG antibody-conjugated beads with IAP buffer.
-
Add the resuspended peptide solution to the beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
-
Washing:
-
Centrifuge briefly to pellet the beads and remove the supernatant.
-
Wash the beads multiple times (e.g., 3-5 times) with IAP Buffer, followed by washes with water to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the enriched K-ε-GG peptides from the antibody beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
-
Repeat the elution step and combine the eluates.
-
-
Final Cleanup:
-
Desalt and concentrate the eluted peptides using C18 StageTips.
-
Lyophilize the final enriched peptides.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the enriched peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nanoflow liquid chromatography system.[14]
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.[15]
-
-
Data Analysis:
-
Search the raw MS/MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant, Sequest, or Mascot.[16]
-
Specify a variable modification for GlyGly on lysine (+114.0429 Da) to identify the di-Gly remnant.[13][16]
-
Perform label-free quantification (LFQ) or use isotopic labeling (e.g., SILAC) to determine the relative abundance of ubiquitinated peptides between PROTAC-treated and control samples.[11][17]
-
Filter the results to a high confidence level (e.g., 1% peptide and protein FDR).
-
Identify ubiquitination sites on the POI and other proteins that show significant changes in ubiquitination upon PROTAC treatment.
-
Data Presentation and Interpretation
Quantitative proteomics data should be summarized to clearly present the effects of the PROTAC. The primary goal is to demonstrate a significant increase in the ubiquitination of the target protein.
Table 1: Quantitative Analysis of Ubiquitination Sites on Target Protein X after PROTAC-Y Treatment
| Ubiquitination Site | Peptide Sequence | Fold Change (PROTAC/Vehicle) | p-value |
| K123 | TIDEK(gg)LVR | 15.2 | 0.001 |
| K245 | FQPTK(gg)YISPNEQLR | 11.8 | 0.003 |
| K310 | VLPK(gg)SDAEAK | 8.5 | 0.009 |
| ... | ... | ... | ... |
| K(gg) indicates the lysine residue identified with a di-Gly remnant. Fold change and p-value are derived from label-free quantification of triplicate experiments. |
Table 2: Summary of Global Ubiquitome Analysis
| Condition | Total Identified K-ε-GG Peptides | Total Identified Ubiquitinated Proteins |
| Vehicle Control | 12,543 | 3,456 |
| PROTAC-Y Treated | 14,876 | 3,987 |
| An increase in the total number of identified ubiquitination sites can indicate a broad cellular response to the PROTAC or proteasome inhibition.[13] |
By following these protocols, researchers can robustly identify and quantify PROTAC-induced ubiquitination, providing critical evidence for the intended mechanism of action and insights into the broader cellular effects of the degrader molecule. This information is vital for the optimization and development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. How to Identify Ubiquitination Substrates Using Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ubiquitin diGLY Proteomics as an Approach to Identify and Quantify the Ubiquitin-Modified Proteome | Springer Nature Experiments [experiments.springernature.com]
- 7. Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-scale identification of ubiquitination sites by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Proteomic approaches to study ubiquitinomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Quantitative Analysis of Ubiquitinated Proteins in Human Pituitary and Pituitary Adenoma Tissues [frontiersin.org]
- 17. Methods for quantification of in vivo changes in protein ubiquitination following proteasome and deubiquitinase inhibition. | Broad Institute [broadinstitute.org]
Application Notes and Protocols: Experimental Workflow for PROTAC-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a distinct and often more potent mechanism of action.[4] A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][5][6] This catalytic process allows a single PROTAC molecule to mediate the destruction of multiple target protein molecules.[1][3][5][6]
This document provides a comprehensive guide to the key in vitro and cell-based assays required to characterize and validate a novel PROTAC, from initial assessment of cellular activity to detailed mechanistic studies.
Core Concepts & Workflow Visualization
A logical and stepwise experimental workflow is crucial for the successful development and characterization of a PROTAC. The process begins with assessing the PROTAC's ability to degrade the target protein and its impact on cell viability, followed by mechanistic assays to confirm its mode of action, and finally, evaluating its selectivity.
PROTAC Mechanism of Action
The fundamental action of a PROTAC is to act as a molecular bridge, hijacking the cell's natural protein disposal machinery to tag a specific protein for destruction.[1][6]
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
Application Notes and Protocols for Confirming Ternary Complex Formation with Thalidomide-NH-amido-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. A critical mechanistic step for a PROTAC is the formation of a stable ternary complex, comprising the PROTAC, the target protein of interest (POI), and an E3 ubiquitin ligase. This document provides detailed application notes and protocols for confirming the formation of such a ternary complex mediated by a PROTAC incorporating Thalidomide-NH-amido-C6-NH2, a ligand for the Cereblon (CRBN) E3 ligase.[1][2][3][4][5]
The stability and kinetics of this ternary complex are paramount to the efficacy of the PROTAC, directly influencing the efficiency of ubiquitination and subsequent degradation of the target protein.[1] Therefore, rigorous biophysical and cellular characterization of the ternary complex is a cornerstone of PROTAC development.[1] This guide outlines several widely-used techniques to quantitatively and qualitatively assess the formation of the POI-PROTAC-CRBN complex.
Signaling Pathway Overview
Thalidomide (B1683933) and its derivatives act as molecular glues that recruit neosubstrates to the CRBN E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7][8] PROTACs containing a thalidomide moiety leverage this mechanism to induce the degradation of a specific target protein. The core signaling pathway involves the PROTAC molecule simultaneously binding to the target protein and CRBN, thereby forming a ternary complex.[9][10] This proximity induces the E3 ligase to transfer ubiquitin to the target protein, marking it for proteasomal degradation.
Caption: CRBN-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques are employed to quantify the formation and stability of the PROTAC-induced ternary complex. These methods provide key parameters such as the dissociation constant (Kd), cooperativity (α), and kinetic rate constants (kon and koff).[1]
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It can be used to determine the binding kinetics and affinity of the binary (PROTAC-POI, PROTAC-CRBN) and ternary complexes.[]
Experimental Workflow for SPR-based Analysis
Caption: Workflow for SPR-based analysis of ternary complex formation.
Protocol for SPR Analysis
-
Immobilization of CRBN:
-
Recombinantly express and purify His-tagged CRBN.
-
Activate the surface of a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).
-
Immobilize His-tagged CRBN to the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis:
-
To determine the binding of the PROTAC to CRBN, inject a series of concentrations of the this compound-based PROTAC over the immobilized CRBN surface.[12]
-
As a negative control, inject the POI alone over the CRBN surface to ensure no direct interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface to measure the formation of the ternary complex.[12]
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and dissociation constant (KD).[12]
-
Calculate the cooperativity factor (α), where α = (KD of binary interaction) / (KD of ternary interaction). An α value greater than 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interactions, providing a complete thermodynamic profile of the binding event, including affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[13]
Protocol for ITC Analysis
-
Sample Preparation:
-
Prepare solutions of the POI, CRBN, and the PROTAC in the same buffer to minimize heat of dilution effects.
-
Determine accurate protein and compound concentrations.
-
-
Binary Titrations:
-
Ternary Titration:
-
Titrate the POI into a solution containing both CRBN and the PROTAC (at a concentration that ensures saturation of CRBN).[12]
-
-
Data Analysis:
-
Integrate the heat changes for each injection and fit the data to a suitable binding model to determine the thermodynamic parameters.[12]
-
Quantitative Data Summary from Biophysical Assays
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Description |
| Binding Affinity (KD) | Yes | Yes | The concentration of ligand at which half of the binding sites on the protein are occupied at equilibrium. |
| Association Rate (kon) | Yes | No | The rate at which the ligand binds to the protein. |
| Dissociation Rate (koff) | Yes | No | The rate at which the ligand dissociates from the protein. |
| Cooperativity (α) | Yes | Yes | A measure of how the binding of one component influences the binding of the other. |
| Enthalpy (ΔH) | No | Yes | The heat change associated with the binding event. |
| Entropy (ΔS) | No | Yes | The change in disorder of the system upon binding. |
| Stoichiometry (n) | No | Yes | The ratio of the interacting molecules in the complex. |
Cellular and Biochemical Assays for Ternary Complex Confirmation
While biophysical assays provide detailed information on the direct interactions between purified components, cellular and biochemical assays are crucial for confirming ternary complex formation within a more biologically relevant context.
NanoBRET™ Ternary Complex Assay
The NanoBRET™ assay is a proximity-based cellular assay that measures the interaction between two proteins in real-time in living cells.[9][10][14] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase donor and a HaloTag® acceptor.
Experimental Workflow for NanoBRET™ Assay
Caption: Workflow for the NanoBRET™ assay to detect ternary complex formation in live cells.
Protocol for NanoBRET™ Assay
-
Cell Culture and Transfection:
-
Plate HEK293T cells in a 96-well plate.
-
Co-transfect the cells with plasmids encoding for the POI fused to NanoLuc® luciferase and CRBN fused to HaloTag®.[14]
-
-
Labeling and Treatment:
-
After 24 hours, add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the this compound-based PROTAC.
-
-
Detection:
-
Add the Nano-Glo® Substrate.
-
Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
An increase in the NanoBRET™ ratio upon PROTAC treatment indicates ternary complex formation.
-
AlphaLISA® Proximity Assay
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect and quantify biomolecular interactions in a microplate format.[][13]
Protocol for AlphaLISA® Assay
-
Reagent Preparation:
-
Use a recombinant, tagged POI (e.g., GST-tagged) and a tagged CRBN (e.g., FLAG-tagged).
-
Prepare solutions of the POI, CRBN, and the PROTAC.
-
-
Assay Plate Setup:
-
Detection:
-
Add AlphaLISA® acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.[1]
-
Incubate in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA®-compatible plate reader.
-
-
Data Analysis:
-
An increase in the AlphaLISA® signal indicates the proximity of the donor and acceptor beads, confirming the formation of the ternary complex.
-
Co-Immunoprecipitation (Co-IP) and Western Blotting
Co-IP is a classic technique used to study protein-protein interactions. It can be used to demonstrate the PROTAC-dependent interaction between the POI and CRBN in cell lysates.
Protocol for Co-IP and Western Blotting
-
Cell Culture and Treatment:
-
Culture cells and treat them with the PROTAC or a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the POI (or a tag on the POI) coupled to magnetic or agarose (B213101) beads.
-
Wash the beads to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both the POI and CRBN to detect their presence in the immunoprecipitated complex.
-
-
Data Analysis:
-
The presence of CRBN in the POI immunoprecipitate from PROTAC-treated cells, but not in the control, confirms the formation of the ternary complex.
-
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or low target protein degradation | Inefficient ternary complex formation. | Optimize PROTAC concentration; assess linker length and composition.[15] |
| "Hook effect" observed in dose-response curves | High PROTAC concentrations favor binary complexes over the ternary complex. | Perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration.[15] |
| Inconsistent results between biochemical and cellular assays | Different experimental conditions; lack of cell permeability. | Validate with orthogonal assays (e.g., in vitro and in-cell); assess cell permeability with assays like CETSA or NanoBRET™.[15] |
Conclusion
Confirming the formation of a stable ternary complex is a crucial step in the development of effective thalidomide-based PROTACs. A multi-faceted approach employing a combination of biophysical, biochemical, and cellular assays is essential for a comprehensive understanding of the molecular interactions driving targeted protein degradation.[1] The protocols and application notes provided here offer a robust framework for researchers to characterize the ternary complex formed by PROTACs utilizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Ternary complex formation - Profacgen [profacgen.com]
- 14. 三重複合体の形成 [promega.jp]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Protein Degradation with Thalidomide-NH-amido-C6-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low protein degradation when using PROTACs synthesized with Thalidomide-NH-amido-C6-NH2.
Frequently Asked Questions (FAQs)
Q1: My PROTAC, synthesized with this compound, is not inducing degradation of my target protein. What are the potential causes?
A lack of protein degradation is a common challenge in PROTAC development and can stem from several factors. A systematic approach to troubleshooting is crucial.[1][2] The primary areas to investigate are:
-
Compound Integrity and Stability: Ensure the PROTAC is correctly synthesized, purified, and stored. It's also important to assess its stability in the cell culture medium over the course of your experiment.[1]
-
Cellular Permeability: PROTACs are often large molecules and may have poor cell membrane permeability.[1][2]
-
Target Engagement: The PROTAC may not be binding to the target protein or the Cereblon (CRBN) E3 ligase within the cell.
-
Ternary Complex Formation: Even if the PROTAC binds to both the target and CRBN individually, it may not facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination.[1]
-
E3 Ligase Availability: The chosen cell line may not express sufficient levels of CRBN.[1][3]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a decrease in degradation at higher doses.[1][4]
Q2: How can I troubleshoot the lack of protein degradation?
Here is a step-by-step troubleshooting workflow to address a lack of degradation:
-
Confirm Compound Integrity: Verify the identity and purity of your synthesized PROTAC using methods like NMR and mass spectrometry.
-
Assess Compound Stability: Incubate the PROTAC in your cell culture medium for the duration of your experiment and analyze its integrity by LC-MS.
-
Optimize PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration for degradation and to check for the "hook effect". It is advisable to test a range of concentrations, from nanomolar to low micromolar.[1]
-
Verify Target and E3 Ligase Expression: Confirm the expression of both your target protein and CRBN in your chosen cell line by Western blot.[3]
-
Assess Target Engagement: If possible, use biophysical assays like cellular thermal shift assay (CETSA) or immunoprecipitation-mass spectrometry to confirm that your PROTAC can bind to the target protein in cells.[3]
-
Evaluate Ternary Complex Formation: Use techniques like co-immunoprecipitation to see if your PROTAC can induce the formation of a complex between your target protein and CRBN.[3]
-
Control Experiments: Include essential controls in your degradation experiments:
-
Inactive Epimer: Synthesize and test an inactive epimer of your PROTAC that does not bind to CRBN. This should not induce degradation.
-
Target Ligand Alone: Treat cells with the warhead (the part of the PROTAC that binds the target protein) alone to control for any effects independent of degradation.
-
Proteasome Inhibitor: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If your PROTAC is working via the proteasome, this should rescue the degradation of the target protein.[5]
-
Below is a logical workflow for troubleshooting a lack of PROTAC activity.
Q3: The degradation of my target protein is weak. How can I optimize it?
If you observe weak degradation, consider the following optimization strategies:
-
Linker Length and Composition: The C6 alkyl linker in this compound may not be optimal for your specific target. The geometry of the ternary complex is highly dependent on the linker.[5] Consider synthesizing a series of PROTACs with varying linker lengths (e.g., C4, C8, C10) and compositions (e.g., incorporating PEG units to improve solubility) to identify the optimal linker.[5][6] Studies have shown that for some targets, linkers longer than C5 can confer moderate degradation activity.
-
Cell Line Selection: The expression levels of the E3 ligase and other cellular factors can vary between cell lines. If possible, test your PROTAC in a panel of cell lines to find a more responsive model.
-
Treatment Time: Perform a time-course experiment to determine the optimal duration of PROTAC treatment for maximal degradation.
Data Presentation
Quantitative data for PROTACs using the specific this compound linker is not widely available in published literature. The efficacy of a PROTAC is highly dependent on the target protein and the specific warhead used. However, for illustrative purposes, the following table presents representative data for thalidomide-based PROTACs with varying alkyl chain linkers targeting a hypothetical protein, demonstrating the importance of linker length optimization.
| PROTAC Linker | DC50 (nM) | Dmax (%) | Notes |
| Thalidomide-NH-amido-C4 -NH-Warhead | >1000 | <20 | Shorter linkers may not allow for productive ternary complex formation. |
| Thalidomide-NH-amido-C6 -NH-Warhead | 250 | 65 | Moderate degradation observed. |
| Thalidomide-NH-amido-C8 -NH-Warhead | 50 | >90 | Optimal linker length for this hypothetical target, leading to potent degradation. |
| Thalidomide-NH-amido-C10 -NH-Warhead | 150 | 80 | Longer linkers can sometimes decrease efficacy due to entropic penalties. |
Note: This data is illustrative and for comparative purposes only. Actual DC50 and Dmax values will vary depending on the target protein, warhead affinity, cell line, and experimental conditions.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is for assessing the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
Laemmli buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of your PROTAC or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against your target protein and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.
In Vitro Ubiquitination Assay
This assay directly measures the ability of your PROTAC to induce ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant Cereblon/DDB1 E3 ligase complex.
-
Recombinant purified target protein.
-
Ubiquitin.
-
ATP.
-
Ubiquitination reaction buffer.
-
Your PROTAC dissolved in DMSO.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
PROTAC Addition: Add your PROTAC at the desired concentration. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding Laemmli buffer and boiling.
-
Western Blot Analysis: Analyze the reaction products by Western blot using an antibody against your target protein. A ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein should be visible in the presence of a functional PROTAC.
Signaling Pathway and Experimental Workflow Diagrams
PROTAC Mechanism of Action
The following diagram illustrates the mechanism by which a thalidomide-based PROTAC facilitates the ubiquitination and subsequent degradation of a target protein.
Experimental Workflow for Assessing PROTAC Efficacy
This diagram outlines the general workflow for evaluating the effectiveness of a newly synthesized PROTAC.
References
Technical Support Center: Enhancing the Solubility of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges associated with PROTACs containing the Thalidomide-NH-amido-C6-NH2 moiety.
Section 1: Understanding the Solubility Challenge
Q1: Why do PROTACs containing a this compound E3 ligase ligand often exhibit poor aqueous solubility?
Thalidomide-based PROTACs, particularly those with an amino-C6 alkyl linker, frequently suffer from poor aqueous solubility due to a combination of inherent molecular characteristics that place them in the "beyond Rule of Five" (bRo5) chemical space.[1][2][3]
-
High Molecular Weight: PROTACs are by design large molecules, often exceeding 700 Da, which inherently limits solubility.[1][3]
-
High Lipophilicity (Hydrophobicity): The structure combines two distinct ligands with a linker. The C6 alkyl chain in the this compound moiety is particularly hydrophobic and contributes significantly to a large, nonpolar surface area, which is a primary cause of low aqueous solubility.[2][4]
-
Complex Structure: The multi-component structure, consisting of a target protein ligand, the thalidomide-based E3 ligase ligand, and the linker, results in a molecule that can be difficult to solvate in aqueous media.[1][5]
-
Crystalline Nature: The tendency to form stable crystal lattices can hinder the dissolution process, as significant energy is required to break down the solid state.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you identify, understand, and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thalidomide-based PROTACs?
A1: The primary off-target effects stem from the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ligase. These effects can be broadly categorized as:
-
Neosubstrate Degradation: Thalidomide and its analogs can act as "molecular glues," inducing the degradation of endogenous proteins that are not the intended target of the PROTAC. These off-target proteins are referred to as "neosubstrates."[1][2][3] Common neosubstrates include zinc-finger transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as SALL4 and casein kinase 1 alpha (CK1α).[2][3][4]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or CRBN, rather than the productive ternary complex (Target-PROTAC-CRBN) required for degradation.[1][4] This can lead to a decrease in on-target degradation and potentially an increase in off-target effects.[2]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The "hook effect" describes the phenomenon where the efficiency of PROTAC-mediated degradation decreases at high concentrations.[1][4] This occurs because the equilibrium shifts towards the formation of non-productive binary complexes.
Mitigation Strategies:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.[1]
-
Use Lower Concentrations: Operate within the optimal concentration range to favor the formation of the ternary complex.[1]
-
Kinetic Analysis: Analyze the kinetics of degradation at different concentrations to better understand the dynamics of ternary complex formation and dissociation.[1]
Q3: How can I improve the selectivity of my thalidomide-based PROTAC?
A3: Improving selectivity involves modifying the PROTAC to minimize off-target neosubstrate degradation while maintaining on-target potency.
Strategies to Enhance Selectivity:
-
CRBN Ligand Modification: Introducing chemical modifications to the thalidomide moiety can alter its binding affinity for neosubstrates. For instance, modifications at the C5 position of the phthalimide (B116566) ring have been shown to reduce the degradation of off-target zinc-finger proteins.[5][6]
-
Linker Optimization: The length and composition of the linker connecting the thalidomide ligand to the target protein binder can influence the geometry of the ternary complex, thereby affecting selectivity.[4][7]
-
Proteomics Profiling: Employ global proteomics to obtain an unbiased profile of all proteins degraded by your PROTAC. This data is crucial for guiding the rational design of more selective molecules.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the characterization of thalidomide-based PROTACs.
Problem 1: High levels of off-target protein degradation are observed in my proteomics experiment.
-
Potential Cause 1: Neosubstrate Degradation.
-
Recommended Action:
-
Confirm Neosubstrates: Cross-reference the degraded proteins with known thalidomide neosubstrates (e.g., IKZF1, IKZF3, SALL4, ZFP91).[2][5]
-
Validate with Orthogonal Methods: Confirm the degradation of key off-targets using Western Blotting.
-
Modify CRBN Ligand: Synthesize and test PROTAC analogs with modifications to the thalidomide moiety to reduce neosubstrate binding.[3][5][6]
-
-
-
Potential Cause 2: "Hook Effect" Leading to Off-Target Recruitment.
-
Recommended Action:
-
Perform a Dose-Response Proteomics Study: Analyze the proteome at various PROTAC concentrations to see if off-target degradation is concentration-dependent.
-
Select Optimal Concentration: Choose a concentration for future experiments that maximizes on-target degradation while minimizing off-target effects.
-
-
Problem 2: My PROTAC shows low on-target degradation and high off-target degradation.
-
Potential Cause: Poor Ternary Complex Formation with the On-Target Protein.
-
Recommended Action:
-
Assess Ternary Complex Formation: Use biophysical assays like FRET, AlphaLISA, or NanoBRET to quantify the formation of the Target-PROTAC-CRBN ternary complex.[9][10]
-
Confirm Binary Binding: Ensure your PROTAC binds to both the target protein and CRBN independently using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[1]
-
Optimize Linker: The linker may not be optimal for productive ternary complex formation. Synthesize and test a library of PROTACs with different linker lengths and compositions.[4][7]
-
-
Experimental Protocols and Data
Key Experimental Assays for Off-Target Effect Analysis
| Assay | Purpose | Key Considerations |
| Global Proteomics (e.g., TMT-MS, DIA-MS) | Unbiased identification and quantification of on- and off-target protein degradation.[8][11] | Requires specialized equipment and bioinformatics expertise. Provides a comprehensive view of selectivity. |
| Western Blot | Validation of on- and off-target degradation identified by proteomics. | Antibody quality is critical. Less sensitive than mass spectrometry for low-abundance proteins.[5] |
| Co-Immunoprecipitation (Co-IP) | To confirm the PROTAC-dependent interaction between the target protein and CRBN in a cellular context.[9] | Wash steps may disrupt weak interactions, potentially leading to false negatives.[9] |
| NanoBRET Ternary Complex Assay | A live-cell assay to measure the formation of the Target-PROTAC-CRBN ternary complex.[5][10] | Requires engineering of cell lines to express tagged proteins of interest. |
| AlphaLISA/TR-FRET | In vitro proximity-based assays to quantify ternary complex formation.[9] | Can be performed in a high-throughput format. May not fully recapitulate the cellular environment. |
Protocol: Global Proteomics Analysis of PROTAC Selectivity
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Protein Digestion and Peptide Labeling (for TMT): Digest proteins into peptides and label each condition with a unique tandem mass tag.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the peptide samples using high-resolution mass spectrometry.
-
Data Analysis: Use specialized software to identify and quantify proteins across all samples. Normalize the data and identify proteins with statistically significant changes in abundance in the PROTAC-treated samples compared to the control.
Protocol: Co-Immunoprecipitation to Validate Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein, coupled to magnetic or agarose (B213101) beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western Blot, probing for CRBN. The presence of a CRBN band in the PROTAC-treated sample indicates the formation of a ternary complex.
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Workflow for investigating and mitigating off-target effects.
Caption: The "hook effect" at high PROTAC concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. sapient.bio [sapient.bio]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Degradation and PROTACs [promega.kr]
- 11. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
Technical Support Center: Optimizing PROTAC Concentration for Maximal Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the concentration of your Proteolysis Targeting Chimeras (PROTACs) for maximal target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to determine the optimal PROTAC concentration?
A2: The two primary parameters for evaluating PROTAC efficacy are DC50 and Dmax.[1]
-
DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.[1]
-
Dmax : The maximal percentage of target protein degradation that can be achieved with the PROTAC.[1]
The experimental goal is to identify a concentration that achieves maximal degradation (at or near Dmax) without causing off-target effects or cytotoxicity.[1]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[1][2][3] This results in a characteristic bell-shaped dose-response curve.[2][3] The effect occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase alone, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[2][3][4]
To avoid the hook effect, it is critical to perform a dose-response experiment across a wide range of concentrations. This will help identify the optimal concentration window that maximizes degradation before it diminishes at higher concentrations.[1][2] It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration.[2]
Q3: My PROTAC shows weak or no degradation. What are the possible causes and troubleshooting steps?
A3: Several factors could contribute to weak or no degradation. Here are some common causes and troubleshooting steps:
| Possible Cause | Troubleshooting Steps |
| Insufficient PROTAC concentration | Perform a dose-response experiment with a wider concentration range (e.g., 1 pM to 100 µM).[1][3] |
| Inappropriate incubation time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[1][3] |
| Low cell permeability of the PROTAC | Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[3] |
| Low expression of the required E3 ligase | Verify the expression of the recruited E3 ligase (e.g., VHL or Cereblon) in your cell line using Western Blot or qPCR.[1] |
| Testing at a "hooked" concentration | Extend the dose-response range to lower concentrations to see if degradation improves.[2] |
Q4: How do I design a dose-response experiment to find the optimal PROTAC concentration?
A4: A well-designed dose-response experiment is crucial for determining the DC50 and Dmax of your PROTAC.
Key considerations:
-
Concentration Range: Use a wide range of concentrations, typically from picomolar to micromolar, to capture the full dose-response curve, including any potential hook effect.[3] A common starting range is 0.1 nM to 10 µM.[1]
-
Number of Concentrations: Use a sufficient number of data points (e.g., 8-12 concentrations) to accurately define the curve. Half-log or log dilutions are standard.[2]
-
Incubation Time: Choose a fixed, appropriate incubation time based on a preliminary time-course experiment or literature data for similar PROTACs. A 24-hour incubation is a common starting point.[1]
-
Controls: Include a vehicle control (e.g., DMSO) and potentially a negative control PROTAC (an inactive epimer or a molecule with a mutated E3 ligase binder) to ensure the observed degradation is specific.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis for PROTAC-Induced Degradation
This protocol outlines the steps to quantify target protein degradation following PROTAC treatment.[6]
Materials:
-
Cell line expressing the target protein and the relevant E3 ligase.
-
PROTAC stock solution (in DMSO).
-
Vehicle control (e.g., DMSO).[6]
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[6]
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels, electrophoresis, and transfer apparatus.[6]
-
PVDF or nitrocellulose membranes.[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[6]
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations for a predetermined time. Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.[6]
-
Block the membrane for 1 hour at room temperature.[6]
-
Incubate with the primary antibody overnight at 4°C.[6]
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.[6]
-
Detect the signal using an ECL substrate and an imaging system.[6]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.[6]
-
Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax.[6]
-
Protocol 2: Cell Viability Assay
This protocol assesses the cytotoxicity of the PROTAC.
Materials:
-
96-well opaque-walled plates (for luminescent assays) or standard 96-well plates (for colorimetric assays).[7]
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).[7]
-
Plate reader.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.[7]
-
-
Compound Treatment:
-
Treat cells with the same range of PROTAC concentrations used in the degradation experiment. Include a vehicle control.[7]
-
-
Incubation:
-
Incubate the plate for a relevant duration (e.g., 48 or 72 hours).[7]
-
-
Signal Detection:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.[1]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results to determine the IC50 value (the concentration that inhibits cell growth by 50%).[7]
-
Data Presentation
Table 1: Example Dose-Response Data for a Hypothetical PROTAC
| PROTAC Conc. (nM) | % Degradation | % Cell Viability |
| 0 (Vehicle) | 0 | 100 |
| 1 | 25 | 98 |
| 10 | 75 | 95 |
| 50 | 92 | 90 |
| 100 | 95 | 85 |
| 500 | 80 | 60 |
| 1000 | 65 | 40 |
| 10000 | 40 | 15 |
Table 2: Key Parameters Determined from Dose-Response Curves
| Parameter | Value | Description |
| DC50 | ~5 nM | Concentration for 50% target degradation. |
| Dmax | 95% | Maximum observed target degradation. |
| IC50 | ~750 nM | Concentration for 50% inhibition of cell viability. |
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
Troubleshooting ternary complex formation in PROTAC assays
Welcome to the technical support center for troubleshooting ternary complex formation in PROTAC assays. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, supplemented with detailed experimental protocols, data tables, and explanatory diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My PROTAC isn't inducing degradation of my target protein. What are the common reasons for this?
A1: A lack of target protein degradation is a frequent challenge. The issue can stem from several factors, from poor compound properties to inefficient ternary complex formation. Here is a systematic guide to troubleshooting this problem.
Troubleshooting Workflow:
-
Verify Compound Integrity and Activity:
-
PROTAC Integrity: Confirm the chemical structure and purity of your PROTAC using methods like NMR and mass spectrometry.
-
Protein Quality: Ensure your target protein and E3 ligase are pure, correctly folded, and active. Aggregation can be checked using Dynamic Light Scattering (DLS).[1]
-
-
Assess Cellular Uptake and Stability:
-
Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane.[2] Consider using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess permeability.[3]
-
Compound Stability: Evaluate the stability of your PROTAC in cell culture media and cell lysates over time using LC-MS/MS.[4]
-
-
Confirm Target Engagement in Cells:
-
Evaluate Ternary Complex Formation:
-
Inefficient Formation: Even if the PROTAC binds to both proteins individually, it may not effectively bring them together to form a stable ternary complex.[2]
-
Biophysical Assays: Use in vitro assays with purified proteins such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly measure ternary complex formation and stability.[2]
-
In-Cell Assays: Employ cellular assays like NanoBRET™ or co-immunoprecipitation to confirm ternary complex formation in a more physiologically relevant context.[3][5]
-
-
Consider the E3 Ligase:
-
Incorrect Choice: The selected E3 ligase might not be appropriate for the target protein or may not be expressed at sufficient levels in your cell line.[2]
-
Expression Levels: Verify the expression levels of the chosen E3 ligase (e.g., CRBN, VHL) and the target protein in your cell model using Western Blotting.[4]
-
-
Assess the Geometry of the Ternary Complex:
-
Unproductive Complex: A stable ternary complex may form, but its geometry might not be conducive for the E3 ligase to ubiquitinate the target protein.[1][2] This can be an issue related to the PROTAC's linker length and attachment points.[1][6]
-
In Vitro Ubiquitination Assay: Perform an in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC and E3 ligase.[2]
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Q2: I'm observing a "hook effect" in my dose-response curve. What is it and how can I mitigate it?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2][7][8] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[2][7]
Mitigation Strategies:
-
Dose-Response Curve: Always perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the characteristic bell-shaped curve.[2][9] Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[2]
-
Enhance Cooperativity: Design PROTACs that promote positive cooperativity in ternary complex formation. Cooperative binding stabilizes the ternary complex over the binary complexes, which can reduce the hook effect.[2][9]
-
Ternary Complex Assays: Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different PROTAC concentrations.[2][3] This can help you understand the relationship between ternary complex formation and the observed degradation profile.
-
Optimize the Linker: The length and composition of the linker are critical for optimal ternary complex formation.[6] Systematically varying the linker can help identify a PROTAC with a reduced hook effect.[9]
Illustrative Data:
| PROTAC Concentration | % Target Degradation | Ternary Complex Formation (RFU) |
| 0.1 nM | 15% | 250 |
| 1 nM | 45% | 800 |
| 10 nM | 85% | 2500 |
| 100 nM | 95% | 4500 |
| 1 µM | 70% | 3500 |
| 10 µM | 30% | 1200 |
This table illustrates a typical hook effect where degradation and ternary complex formation decrease at higher PROTAC concentrations.
Hook Effect Mechanism Diagram
Caption: At high concentrations, PROTACs favor binary over ternary complexes.
Q3: My biochemical and cellular assay results for ternary complex formation are inconsistent. Why?
A3: Discrepancies between in vitro (biochemical) and in-cell assays are not uncommon. Several factors can contribute to these differences:
-
Cellular Environment: Biochemical assays with purified proteins may not fully replicate the complex cellular milieu.[4] Factors such as molecular crowding, post-translational modifications, and the presence of endogenous binding partners can influence ternary complex formation in cells.[1]
-
Transient Complexes: The catalytic nature of PROTACs means that even a transiently formed ternary complex can be sufficient to trigger ubiquitination and degradation in a cellular context.[4] These weak or transient interactions may be difficult to detect in biochemical assays.
-
Assay Conditions: The specific buffer conditions, protein constructs, and concentrations used in biochemical assays may not be optimal for complex formation.
-
PROTAC Permeability: Poor cell permeability can lead to low intracellular concentrations of the PROTAC, resulting in weak or no ternary complex formation in cellular assays, even if the PROTAC is active in biochemical assays.[10]
Recommendations:
-
Orthogonal Assays: Use a combination of in vitro (e.g., TR-FRET, AlphaLISA, SPR) and in-cell (e.g., NanoBRET, CETSA) assays to obtain a comprehensive understanding of ternary complex formation.[4]
-
Live-Cell Assays: Prioritize live-cell assays like NanoBRET™, as they provide insights into ternary complex formation within a more physiologically relevant environment.[1][5]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto the sensor chip surface.
-
Binary Interaction (PROTAC-E3 Ligase): Inject serial dilutions of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Inject the PROTAC pre-incubated with a near-saturating concentration of the target protein over the E3 ligase surface. The increase in binding response compared to the PROTAC alone indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (KD) for both binary and ternary interactions. Cooperativity (alpha) can be calculated as the ratio of the binary KD to the ternary KD.
SPR Data Interpretation:
| Interaction | KD (nM) | Cooperativity (α) | Interpretation |
| PROTAC-E3 Ligase (Binary) | 100 | - | Baseline affinity |
| PROTAC-Target (Binary) | 50 | - | Baseline affinity |
| E3-PROTAC-Target (Ternary) | 10 | 10 | Positive cooperativity, stable complex |
| E3-PROTAC-Target (Ternary) | 200 | 0.5 | Negative cooperativity, unstable complex |
Positive cooperativity (α > 1) indicates that the binding of one protein partner enhances the binding of the other, leading to a more stable ternary complex.[11][12] Negative cooperativity (α < 1) suggests that the formation of the ternary complex is less favorable than the binary interactions.[11][13]
SPR Experimental Workflow
Caption: A simplified workflow for an SPR-based ternary complex assay.
NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To measure PROTAC-induced ternary complex formation in living cells.
Methodology:
-
Cell Line Engineering: Create a cell line that expresses the target protein fused to a HaloTag® and the E3 ligase fused to NanoLuc® luciferase (or vice versa).
-
Cell Plating: Seed the engineered cells into a multi-well plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates proximity between the target protein and the E3 ligase, signifying ternary complex formation.
Note: For detailed and up-to-date protocols, please refer to the manufacturer's instructions.
This technical support center provides a starting point for troubleshooting common issues in PROTAC ternary complex formation assays. For more complex challenges, further optimization and consultation of the primary literature are recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cell Permeability of Large PROTAC Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of improving cell permeability for large Proteolysis Targeting Chimera (PROTAC) molecules.
Frequently Asked Questions (FAQs)
Q1: Why do large PROTAC molecules often have poor cell permeability?
Large PROTAC molecules frequently exhibit poor cellular permeability due to their inherent physicochemical properties. Most PROTACs are large, with molecular weights (MW) often exceeding 800 Da, and possess a high topological polar surface area (TPSA).[1][2] These characteristics place them in the "beyond Rule of Five" (bRo5) chemical space, which deviates from the typical properties of orally bioavailable small-molecule drugs.[3][4] The combination of high MW and a large number of hydrogen bond donors and acceptors contributes to their difficulty in passively diffusing across the lipid bilayer of the cell membrane.[5][6]
Q2: What are the primary methods to assess PROTAC cell permeability?
The two most common in vitro methods for evaluating PROTAC permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[3][7]
-
PAMPA: This is a high-throughput, cell-free assay that models passive transcellular diffusion across an artificial lipid membrane.[7][8] It is a cost-effective tool for early-stage screening.[9][10]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[3][7] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[3][11]
Q3: What is the "chameleon effect" and how does it relate to PROTAC permeability?
The "chameleon effect," or molecular chameleonicity, describes the ability of a PROTAC molecule to change its conformation depending on the polarity of its environment.[12][13][14] In the aqueous extracellular space, the PROTAC may adopt an extended, polar conformation.[13][15] To cross the non-polar lipid membrane, it can fold into a more compact, less polar state by forming intramolecular hydrogen bonds (IMHBs) and shielding its polar groups.[13][15][16] This conformational flexibility allows the PROTAC to minimize its size and polarity, facilitating membrane passage.[6][15] Computational methods like molecular dynamics (MD) simulations can be used to predict this behavior.[12][16]
Q4: How can linker design be optimized to improve permeability?
The linker is a critical component that can be modified to dramatically improve the drug-like properties of a PROTAC.[3][17] Key optimization strategies include:
-
Rigidification: Introducing rigid structural elements, such as piperidine (B6355638) or piperazine (B1678402) moieties, can improve rigidity, water solubility, and cell permeability.[3][5] This can also help to optimize the geometry for ternary complex formation.[3]
-
Length and Composition: Shorter, more lipophilic linkers can increase permeability.[3] For example, switching from a flexible polyethylene (B3416737) glycol (PEG) linker to a shorter alkyl linker has been shown to increase lipophilicity and permeability.[16]
-
Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors (HBDs) and the polar surface area, which often improves membrane permeability.[3][18]
Q5: Can computational models predict PROTAC permeability?
Yes, computational modeling is becoming an increasingly valuable tool. Machine learning models, such as random forest and kappa nearest neighbor, have been developed to predict PROTAC cell permeability with accuracies reported to be over 80% for certain datasets.[19] These models typically use descriptors related to molecular size, lipophilicity, and 3D structure.[16][19] Additionally, molecular dynamics simulations are used to study the conformational changes and chameleonic properties of PROTACs in different solvent environments, which correlate with their permeability.[12][16]
Troubleshooting Guides
Issue 1: My PROTAC shows low permeability in the PAMPA assay. What are the next steps?
Problem: A low apparent permeability coefficient (Papp) in a PAMPA assay suggests poor passive diffusion, which is a common issue for large PROTACs.[11]
Possible Solutions:
-
Assess Physicochemical Properties:
-
Lipophilicity (LogP/LogD): If the LogP is too low, the molecule may not partition well into the lipid membrane. If it's too high (e.g., ALogP > 5.0), it may lead to insolubility or membrane retention, which also decreases permeability.[10] Consider modifications to bring the lipophilicity into an optimal range.
-
Polar Surface Area (PSA): High TPSA is a primary driver of poor permeability.[11] Strategies like amide-to-ester substitution can reduce PSA.[3]
-
-
Structural Modifications:
-
Linker Optimization: Systematically modify the linker. Replace flexible PEG linkers with more rigid or shorter alkyl chains.[5][16] Introduce cyclic moieties like piperazine to enhance both rigidity and solubility.[3]
-
Amide-to-Ester Substitution: Identify amide bonds within the linker or at the linker-ligand junction and replace them with esters to reduce HBD count and polarity.[18]
-
-
Consider Active Transport: The PAMPA assay only measures passive diffusion.[9][10] Your PROTAC might be a substrate for cellular uptake transporters. It is crucial to proceed with a cell-based assay like the Caco-2 assay to investigate active transport and efflux mechanisms.[11]
Issue 2: My PROTAC has poor recovery and inconsistent results in the Caco-2 assay.
Problem: Low recovery or high variability in Caco-2 assays can result from several factors, including poor aqueous solubility, non-specific binding to the assay plates, or cellular efflux.[3]
Possible Solutions:
-
Improve Solubility:
-
Formulation: Ensure the PROTAC is fully dissolved in the assay buffer. The use of co-solvents may be necessary, but their concentration should be minimized to avoid affecting cell monolayer integrity.
-
Structural Modification: Introduce ionizable groups or polar motifs (e.g., piperidine) into the linker to improve aqueous solubility.[3][5]
-
-
Address Non-Specific Binding:
-
Add a small percentage of a non-ionic surfactant to the assay buffer to reduce binding to plasticware.
-
Ensure that the receiving compartment buffer contains a "sink" component, like serum albumin, to mimic in vivo conditions and prevent saturation.
-
-
Evaluate Efflux:
-
The Caco-2 assay can reveal if your PROTAC is a substrate for efflux pumps (like P-glycoprotein). An efflux ratio (Papp B->A / Papp A->B) significantly greater than 2 is indicative of active efflux.
-
If efflux is high, consider co-dosing with a known efflux inhibitor in a follow-up experiment to confirm. Structural modifications to the PROTAC may be necessary to reduce its recognition by efflux transporters.
-
-
Verify Monolayer Integrity: Always check the integrity of the Caco-2 monolayer before and after the experiment using a marker like Lucifer yellow or by measuring transepithelial electrical resistance (TEER).
Issue 3: Computational models predict good permeability, but experimental results are poor.
Problem: Discrepancies between in silico predictions and experimental outcomes can arise from the limitations of the models or from complex biological factors not captured by the algorithms.
Possible Solutions:
-
Refine the Computational Model:
-
Descriptor Analysis: Ensure the descriptors used in the model (e.g., 2D TPSA vs. 3D solvent-accessible PSA) are appropriate for "beyond Rule of 5" molecules. 3D descriptors that account for molecular folding are often more predictive for PROTACs.[3][16]
-
Training Data: The predictive power of machine learning models is highly dependent on the diversity and quality of the training dataset.[19] The model may not be well-suited for the chemical space of your specific PROTAC.
-
-
Investigate Biological Factors:
-
Metabolic Stability: The PROTAC might be rapidly metabolized by enzymes in the Caco-2 cells, leading to an underestimation of its permeability. Analyze the samples from the acceptor well by LC-MS to check for metabolites.
-
Efflux: As mentioned previously, active efflux is a major biological factor that is often not accounted for in simpler permeability models.[11] This is a likely cause if PAMPA results were promising but Caco-2 results are poor.
-
Data Presentation & Experimental Protocols
Table 1: Comparison of Common Permeability Assays
| Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across a synthetic lipid membrane.[7] | Measures transport across a monolayer of human intestinal cells.[8] |
| Transport Mechanisms | Passive diffusion only.[9] | Passive diffusion, active transport, and efflux.[3] |
| Throughput | High | Medium to Low |
| Cost | Low | High |
| Biological Relevance | Low (models passive diffusion only).[11] | High (mimics human intestinal absorption and efflux).[8] |
| Common Issues | May not predict permeability of actively transported compounds.[3] | Low solubility and non-specific binding can cause low recovery.[3] |
Table 2: Impact of Structural Modifications on PROTAC Permeability
This table presents representative data to illustrate trends.
| PROTAC Modification | Starting Papp (x 10⁻⁶ cm/s) | Modified Papp (x 10⁻⁶ cm/s) | Key Change | Reference |
| Amide to Ester Substitution | 0.01 - 0.1 | 0.2 - 0.3 | Reduced HBD count and PSA | [3] |
| Linker Change (PEG to Alkyl) | 0.005 | 0.002 | Increased lipophilicity, removed HBAs | [9] |
| Linker Rigidification | Variable | Improved Permeability | Added piperidine/piperazine moieties | [3] |
Diagrams: Workflows and Concepts
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To determine the passive permeability (Papp) of a PROTAC molecule.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the PROTAC in a suitable solvent (e.g., DMSO).
-
Prepare the donor buffer (e.g., PBS at pH 7.4).
-
Prepare the acceptor buffer (e.g., PBS at pH 7.4).
-
Prepare the artificial membrane solution (e.g., a percentage of lipid, such as phosphatidylcholine, in a solvent like dodecane).
-
-
Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Carefully coat the filter membrane of each well in the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
-
Assay Procedure:
-
Add the acceptor buffer to the wells of the acceptor plate.
-
Dilute the PROTAC stock solution into the donor buffer to the final desired concentration.
-
Add the PROTAC-containing donor solution to the wells of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / (Area * Time * (Vd + Va)) * ln(1 - [Acceptor] / [Equilibrium])
-
Where Vd and Va are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
-
(Protocol adapted from general methodologies described in multiple sources.[7][8][9])
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Permeability Assay - Profacgen [profacgen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the chameleonicity and permeability of PROTACs using molecular dynamics simulations, Markov models, and deep learning - American Chemical Society [acs.digitellinc.com]
- 13. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 18. scispace.com [scispace.com]
- 19. pubs.acs.org [pubs.acs.org]
How to assess and improve the stability of Thalidomide-NH-amido-C6-NH2 in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-NH-amido-C6-NH2, a common E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during the assessment and use of this compound in experimental settings.
| Issue | Possible Cause(s) | Suggested Solutions |
| Inconsistent or lower-than-expected activity of the final PROTAC | Degradation of the this compound building block or the final PROTAC in the experimental media. | 1. Perform a stability study: Assess the stability of your compound in the specific cell culture medium used for your experiments (see Experimental Protocols). 2. Prepare fresh solutions: Make fresh stock solutions of the compound in an anhydrous solvent like DMSO for each experiment.[1] 3. Minimize incubation time: Reduce the pre-incubation time of the compound in aqueous media before adding it to the cells.[1] |
| Complete loss of activity of the final PROTAC | The this compound building block may have degraded prior to or during the synthesis of the PROTAC. | 1. Verify integrity: Check the integrity of your this compound stock solution using LC-MS. 2. Optimize synthesis conditions: Ensure that the reaction conditions for PROTAC synthesis are compatible with the stability of the thalidomide (B1683933) moiety. |
| High variability in stability measurements between replicates | Inconsistent sample handling and processing. Incomplete solubilization of the compound. Issues with the analytical method (e.g., HPLC-MS). | 1. Standardize procedures: Ensure precise and consistent timing for sample collection and processing. 2. Ensure complete dissolution: Confirm the complete dissolution of the compound in the stock solution and media. 3. Validate analytical method: Validate your analytical method for linearity, precision, and accuracy. |
| Precipitation of the compound in cell culture media | Poor aqueous solubility of the compound. | 1. Assess solubility: Determine the kinetic and thermodynamic solubility of your compound in the experimental media. 2. Use formulation aids: Consider the use of solubilizing agents such as cyclodextrins.[2] 3. Adjust concentration: Use a lower, more soluble concentration of the compound if experimentally feasible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in media?
A1: The primary degradation pathways for this compound in aqueous media, such as cell culture media, are:
-
Hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings: The amide bonds within the thalidomide core are susceptible to hydrolysis, particularly at physiological pH (around 7.4).[3][4] This leads to the opening of the rings and inactivation of the Cereblon-binding motif.
-
Hydrolysis of the amide linker: The amide bond within the "-NH-amido-C6-NH2" linker can also be a site of hydrolytic cleavage. The stability of this bond can be influenced by the surrounding chemical environment and enzymatic activity in the media.[4]
Q2: What factors can influence the stability of this compound in my experiments?
A2: Several factors can impact the stability of your compound:
-
pH: Thalidomide and its derivatives are known to be unstable at pH values above 6-7.[1] Cell culture media is typically buffered to a physiological pH of ~7.4, which can promote hydrolysis.
-
Temperature: Higher temperatures, such as the 37°C used for cell culture, will accelerate the rate of hydrolysis.
-
Media Components: Components within the cell culture media, such as enzymes present in fetal bovine serum (FBS), can contribute to the degradation of the compound.[1]
-
Storage Conditions: Improper storage of stock solutions (e.g., at room temperature, exposure to moisture) can lead to degradation over time.
Q3: How can I improve the stability of my thalidomide-based PROTAC?
A3: Several strategies can be employed to enhance the stability of your PROTAC:
-
Linker Modification: The composition and attachment point of the linker can significantly impact stability.
-
Attachment Point: Attaching the linker at the C4 position of the phthalimide ring has been shown to result in more stable derivatives compared to other positions.[1]
-
Linker Type: While flexible linkers like PEG are common, incorporating more rigid structures such as piperazine (B1678402) or piperidine (B6355638) rings, or using alkyl chains, can improve metabolic stability.[5]
-
-
Chemical Modification of the Thalidomide Core: Using more stable analogs of thalidomide, such as lenalidomide (B1683929) or pomalidomide, as the Cereblon-binding moiety can improve the overall stability of the PROTAC.[1] Lenalidomide-derived conjugates have shown good stability in pH 7.4 buffer.[1]
-
Formulation Strategies:
-
Cyclodextrins: Complexation with hydroxypropyl-beta-cyclodextrin has been shown to significantly improve the aqueous solubility and stability of thalidomide, extending its half-life.[2]
-
Prodrugs: A prodrug approach can be used to mask labile functional groups, improving stability and cellular permeability.
-
Nanoparticle-based delivery: Encapsulating the PROTAC in nanoparticles can protect it from degradation and improve its pharmacokinetic properties.[6]
-
Q4: What is the expected half-life of a thalidomide derivative in cell culture media?
A4: The half-life can vary significantly depending on the specific structure of the derivative and the experimental conditions. For thalidomide itself, the half-life in a diluted aqueous solution has been reported to be around 2.1 to 4.1 hours.[7] For thalidomide derivatives with different linkers, the stability can range from being very stable to almost completely degraded within 24 hours at pH 7.4.[1] For example, a thalidomide derivative with an acylated aniline (B41778) portion was shown to have a half-life of 118 minutes in human plasma.[1] It is crucial to experimentally determine the half-life of your specific compound under your experimental conditions.
Quantitative Data Summary
The following tables summarize stability data for thalidomide and its derivatives from the literature. Note that direct stability data for this compound is limited; therefore, data for structurally related compounds are provided for comparison.
Table 1: Stability of Thalidomide and Derivatives in Aqueous Buffer
| Compound | Buffer Conditions | Temperature (°C) | Half-life (t½) | Reference |
| Thalidomide | Diluted Aqueous Solution | Not Specified | 2.1 - 4.1 hours | [7] |
| Thalidomide & N-alkyl analogs | Phosphate buffer (pH 6.4) | 32 | 25 - 35 hours | [8] |
| Thalidomide amino conjugate (T01/T02) | pH 7.4 Buffer | Not Specified | >90% remaining after 24h | [1] |
| Thalidomide alkynyl conjugate (T13/T14) | pH 7.4 Buffer | Not Specified | Almost completely degraded after 24h | [1] |
| Thalidomide carboxamide conjugate (T15/T16) | pH 7.4 Buffer | Not Specified | Almost completely degraded after 24h | [1] |
Table 2: Stability of Thalidomide Derivatives in Human Plasma
| Compound | Half-life (t½) in Human Plasma | Reference |
| Thalidomide derivative with acylated aniline (T03) | 118 minutes | [1] |
| Lenalidomide derivative with acylated aniline (L03) | 87 minutes | [1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media by LC-MS/MS
This protocol outlines a general procedure for determining the stability of this compound in cell culture media.
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the desired cell culture medium (e.g., RPMI-1640 or DMEM) with and without 10% Fetal Bovine Serum (FBS).
-
-
Experimental Procedure:
-
Prepare the working solution by diluting the stock solution in the respective media to a final concentration of 1 µM.
-
Add 1 mL of the 1 µM working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each aliquot, add 200 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a structurally similar but stable compound) to precipitate proteins and quench any enzymatic activity.
-
Vortex the samples for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each time point.
-
Normalize the peak area ratios to the 0-hour time point to determine the percentage of the compound remaining.
-
Plot the natural logarithm of the percentage remaining versus time. The slope of the linear regression will be the degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture media.
Caption: Potential degradation pathways of this compound in media.
Caption: Troubleshooting logic for addressing low PROTAC activity.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
Interpreting negative results in PROTAC degradation experiments
Welcome to the PROTAC Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting negative or unexpected results in PROTAC-mediated protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: My PROTAC does not show any degradation of the target protein. What are the potential reasons and how can I troubleshoot this?
A1: A lack of degradation is a common issue in PROTAC experiments and can stem from several factors along the PROTAC mechanism of action. A systematic approach is necessary to pinpoint the cause.
First, it's crucial to ensure the fundamentals of your experiment are sound. This includes verifying the identity and purity of your PROTAC and confirming that your target protein and the recruited E3 ligase are expressed in your chosen cell line.
The primary reasons for a lack of degradation can be categorized as follows:
-
Poor Cell Permeability: PROTACs are often large molecules that may not efficiently cross the cell membrane to reach their intracellular targets.[1][2]
-
Lack of Target Engagement: The PROTAC may not be binding to the target protein or the E3 ligase inside the cell.
-
Inefficient Ternary Complex Formation: Even if the PROTAC binds to both the target and the E3 ligase individually, it may not effectively bring them together to form a stable and productive ternary complex.[3]
-
Suboptimal Ubiquitination or Proteasomal Degradation: The ternary complex may form, but the subsequent ubiquitination of the target protein or its degradation by the proteasome is inefficient.
To systematically troubleshoot these issues, a logical workflow should be followed.
Q2: I observe a bell-shaped dose-response curve where degradation decreases at high PROTAC concentrations. What is happening?
A2: This phenomenon is known as the "hook effect" and is a common observation in PROTAC experiments.[4][5] It occurs because at very high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes (Target-PROTAC and E3 Ligase-PROTAC) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[6]
Table 1: Representative Data for the Hook Effect
| PROTAC Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 40 |
| 100 | 15 (Dmax) |
| 1000 | 50 |
| 10000 | 80 |
To mitigate the hook effect, it is recommended to:
-
Perform a wide dose-response curve: Use a broad range of concentrations with smaller dilution steps to fully characterize the bell-shaped curve and identify the optimal concentration for maximum degradation (Dmax).
-
Use lower concentrations: For subsequent experiments, use concentrations at or below the optimal concentration.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Refinement of PROTAC Design for Enhanced Target Engagement
Welcome, researchers, scientists, and drug development professionals. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your PROTAC (Proteolysis Targeting Chimera) design and experimentation. Our goal is to help you refine your PROTACs for enhanced target engagement and successful protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and why is it problematic?
Q2: What causes the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2][3] Instead of forming the productive ternary complex (Target Protein-PROTAC-E3 Ligase), the PROTAC independently binds to either the target protein or the E3 ligase, preventing their effective ubiquitination and subsequent degradation.[1][3]
Q3: How critical is the linker in PROTAC design?
A3: The linker is a pivotal component of a PROTAC, connecting the target-binding and E3 ligase-binding moieties.[4][5] Its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex.[6][7][8][9] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or an inability to bring the target and E3 ligase into sufficient proximity for ubiquitination.[7][8]
Q4: What are common linker types and how do they influence PROTAC properties?
A4: The most common linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their flexibility.[7] However, linker composition can be modified to improve physicochemical properties. For instance, incorporating rigid elements like piperazine (B1678402) or triazole rings can enhance conformational stability, while hydrophilic elements can improve solubility and cell permeability.[7][8][10]
Q5: My PROTAC shows no degradation of the target protein. What are the likely causes?
A5: Several factors could lead to a lack of degradation:
-
Poor Cell Permeability: The PROTAC may not be reaching its intracellular target.[7][10]
-
Inefficient Ternary Complex Formation: Even with binary target engagement, the PROTAC may not effectively form a stable ternary complex.[11]
-
Suboptimal Linker: The linker length or composition may be preventing productive ternary complex formation.[6][7][8]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be appropriate for the target protein or may have low expression in the chosen cell line.[11]
-
Instability of the PROTAC: The compound may be unstable in the experimental conditions.[11]
Q6: How can I assess for off-target effects of my PROTAC?
A6: Off-target effects, the unintended degradation of other proteins, are a significant concern.[12] A common method to identify off-target effects is quantitative proteomics (e.g., using Tandem Mass Tagging), which provides a global view of protein level changes after PROTAC treatment.[11][13]
Troubleshooting Guides
Issue 1: Observation of a Bell-Shaped Dose-Response Curve (Hook Effect)
Likely Cause: You are observing the "hook effect" due to the formation of unproductive binary complexes at high PROTAC concentrations.[1][2]
Troubleshooting Steps:
-
Extend Dose-Response Range: Use a wider range of concentrations with smaller dilution steps (e.g., half-log dilutions) to fully characterize the bell-shaped curve and identify the optimal concentration for maximal degradation.[1]
-
Time-Course Experiment: Perform a time-course experiment at both the optimal and a "hooked" (higher) concentration to understand the degradation kinetics.[1]
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA or FRET to directly measure ternary complex formation at various PROTAC concentrations. A bell-shaped curve in these assays will correlate with the degradation profile.[1][3]
Issue 2: Weak or No Target Degradation
Likely Cause: This could be due to several factors including poor cell permeability, inefficient ternary complex formation, or suboptimal linker design.[7][11]
Troubleshooting Steps:
-
Verify Target and E3 Ligase Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical assays.
-
Evaluate Cell Permeability: Assess the ability of your PROTAC to cross the cell membrane using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2][10]
-
Optimize the Linker: Synthesize and test a series of PROTACs with varying linker lengths and compositions.[6][7][8] This is often the most critical step for improving efficacy.
-
Assess Ternary Complex Formation and Stability: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[7]
-
Check E3 Ligase Expression: Confirm that the recruited E3 ligase is expressed at sufficient levels in your experimental cell line.[2]
-
Proteasome Inhibition Control: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If the degradation is rescued, it confirms the involvement of the proteasome.[14][15]
Issue 3: Inconsistent Degradation Results
Likely Cause: Variability in experimental conditions can lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent passage number range and maintain uniform seeding densities and confluency.[11]
-
Assess Compound Stability: Check the stability of your PROTAC in the cell culture medium over the duration of your experiment.[11]
Data Presentation
Table 1: Common Linker Types and Their Properties
| Linker Type | Key Characteristics | Impact on PROTAC Properties |
| Alkyl Chains | Flexible | Can facilitate broad conformational sampling for ternary complex formation. |
| PEG Chains | Flexible, Hydrophilic | Improves solubility and can enhance cell permeability.[7] |
| Rigid Linkers (e.g., containing piperazine, triazole) | Conformationally Restricted | Can improve binding affinity and selectivity by pre-organizing the binding moieties.[7] |
Table 2: Comparison of Key Experimental Assays for PROTAC Characterization
| Assay | Purpose | Principle | Key Parameters |
| Western Blot | Quantify protein degradation | Immunodetection of target protein levels in cell lysates.[16] | DC50, Dmax |
| AlphaLISA/FRET | Measure ternary complex formation | Proximity-based assay where a signal is generated when the target and E3 ligase are brought together by the PROTAC.[1][3] | Ternary Complex EC50 |
| PAMPA | Assess cell permeability | Measures passive diffusion of a compound across an artificial membrane.[2][10] | Permeability coefficient (Pe) |
| Surface Plasmon Resonance (SPR) | Characterize binding kinetics and ternary complex formation | Measures changes in refractive index upon binding of molecules to a sensor surface.[7] | KD (dissociation constant), Cooperativity |
| Isothermal Titration Calorimetry (ITC) | Determine binding thermodynamics | Measures the heat change upon molecular interaction.[7] | KD, Enthalpy (ΔH), Entropy (ΔS) |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
-
Cell Treatment: Seed cells and treat with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24 hours).[8][15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[16]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).[15][16]
Protocol 2: AlphaLISA for Ternary Complex Formation
-
Reagent Preparation: Prepare serial dilutions of the PROTAC. Reconstitute tagged recombinant target protein and E3 ligase complex in AlphaLISA buffer.[8]
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC at their final desired concentrations.[8]
-
Incubation: Incubate the plate to allow for ternary complex formation (e.g., 1 hour at room temperature).[8]
-
Bead Addition: Add AlphaLISA acceptor beads conjugated to an antibody against one of the protein tags, followed by donor beads conjugated to an antibody against the other tag. Incubate in the dark.[1]
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.[1]
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.[3]
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution to form an artificial membrane. The receiver plate is filled with a buffer solution.
-
Compound Addition: The PROTAC compound is added to the donor wells of the filter plate.
-
Incubation: The filter plate is placed on top of the receiver plate, and the assembly is incubated to allow the compound to diffuse across the artificial membrane.
-
Quantification: After incubation, the concentration of the PROTAC in both the donor and receiver wells is determined, typically by LC-MS/MS.
-
Permeability Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the membrane over time.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 5. explorationpub.com [explorationpub.com]
- 6. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Thalidomide-Linker Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of thalidomide-linker conjugates, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of thalidomide-linker conjugates?
A1: Researchers often face several key challenges:
-
Low Synthetic Yields: Can be caused by impure starting materials, suboptimal coupling chemistry, or inadequate reaction conditions.[1]
-
Poor Solubility: Thalidomide (B1683933) and its conjugates are often sparingly soluble in aqueous solutions and many organic solvents, complicating synthesis and purification.[1][2][3]
-
Hydrolytic Instability: The glutarimide (B196013) and phthalimide (B116566) rings of thalidomide are susceptible to hydrolysis, especially under basic or acidic conditions, which can lead to degradation of the final product.[4]
-
Racemization: The chiral center on the glutarimide ring is prone to racemization, particularly under basic conditions, which can impact biological activity as enantiomers can have different binding affinities for the Cereblon (CRBN) E3 ligase.[5][6]
-
Purification Difficulties: The often greasy nature and high molecular weight of PROTACs make purification by standard chromatographic techniques challenging.[1][7]
-
Side Reactions: Unwanted reactions, such as the formation of 4-(dimethylamino)-thalidomide when using DMF as a solvent at high temperatures, can complicate the synthesis.[8]
Q2: How does the linker attachment point on the thalidomide core affect the conjugate's properties?
A2: The point of linker attachment to the thalidomide moiety significantly influences the stability and activity of the resulting conjugate.[4] Different attachment points can alter the hydrolytic stability of the molecule. For instance, attaching the linker at position 5 of the phthalimide unit has been shown to reduce the ability to induce neosubstrate degradation.[4] The majority of CRBN-based PROTACs contain N-alkylated pomalidomide (B1683931) derivatives, but various other connection points have been explored.[4]
Q3: What is the optimal linker length and composition for a thalidomide-based PROTAC?
A3: There is no universally optimal linker length or composition; it is highly dependent on the specific target protein.[9] The linker's role is to facilitate the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase.[1][10]
-
Length: Linker lengths of 5-15 atoms are common.[1] A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.[1] The optimal length must be determined empirically for each new target.[9]
-
Composition: Polyethylene (B3416737) glycol (PEG) and alkyl chains are the most common linker motifs due to their synthetic tractability.[9] PEG linkers generally improve water solubility compared to alkyl chains.[1][10] However, more rigid linkers incorporating elements like piperazine (B1678402) or piperidine (B6355638) rings are being used to improve physicochemical properties.[9]
Q4: My final thalidomide conjugate shows poor solubility. How can I address this?
A4: Poor solubility is a common issue with thalidomide conjugates.[1][11] Strategies to improve solubility include:
-
Linker Modification: Incorporating more hydrophilic linkers, such as polyethylene glycol (PEG), can enhance aqueous solubility.[10]
-
Formulation Strategies: For in vitro assays, using a small amount of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid cellular toxicity.[1] Complexation with agents like hydroxypropyl-beta-cyclodextrin has also been shown to significantly improve the aqueous solubility of thalidomide.[2]
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with more hydrophilic groups on the target ligand or exploring different linker compositions.[1]
Q5: How can I prevent racemization of the thalidomide moiety during synthesis?
A5: Racemization of the chiral center on the glutarimide ring is a critical issue as the two enantiomers can have different biological activities.[5][12] The (S)-enantiomer is associated with teratogenic effects, while the (R)-enantiomer has sedative properties.[] Racemization is most likely to occur under basic conditions, elevated temperatures, and prolonged reaction times.[5][6] To minimize racemization:
-
Control Reaction Conditions: Reduce the reaction temperature (e.g., 0 °C or room temperature) and shorten the reaction time.[5]
-
Minimize Base: Use the stoichiometric minimum amount of organic bases like DIPEA or triethylamine.[5]
-
Choose Milder Reagents: Consider alternative coupling reagents that operate under milder conditions.[5]
-
Acidic Quench: Quench the reaction with a mild acidic solution to neutralize any base.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of the Final Conjugate
| Possible Cause | Troubleshooting Step |
| Impure Starting Materials | Verify the purity of the thalidomide analog, linker, and target protein ligand using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis).[1] |
| Inefficient Coupling Chemistry | Ensure the chosen coupling reaction (e.g., esterification, amidation, click chemistry) is appropriate for the functional groups. Optimize coupling reagents (e.g., DCC/DMAP, HATU).[1] Consider solid-phase synthesis for a more streamlined approach.[1] |
| Suboptimal Reaction Conditions | Optimize solvent, temperature, and reaction time. Ensure anhydrous conditions if required by the coupling chemistry.[1] For nucleophilic aromatic substitution on 4-fluorothalidomide, using DMSO instead of DMF at high temperatures can prevent side reactions.[8][14] |
| Degradation of Reactants or Product | Check the stability of all components under the reaction conditions. The thalidomide core can be susceptible to hydrolysis.[4] |
Problem 2: The Purified Conjugate is Unstable
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the Glutarimide or Phthalimide Ring | The thalidomide core is hydrolytically unstable under physiological conditions.[4] Assess stability at different pH values (e.g., pH 7.4 buffer) using HPLC to monitor for degradation products.[4] Consider using more stable analogs like lenalidomide, which lacks one of the phthalimide carbonyl groups and shows higher hydrolytic and metabolic stability.[4][15] |
| Linker Cleavage | The linker itself may be labile.[9] Replace metabolically unstable motifs (e.g., esters) with more stable ones (e.g., amides, ethers).[9] |
Problem 3: Difficulty in Purifying the Final Conjugate
| Possible Cause | Troubleshooting Step |
| High Lipophilicity and Poor Solubility | The "greasy" nature of many PROTACs makes them challenging to purify.[1] Use appropriate chromatographic techniques such as reversed-phase HPLC or flash chromatography on silica (B1680970) gel.[1] |
| Structural Complexity and Instability | The labile nature of some conjugates rules out harsh purification methods like recrystallization that require high temperatures or extreme pH.[7] Specialized solid-phase extraction (SPE) techniques, sometimes called "catch and release," can be effective.[7] |
| Formation of Intractable Byproducts | Optimize reaction conditions to minimize side reactions. For example, in the synthesis of pomalidomide-linkers via SNAr, using DMSO instead of DMF can prevent the formation of a difficult-to-remove byproduct.[14] |
Quantitative Data Summary
The efficacy of a thalidomide-based PROTAC is highly dependent on the linker length. The following table summarizes the impact of PEG linker length on the degradation potency (DC50) of PROTACs targeting BRD4.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[16] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[16] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[16] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[16] |
Note: Data is synthesized from multiple sources and direct comparisons should be made with caution due to variations in experimental conditions.[16]
Experimental Protocols
Protocol 1: General Synthesis of a Thalidomide-Linker Conjugate via SNAr
This protocol describes a general method for conjugating an amine-terminated linker to 4-fluorothalidomide.
-
Reaction Setup: To a solution of 4-fluorothalidomide (1 equivalent) in anhydrous DMSO, add the amine-terminated linker (1.1 equivalents).[8][14]
-
Reaction Conditions: Heat the reaction mixture to 130 °C and stir for 12-24 hours.[14] Monitor the reaction progress by LC-MS.
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by reversed-phase HPLC to yield the desired thalidomide-linker conjugate.[1]
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry.
Protocol 2: Assessment of Hydrolytic Stability
This protocol outlines a method to evaluate the stability of a thalidomide-linker conjugate in aqueous buffer.[4]
-
Sample Preparation: Prepare a stock solution of the conjugate in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Dilute the stock solution into a buffer of the desired pH (e.g., pH 7.4 phosphate-buffered saline) to a final concentration of approximately 10 µM. Include a stable internal standard. Prepare samples in triplicate.
-
Time Points: Incubate the solutions at 37 °C. Take aliquots at various time points (e.g., 0, 24, and 48 hours).
-
Analysis: Analyze the aliquots by HPLC. Monitor the disappearance of the parent compound peak relative to the internal standard.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point to determine its hydrolytic stability.
Protocol 3: Chiral Purity Analysis
This protocol provides a general method for determining the enantiomeric excess of a thalidomide analog during synthesis.[5]
-
Sample Preparation: At the desired step of the synthesis, quench the reaction with a mild acidic solution (e.g., 1 M HCl) to neutralize any base.
-
Extraction: Extract the compound of interest into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Chiral HPLC Analysis: Dissolve the residue in an appropriate solvent and analyze by chiral HPLC using a suitable chiral stationary phase column.
-
Quantification: Integrate the peaks corresponding to the (R)- and (S)-enantiomers to determine the enantiomeric excess (ee).
Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Troubleshooting workflow for synthesis issues.
Caption: Linker properties and their impact on PROTAC performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. wjbphs.com [wjbphs.com]
- 14. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 15. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amide Coupling Reactions of Thalidomide-NH-amido-C6-NH2
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting the coupling reaction between a carboxylic acid and Thalidomide-NH-amido-C6-NH2, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for coupling a carboxylic acid to this compound?
A1: The reaction involves the formation of an amide bond between the terminal primary amine of this compound and a carboxylic acid. This is typically facilitated by a coupling reagent and a non-nucleophilic base in an appropriate solvent.
Q2: Which coupling reagents are recommended for this type of reaction?
A2: Several modern coupling reagents are effective for this transformation. Uronium/guanidinium-based reagents like HATU, HBTU, and HOTU are known for their high efficiency and fast reaction times, especially for challenging couplings.[1] Phosphonium-based reagents such as PyBOP are also a viable alternative, particularly for sterically hindered substrates.[2] Carbodiimides like EDC, often used in conjunction with additives like HOBt or DMAP, are another common choice.[3]
Q3: What are suitable solvents for this coupling reaction?
A3: Polar aprotic solvents are generally the best choice. Dimethylformamide (DMF) is a widely used solvent for amide coupling reactions.[1] N-Methyl-2-pyrrolidone (NMP) can be a good alternative for difficult couplings due to its higher boiling point and excellent solvating properties.[1] Dichloromethane (DCM) is also frequently used, particularly with carbodiimide (B86325) reagents.[3] It is crucial to use anhydrous solvents to prevent hydrolysis of the activated species.[1]
Q4: What is the optimal temperature for the coupling reaction?
A4: Most coupling reactions are initially performed at 0°C during the addition of the coupling reagent to control any potential exotherm and then allowed to warm to room temperature.[3] If the reaction is sluggish due to steric hindrance, gentle heating (e.g., 40-50°C) can increase the reaction rate.[1] However, prolonged heating should be used with caution as it may promote side reactions.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient activation of the carboxylic acid. | - Ensure the coupling reagent is not hydrolyzed; use fresh, high-purity reagent.- Consider a more powerful coupling reagent (e.g., HATU instead of EDC/HOBt).[1] |
| Steric hindrance from either the carboxylic acid or the thalidomide (B1683933) linker. | - Increase the reaction time (e.g., to overnight).[1]- Gently heat the reaction mixture (e.g., 40-50°C).[1]- Use a coupling reagent known to be effective for hindered couplings, like PyBOP.[2] | |
| Presence of moisture in the reaction. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Incorrect stoichiometry of reagents. | - Typically, a slight excess of the carboxylic acid and coupling reagent (1.1-1.2 equivalents) relative to the amine is used. The base is usually added in 2-3 equivalents. | |
| Multiple Spots on TLC (Side Products) | Formation of N-acylurea byproduct (with carbodiimides). | - Add HOBt or HOAt to the reaction mixture to suppress this side reaction.[3] |
| Racemization of the carboxylic acid (if chiral). | - The addition of HOBt or HOAt can help minimize racemization.[4] | |
| Guanidinylation of the amine by uronium reagents. | - While less common with modern reagents, ensure proper reaction conditions. If this is a persistent issue, consider switching to a phosphonium-based reagent. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time or temperature. | - Allow the reaction to stir for a longer period (monitor by TLC or LC-MS).- If starting materials are stable at higher temperatures, consider gentle heating.[1] |
| Poor solubility of reactants. | - Try a different solvent with better solvating properties, such as NMP.[1] |
Experimental Protocols
Protocol 1: General Procedure using HATU
This protocol provides a starting point for the coupling reaction. Optimization of specific parameters may be required for different carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.1 equivalents) to the solution and stir for 1-2 minutes.
-
Add DIPEA (2.5 equivalents) to the mixture and continue stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Typical reaction times range from 2 to 24 hours.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Common Coupling Reagents and Conditions
| Coupling Reagent | Additive(s) | Base | Typical Solvent(s) | Key Characteristics |
| HATU | None | DIPEA, TEA | DMF, NMP | High reactivity, fast reactions, good for hindered couplings.[1] |
| HBTU | HOBt (optional) | DIPEA, TEA | DMF, DCM | Efficient and widely used.[4] |
| PyBOP | None | DIPEA, TEA | DMF, DCM | Effective for sterically hindered couplings.[2] |
| EDC | HOBt, DMAP | DIPEA, TEA | DCM, DMF | Economical, but may require additives to prevent side reactions and racemization.[3] |
| T3P | Pyridine, TEA | Pyridine, TEA | Ethyl Acetate, THF | Works well, and byproducts are water-soluble, simplifying workup. |
Visualizations
Caption: A typical experimental workflow for the amide coupling of a carboxylic acid with this compound using HATU.
References
Validation & Comparative
Validating PROTAC Activity: A Comparative Guide for In Vitro and In Vivo Assessment
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target previously "undruggable" proteins by harnessing the cell's own protein disposal machinery. Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of the entire target protein. This guide provides a comprehensive overview of the essential in vitro and in vivo methods for validating PROTAC activity, offering a comparative analysis with alternative protein degradation technologies and presenting supporting experimental data to aid researchers in their drug discovery efforts.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing the POI in close proximity to the E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is then released to target another POI molecule, acting in a catalytic manner.
In Vitro Validation of PROTAC Activity: A Step-by-Step Approach
A robust in vitro validation cascade is crucial to characterize the efficacy, potency, and mechanism of action of a novel PROTAC. This typically involves a series of biochemical and cell-based assays.
Key In Vitro Assays and Experimental Protocols
1. Ternary Complex Formation Assays: These assays are designed to demonstrate the PROTAC-dependent formation of the POI-PROTAC-E3 ligase complex.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This proximity-based assay is widely used to quantify ternary complex formation. Dose-response curves are typically bell-shaped, reflecting the "hook effect" where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3) dominates over the ternary complex.[1][2][3][4]
-
Experimental Protocol (TR-FRET):
-
Reagents: Tagged POI (e.g., GST-tagged), tagged E3 ligase (e.g., His-tagged), TR-FRET donor-labeled antibody (e.g., anti-GST-Tb), TR-FRET acceptor-labeled antibody (e.g., anti-His-AF488), and PROTAC compound.
-
Procedure:
-
In a 384-well plate, add a fixed concentration of the tagged POI and E3 ligase.
-
Add serial dilutions of the PROTAC.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate at room temperature for a specified time (e.g., 60-180 minutes).
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis: Calculate the TR-FRET ratio and plot against the PROTAC concentration to generate a bell-shaped curve. The peak of the curve represents the maximal ternary complex formation.[2]
-
-
2. In Vitro Ubiquitination Assays: This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the POI in a reconstituted system.
-
Experimental Protocol (In Vitro Ubiquitination):
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., VHL-ElonginB-ElonginC), POI, ubiquitin, ATP, and PROTAC.
-
Procedure:
-
Combine E1, E2, E3, POI, and ubiquitin in a reaction buffer.
-
Add the PROTAC at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific for the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI confirms PROTAC activity.
-
3. Cellular Degradation Assays: These assays measure the reduction of the target protein levels in a cellular context.
-
Western Blotting: A traditional and robust method to quantify protein levels. Dose-response and time-course experiments are performed to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation) values.[5][6][7]
-
Experimental Protocol (Western Blotting):
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against the POI and a loading control (e.g., GAPDH, β-actin), followed by a secondary antibody.
-
Detection and Analysis: Visualize the bands and perform densitometry to quantify the protein levels. Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine DC50 and Dmax.
-
-
-
HiBiT/NanoBRET Assay: A sensitive, real-time, plate-based method for monitoring protein degradation in live cells. This technology utilizes a small 11-amino-acid tag (HiBiT) that is knocked into the endogenous locus of the target protein.[8][9][10][11]
-
Experimental Protocol (HiBiT Assay):
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the gene of the POI in a cell line stably expressing the LgBiT protein.
-
Assay:
-
Plate the HiBiT-tagged cells in a 96- or 384-well plate.
-
Add a live-cell substrate (e.g., Nano-Glo® Endurazine™).
-
Add serial dilutions of the PROTAC.
-
Measure luminescence at regular intervals using a plate reader to monitor the kinetics of degradation in real-time.
-
-
Data Analysis: Normalize the luminescence signal to a vehicle control. Plot the signal against time to determine the degradation rate. For endpoint analysis, plot the signal at a specific time point against PROTAC concentration to determine DC50 and Dmax.[10]
-
-
Quantitative Comparison of In Vitro PROTAC Performance
| PROTAC | Target | E3 Ligase | Cell Line | DC50 | Dmax (%) | Assay |
| ARV-110 | Androgen Receptor | Cereblon | VCaP | < 1 nM[12] | >95%[13] | Western Blot |
| Vepdegestrant (ARV-471) | Estrogen Receptor | Cereblon | MCF7 | ~1 nM | >90% | Western Blot |
| LC-2 (MRTX849-based) | KRAS G12C | VHL | NCI-H2030 | 0.59 µM[14] | ~80%[14] | Western Blot |
| dBET1 | BRD4 | Cereblon | LS174t | ~500 nM[6] | >90% | Western Blot |
| MZ1 | BRD4 | VHL | HeLa | ~30 nM | >95% | HiBiT |
In Vivo Validation of PROTAC Efficacy
Successful in vitro activity must be translated to an in vivo setting to assess the therapeutic potential of a PROTAC. This involves evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as its anti-tumor efficacy in relevant animal models.
Key In Vivo Studies and Experimental Protocols
1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC, and to correlate its exposure with the extent and duration of target protein degradation in vivo.
-
Experimental Protocol (PK/PD Study in Mice):
-
Dosing: Administer the PROTAC to mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
-
Sample Collection: Collect blood samples at multiple time points post-dosing. For PD analysis, collect tissues of interest (e.g., tumor, liver).
-
PK Analysis: Analyze the plasma concentrations of the PROTAC using LC-MS/MS to determine key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
PD Analysis: Homogenize the collected tissues and measure the levels of the target protein by Western blotting or other quantitative methods to assess the extent and duration of degradation.
-
2. In Vivo Efficacy Studies (Xenograft Models): These studies evaluate the anti-tumor activity of the PROTAC in animal models bearing human tumors.
-
Experimental Protocol (Mouse Xenograft Study):
-
Tumor Implantation: Implant human cancer cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the PROTAC at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, excise the tumors and perform PD analysis to confirm target degradation. Analyze tumor growth inhibition (TGI) to determine efficacy.[15]
-
In Vivo Efficacy of Clinically Investigated PROTACs
| PROTAC | Target | Animal Model | Dosing | Key In Vivo Outcome |
| ARV-110 | Androgen Receptor | VCaP Xenograft | 1 mg/kg PO QD | >90% AR degradation, significant tumor growth inhibition.[12] |
| Vepdegestrant (ARV-471) | Estrogen Receptor | MCF7 Xenograft | 3-30 mg/kg PO QD | >94% ER degradation, dose-dependent tumor growth inhibition (85-120% TGI).[16] |
PROTACs vs. Alternative Technologies: A Comparative Look
While PROTACs represent a major advancement, other targeted protein degradation technologies are also emerging. Molecular glues are small molecules that induce a novel interaction between an E3 ligase and a target protein, leading to its degradation.[17][18][19]
Physicochemical Properties: PROTACs vs. Molecular Glues
| Property | PROTACs | Molecular Glues |
| Molecular Weight | Typically > 700 Da | Typically < 500 Da |
| Structure | Heterobifunctional (two ligands + linker) | Monovalent |
| Design Principle | Rational, modular design | Often discovered serendipitously, rational design is challenging |
| Oral Bioavailability | Can be challenging due to high MW | Generally more favorable |
Performance Comparison: PROTACs vs. Molecular Glues
| Feature | PROTACs | Molecular Glues |
| Potency | Can achieve high potency (pM to nM DC50) | Potency can vary widely |
| Selectivity | Selectivity can be engineered through ligand and linker optimization | Selectivity is often inherent to the induced protein-protein interaction |
| "Hook Effect" | Commonly observed | Generally not observed |
| Target Scope | Broad, requires a target-binding ligand | Can target proteins without known binders |
Example Degradation Data:
-
Thalidomide (B1683933) (Molecular Glue): Induces degradation of IKZF1 and GSPT1.[20][21]
-
CFT7455 (Molecular Glue): A potent degrader of IKZF1/3, currently in clinical trials.[17]
Off-Target Effects and Selectivity Profiling
A critical aspect of PROTAC validation is to assess its selectivity and identify any potential off-target degradation, which could lead to toxicity.
-
Global Proteomics (Mass Spectrometry): This unbiased approach is the gold standard for assessing PROTAC selectivity. It involves quantifying the entire proteome of cells treated with the PROTAC to identify any proteins that are unintentionally degraded.
-
Experimental Protocol (Proteomics):
-
Cell Treatment: Treat cells with the PROTAC at a concentration that achieves Dmax, along with a vehicle control.
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins.
-
-
Conclusion
The validation of PROTAC activity requires a multi-faceted approach, encompassing a cascade of in vitro biochemical and cellular assays followed by rigorous in vivo evaluation. By systematically assessing ternary complex formation, ubiquitination, cellular degradation, and in vivo efficacy, researchers can build a comprehensive data package to support the development of novel PROTAC-based therapeutics. As the field of targeted protein degradation continues to evolve, the methodologies outlined in this guide will serve as a critical framework for advancing these promising new medicines from the laboratory to the clinic.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. en.ice-biosci.com [en.ice-biosci.com]
- 4. labonline.com.au [labonline.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 9. Comprehensive Analysis of Protein Dynamics Using HiBiT Tagging: Localization, Protein Interactions, and Degradation [promega.com.cn]
- 10. promega.com [promega.com]
- 11. Target Degradation [worldwide.promega.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. emolecules.com [emolecules.com]
- 20. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives. | BioGRID [thebiogrid.org]
A Comparative Analysis of E3 Ligase Linkers: Benchmarking Thalidomide-NH-amido-C6-NH2
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central strategy for eliminating disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a comparative analysis of Thalidomide-NH-amido-C6-NH2, a common Cereblon (CRBN) E3 ligase-recruiting linker, against other classes of E3 ligase linkers, supported by experimental data.
The Critical Role of the Linker in PROTAC Efficacy
The linker's composition, length, and rigidity are pivotal in orchestrating the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein by the proteasome.[1] Key performance indicators for PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 indicates higher potency, and a higher Dmax signifies greater efficacy.[2]
Comparative Analysis of Linker Performance
The selection of a suitable linker is target-dependent and often requires empirical optimization. Below is a summary of quantitative data from various studies that illustrates the impact of linker type and length on PROTAC performance.
Alkyl and Polyethylene (B3416737) Glycol (PEG) Linkers
Alkyl chains and polyethylene glycol (PEG) chains are the most common flexible linkers used in PROTAC design.[3] Alkyl linkers are generally hydrophobic, which can influence the solubility of the PROTAC, while PEG linkers are more hydrophilic and can enhance solubility and cell permeability.[2]
Table 1: Impact of Alkyl Linker Length on Protein Degradation
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | CRBN | Alkyl/Ether | 7 | No degradation | - | [4] |
| TBK1 | CRBN | Alkyl/Ether | 12 | <1000 | >80 | [4] |
| TBK1 | CRBN | Alkyl/Ether | 21 | 3 | 96 | [4] |
| TBK1 | CRBN | Alkyl/Ether | 29 | 292 | 76 | [4] |
| FBXO22 | VHL | Alkyl | <6 carbons | Inactive | - | [5] |
| FBXO22 | VHL | Alkyl | 6 carbons | ~150 | 72 | [5] |
Table 2: Comparison of Alkyl versus PEG Linkers
| Target Protein | E3 Ligase | Linker Composition (9 atoms) | Degradation Efficacy | Reference |
| CRBN | VHL | Alkyl Chain | Concentration-dependent degradation | [4] |
| CRBN | VHL | 3 PEG units | Weak degradation | [4] |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design and evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.[2]
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate DC50 and Dmax values from the dose-response curves.[2]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat changes associated with binding events to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation. This allows for the calculation of the cooperativity factor (α).[6]
-
Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell. Analyze the data using a one-site binding model to determine KD1.[6]
-
PROTAC to Target Protein (KD2): Titrate the PROTAC solution into the target protein solution and analyze the data to determine KD2.[6]
-
-
Ternary Binding Affinity (KD,ternary):
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC solution into the pre-formed E3 ligase-target protein complex.
-
Analyze the data to determine the apparent KD for ternary complex formation.[6]
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as α = KD1 / KD,ternary.[6] An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.
NanoBRET™ Assay for In-Cell Ternary Complex Formation
This assay measures the formation of the ternary complex in living cells using Bioluminescence Resonance Energy Transfer (BRET).[7]
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase (e.g., CRBN or VHL) fused to HaloTag® (the acceptor).[7]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells to label the HaloTag®-fusion protein.[6]
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.[6]
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.[6][7]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.[6][7]
Visualizing the Process: From Pathway to Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and the experimental workflows used to characterize their performance.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTAC linker efficiency.
Caption: Relationship between linker properties and PROTAC performance.
References
A Comparative Guide to Thalidomide, Lenalidomide, and Pomalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A significant class of PROTACs utilizes ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN). Thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), are well-established CRBN ligands, and the choice between them can significantly impact the efficacy and properties of the resulting PROTAC. This guide provides a comparative analysis of thalidomide, lenalidomide, and pomalidomide-based PROTACs, supported by experimental data and detailed methodologies.
Mechanism of Action of CRBN-Recruiting PROTACs
Thalidomide, lenalidomide, and pomalidomide function as "molecular glues" that bind to CRBN, inducing a conformational change that allows for the recruitment of novel protein substrates for ubiquitination and subsequent degradation by the 26S proteasome.[1] In the context of PROTACs, one end of the molecule is a CRBN ligand (thalidomide, lenalidomide, or pomalidomide), and the other end is a ligand for a specific protein of interest (POI). This bifunctional nature brings the POI into close proximity with the CRL4^CRBN complex, leading to the polyubiquitination of the POI and its degradation.[1][2] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[2]
Comparative Analysis of CRBN Ligands
While all three molecules bind to CRBN, they exhibit differences in binding affinity, which can influence the efficiency of ternary complex formation and subsequent protein degradation. Pomalidomide generally displays a stronger binding affinity for CRBN compared to thalidomide and lenalidomide.[3]
| Feature | Thalidomide | Lenalidomide | Pomalidomide |
| CRBN Binding Affinity | Weaker | Moderate | Stronger[3] |
| Neosubstrate Degradation | Degrades specific "neo-substrates" like IKZF1 and IKZF3.[1] | More potent degrader of IKZF1 and IKZF3 than thalidomide.[4] | Greater potency in degrading neosubstrates compared to lenalidomide in some contexts.[4] |
| Advantages in PROTACs | Smaller size and favorable drug-like properties.[1] | May offer improved metabolic and chemical stability compared to thalidomide.[5] | Stronger CRBN binding may lead to more efficient ternary complex formation.[3] |
| Disadvantages in PROTACs | Weaker CRBN binding may lead to less potent PROTACs. | Potential for off-target degradation of neosubstrates.[6] | Potential for off-target degradation of zinc-finger proteins.[7] |
Performance Comparison of PROTACs
The choice of the CRBN ligand can significantly affect the degradation efficiency of the resulting PROTAC. The following table summarizes comparative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4. It's important to note that linker composition and length also play a crucial role in PROTAC efficacy, and direct comparisons should ideally be made with PROTACs that only differ in their CRBN ligand.
| PROTAC | Target Protein | CRBN Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | BRD4 | Pomalidomide | 8 | >90 | HeLa | [3] (Compiled Data) |
| ARV-771 | BRD4 | Pomalidomide | <1 | >95 | 22Rv1 | [3] (Compiled Data) |
| Thalidomide-based BRD4 PROTAC | BRD4 | Thalidomide | 25 | ~85 | RS4;11 | [5] (Compiled Data) |
| Lenalidomide-based BRD4 PROTAC | BRD4 | Lenalidomide | 10 | >90 | RS4;11 | [5] (Compiled Data) |
Note: Data is compiled from different studies and experimental conditions may vary.[3]
Experimental Protocols
Accurate evaluation and comparison of PROTACs require robust and standardized experimental methodologies.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[8]
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8][9]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[10]
-
SDS-PAGE and Western Blotting: Normalize protein amounts, denature the samples, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[8] A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[8][10] From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[8]
Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in living cells.[11]
Methodology:
-
Cell Line Engineering: Use CRISPR/Cas9 to endogenously tag the target protein with a HiBiT peptide in a cell line stably expressing the LgBiT subunit of NanoLuc® luciferase.[11]
-
Transfection: Transiently transfect the engineered cells with a plasmid expressing the E3 ligase (e.g., CRBN) fused to a HaloTag®.
-
Labeling: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Add the PROTAC of interest to the cells.
-
Detection: Add the NanoLuc® substrate. The formation of the ternary complex brings the NanoLuc®-tagged POI and the fluorescently labeled E3 ligase into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured using a plate reader.[11]
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a vehicle control, and a combination of the PROTAC and a proteasome inhibitor (e.g., MG132). Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitinated form of the target protein in the presence of the PROTAC (and further accumulation with a proteasome inhibitor) indicates PROTAC-mediated ubiquitination.[12]
Cell Viability Assay (CellTiter-Glo®)
This assay assesses the downstream functional consequence of target protein degradation.[13][14]
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for a desired period (e.g., 72 hours).[13]
-
Reagent Addition: Add CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[14][15]
-
Signal Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.[13] The results can be used to determine the effect of the PROTAC on cell viability and calculate an IC50 value.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a novel PROTAC.
Conclusion
The choice between thalidomide, lenalidomide, and pomalidomide as a CRBN ligand is a critical decision in the design of potent and selective PROTACs. Pomalidomide's higher affinity for CRBN may translate to more efficient ternary complex formation and more potent degradation.[3] However, lenalidomide-based PROTACs may offer advantages in terms of physicochemical properties and stability.[5] It is also crucial to consider the potential for off-target degradation of neosubstrates, which is a known characteristic of these immunomodulatory drugs.[6][7] A thorough experimental evaluation, including the assessment of degradation potency, selectivity, and downstream cellular effects, is essential for the selection of the optimal CRBN ligand and the development of a successful PROTAC therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. benchchem.com [benchchem.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Assessing the Selectivity of Thalidomide-NH-amido-C6-NH2-based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. A key component in the design of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. The nature of this linker is a critical determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of PROTACs incorporating the Thalidomide-NH-amido-C6-NH2 linker, a common building block for recruiting the Cereblon (CRBN) E3 ligase. We will delve into its performance in comparison to other linker types, supported by experimental data and detailed methodologies.
The Influence of the Linker on PROTAC Selectivity
The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] Its length, composition, and attachment points can significantly impact the geometry and stability of this complex, thereby influencing both on-target potency and off-target degradation.[2][]
The this compound linker provides a flexible six-carbon alkyl chain with an amide group. This structure offers a degree of conformational freedom that can facilitate the optimal orientation of the target protein and CRBN for efficient ubiquitination. However, this flexibility can also potentially lead to the recruitment and degradation of unintended proteins, highlighting the importance of thorough selectivity profiling.
A significant concern with thalidomide-based PROTACs is the potential for off-target degradation of endogenous substrates of CRBN, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as other zinc finger proteins.[2][4] The specific linker chemistry can modulate this "neosubstrate" degradation profile.
Comparative Performance Data
The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, a well-characterized target in oncology. These tables illustrate the impact of the E3 ligase ligand and general linker characteristics on degradation potency.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [5] |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not specified | [5] |
This table showcases the high potency of a CRBN-based PROTAC in degrading BRD4. While a direct comparison is challenging due to different cell lines, both PROTACs demonstrate nanomolar degradation capabilities.[5]
Table 2: Illustrative Proteomics Data for a Kinase-Targeting PROTAC
| Protein | Fold Change (PROTAC/Control) | p-value | On-target/Off-target | Reference |
| Target Kinase | 0.15 | < 0.001 | On-target | [5] |
| Off-target Kinase A | 0.95 | > 0.05 | Off-target | [5] |
| Off-target Protein B | 0.45 | < 0.01 | Off-target | [5] |
This illustrative table demonstrates how quantitative proteomics data can be used to assess selectivity. A significant decrease in the abundance of the target kinase is observed, while a known off-target kinase shows minimal change. However, another protein (Off-target Protein B) is also significantly degraded, indicating an off-target effect.
Experimental Protocols
Accurate assessment of PROTAC selectivity requires robust and well-controlled experiments. Below are detailed methodologies for key assays.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of specific on-target and potential off-target proteins following PROTAC treatment.[1][6]
1. Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (and potential off-targets) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
7. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Mass Spectrometry-based Proteomics for Global Off-Target Analysis
This is the gold standard for unbiased, proteome-wide assessment of PROTAC selectivity.[7][8]
1. Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC at a concentration around its DC50 value and a vehicle control for a predetermined time.
2. Cell Lysis and Protein Digestion:
-
Lyse the cells and determine the protein concentration as described in the Western blot protocol.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
3. Peptide Labeling (e.g., Tandem Mass Tags - TMT):
-
Label the peptide samples from different treatment conditions with isobaric TMT reagents according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples and analyze them by LC-MS/MS.
5. Data Analysis:
-
Search the MS/MS data against a human protein database to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that show a significant and dose-dependent change in abundance in the PROTAC-treated samples compared to the control. Proteins with significantly reduced levels are considered potential off-targets.
Visualizing Key Processes and Workflows
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Conclusion
The selectivity of a PROTAC is a multifactorial property heavily influenced by the choice of E3 ligase ligand, the target warhead, and critically, the linker connecting them. The this compound linker offers a synthetically accessible and flexible option for recruiting the CRBN E3 ligase. While its flexibility can be advantageous for forming a productive ternary complex, it also necessitates a rigorous evaluation of off-target effects. The experimental protocols provided in this guide, particularly quantitative mass spectrometry-based proteomics, are essential for generating a comprehensive selectivity profile. By systematically comparing the on- and off-target degradation profiles of PROTACs with the this compound linker to those with alternative linkers, researchers can make informed decisions in the design and optimization of highly selective and potent protein degraders.
References
Orthogonal Methods for Validating PROTAC-Induced Protein Degradation: A Comparative Guide
A comprehensive overview of key techniques for researchers, scientists, and drug development professionals to reliably validate the efficacy and mechanism of action of Proteolysis-Targeting Chimeras (PROTACs).
PROTACs have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2] This unique mechanism necessitates a robust validation strategy employing multiple, independent (orthogonal) methods to ensure on-target degradation and assess specificity.[1][3] This guide provides a detailed comparison of essential orthogonal methods, complete with experimental protocols and quantitative data to aid in the selection of the most appropriate validation strategy.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a linker connecting the two.[4][5] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step.[6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the 26S proteasome.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The "Goldilocks" Dilemma: Unraveling the Critical Impact of Linker Length in Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, the design of potent and selective Proteolysis Targeting Chimeras (PROTACs) is a complex endeavor. A key determinant of success lies in the often-underestimated linker region that tethers the target-binding warhead to the E3 ligase ligand. In the realm of thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, the length of this linker is not merely a spacer but a critical modulator of the ternary complex formation, ultimately dictating the efficiency of target protein degradation.
This guide provides a comparative analysis of how different linker lengths in thalidomide-based PROTACs influence their efficacy, supported by experimental data and detailed methodologies. The central role of the linker is to bridge the target Protein of Interest (POI) and the E3 ubiquitin ligase, bringing them into proximity to facilitate ubiquitination and subsequent degradation.[1] An improperly designed linker can be detrimental; a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long and flexible linker can lead to an unstable complex and inefficient ubiquitination.[1] Therefore, identifying the optimal linker length is a pivotal step in the development of effective PROTACs.
Impact of Linker Length on PROTAC Efficacy: A Data-Driven Comparison
The degradation potency of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from studies on thalidomide-based PROTACs targeting various proteins, illustrating the nuanced relationship between linker length and degradation efficiency. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| PROTAC A | 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[2] |
| PROTAC B | 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[2] |
| PROTAC C | 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[2] |
| PROTAC D | 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[2] |
| PROTAC E | 4-5 | BRD4 | Various | Potent | High | Longer PEG linkers can restore and even enhance degradation.[3] |
Table 2: Influence of Linker Length on BTK and Other Kinase Degraders
| PROTAC | Linker Type & Length | Target Protein | DC50 (nM) | Dmax (%) | Key Observations |
| BTK Degrader 1 | Short PEG Linker (< 4 units) | BTK | Less Potent | Lower | Shorter linkers were less effective in this context.[3] |
| BTK Degrader 2 | Longer PEG Linker (≥ 4 units) | BTK | More Potent | Higher | Longer linkers minimized steric clashes and promoted a more favorable ternary complex.[3] |
| p38α Degrader | 15-17 atoms | p38α | Optimal | High | A clear "sweet spot" for linker length was identified.[1] |
| TBK1 Degrader 1 | < 12 atoms | TBK1 | Inactive | N/A | Linkers shorter than 12 atoms showed no degradation.[4] |
| TBK1 Degrader 2 | 12-29 atoms | TBK1 | Potent (3 nM for 21 atoms) | > 90% | A broad range of longer linkers were effective.[4][5] |
A common phenomenon observed with PROTACs is the "hook effect," where the efficacy of the PROTAC decreases at higher concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) that are unproductive for degradation.[2]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A typical workflow for assessing PROTAC-mediated protein degradation.
Detailed Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and add a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detector.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex within living cells.[6]
-
Cell Line Engineering:
-
Use a cell line that co-expresses the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (CRBN) fused to a fluorescent acceptor (e.g., HaloTag®).
-
-
Assay Preparation:
-
Seed the engineered cells in a white, 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the E3 ligase.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Measurement:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates the formation of the ternary complex.
-
Conclusion
The length of the linker in thalidomide-based PROTACs is a critical parameter that profoundly influences their degradation efficacy. The presented data highlights a non-linear relationship, often referred to as a "Goldilocks effect," where an optimal linker length exists that is highly dependent on the specific target protein and E3 ligase pair.[3] Both excessively short and long linkers can be detrimental to the formation of a stable and productive ternary complex. Therefore, a systematic evaluation of a series of PROTACs with varying linker lengths, using robust experimental protocols as detailed above, is essential for the rational design and optimization of potent and selective protein degraders. Computational modeling and structural biology approaches are also emerging as valuable tools to predict optimal linker lengths and reduce the empirical nature of PROTAC development.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CRBN and VHL-Recruiting PROTACs: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between Cereblon (CRBN) and von Hippel-Lindau (VHL) as the E3 ligase-recruiting component of a Proteolysis Targeting Chimera (PROTAC) is a critical decision that can significantly impact the efficacy, selectivity, and pharmacological properties of the resulting degrader. This guide provides an objective, data-driven comparison of CRBN and VHL-recruiting PROTACs to inform rational drug design and development.
This comprehensive analysis delves into the mechanisms of action, key characteristics, and performance differences between these two most commonly utilized E3 ligases in targeted protein degradation. By presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows, this guide aims to equip researchers with the necessary information to make informed decisions for their specific therapeutic targets.
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] This is achieved by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, leading to the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1] Both CRBN and VHL serve as the substrate recognition subunits of their respective Cullin-RING E3 ligase (CRL) complexes, CRL4-CRBN and CRL2-VHL.[2][3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs | MRC PPU [ppu.mrc.ac.uk]
Validating PROTAC Mechanism of Action: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3] Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple protein copies with a single molecule.[4][5] This unique mechanism of action (MoA) necessitates a rigorous and multi-faceted validation strategy to ensure that the observed protein depletion is indeed a result of the intended pathway.
This guide provides an objective comparison of essential control experiments, complete with supporting data and detailed protocols, to build a robust validation package for your PROTAC candidate.
The PROTAC Mechanism: A Step-by-Step Process
A PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][6] Its action unfolds in a cyclical process:
-
Ternary Complex Formation : The PROTAC molecule brings the POI and the E3 ligase into close proximity, forming a key ternary complex.[2][7][8]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to the POI.[1][2]
-
Proteasomal Degradation : The polyubiquitinated POI is recognized and degraded by the 26S proteasome.[1][2]
-
Recycling : The PROTAC molecule is then released and can engage another POI and E3 ligase, continuing the degradation cycle.[2][3]
I. Foundational Experiment: Measuring Protein Degradation
The first step is to demonstrate that the PROTAC reduces the levels of the target protein. Western blotting is the most common technique for this initial assessment.
Key Question: Does the PROTAC reduce the level of the target protein in a dose- and time-dependent manner?
Comparison of Experimental Conditions
| Condition | Purpose | Expected Outcome |
| Active PROTAC | Primary test of degradation efficacy. | Dose- and time-dependent decrease in POI levels. |
| Vehicle Control (e.g., DMSO) | Establishes the baseline level of the POI. | No change in POI levels. |
| Inactive Control | To prove degradation is dependent on ternary complex formation.[9] | No significant degradation of the POI. |
| Proteasome Inhibitor + PROTAC | Confirms degradation is proteasome-dependent.[1] | Rescue of POI levels; degradation is blocked. |
| E3 Ligase Ligand Alone | Controls for effects of inhibiting the E3 ligase. | No change in POI levels. |
| POI Ligand (Warhead) Alone | Controls for effects of inhibiting the POI. | No change in POI levels. |
Table 1: Example Quantitative Western Blot Data for a BRD4-targeting PROTAC
| Treatment (24h) | BRD4 Level (% of Vehicle) | p-value vs. Vehicle |
| Vehicle (DMSO) | 100% | - |
| Active PROTAC (100 nM) | 8% | < 0.001 |
| Inactive Epimer (100 nM) | 95% | > 0.05 |
| PROTAC + MG132 (Proteasome Inhibitor) | 92% | > 0.05 |
| VHL Ligand Alone (1 µM) | 102% | > 0.05 |
| BRD4 Warhead Alone (1 µM) | 98% | > 0.05 |
Experimental Protocol: Western Blotting for Protein Degradation
-
Cell Treatment : Plate cells (e.g., HEK293) and allow them to adhere. Treat with varying concentrations of the PROTAC and controls for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE : Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by molecular weight on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation : Block the membrane (e.g., with 5% non-fat milk in TBST). Incubate with a primary antibody specific to the POI overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection & Analysis : Apply an ECL substrate and visualize bands. Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[10]
II. Critical Controls: Proving the Mechanism
Demonstrating protein loss is not enough. You must prove it occurs via the intended PROTAC MoA. This requires specific, well-designed negative controls.[9]
Key Question: Is degradation dependent on the formation of a POI-PROTAC-E3 ligase ternary complex?
The most crucial control is an inactive PROTAC . This molecule is structurally almost identical to the active PROTAC but is deficient in a key function.[9]
Comparison of Inactive Control Strategies
| Control Type | Modification | Rationale | Example |
| E3 Ligase Binding-Deficient | Invert the stereochemistry of a critical chiral center on the E3 ligand.[11] | Abolishes binding to the E3 ligase while maintaining POI binding, proving E3 recruitment is essential. | For VHL-based PROTACs, use the (2S, 4S) hydroxyproline (B1673980) epimer instead of the active (2S, 4R).[9] |
| Target Protein Binding-Deficient | Modify the "warhead" to prevent it from binding to the POI. | Rules out off-target effects and confirms that POI engagement is required for degradation. | Use a known non-binding analog of the warhead. |
Table 2: Example Binary Binding Affinity Data (Surface Plasmon Resonance)
A successful inactive control should retain binding to one partner while losing affinity for the other.
| Compound | Binds to | Kd (nM) |
| Active PROTAC | Target Protein (POI) | 25 |
| E3 Ligase (VHL) | 50 | |
| Inactive Control (Epimer) | Target Protein (POI) | 28 |
| E3 Ligase (VHL) | >50,000 |
Data shows the inactive control fails to bind the E3 ligase, validating its use.[9]
III. Mechanistic Deep Dive: Ubiquitination and Ternary Complex Formation
To provide direct evidence of the MoA, it is essential to demonstrate that the PROTAC induces ubiquitination of the POI, a step that is dependent on ternary complex formation.[12][13]
Key Question: Does the PROTAC induce ubiquitination of the target protein?
Comparison of Ubiquitination Assays
| Assay Method | Principle | Pros | Cons |
| Immunoprecipitation (IP) followed by Western Blot | The POI is pulled down from cell lysates, and the resulting sample is blotted with an anti-ubiquitin antibody.[12] | Direct, clear visual evidence of ubiquitination. | Can be low-throughput; requires high-quality antibodies. |
| In Vitro Ubiquitination Kits | Reconstituted E1, E2, E3 enzymes, ubiquitin, and the target protein are combined with the PROTAC.[11][13] | Highly controlled environment; good for HTS.[11] | May not fully reflect cellular conditions. |
| NanoBRET™ Ubiquitination Assay | Live-cell assay using bioluminescence resonance energy transfer to detect proximity between a tagged POI and tagged ubiquitin.[14] | Real-time, kinetic data from live cells; high sensitivity.[14] | Requires genetic modification of cells (CRISPR/Cas9).[14] |
Experimental Protocol: Immunoprecipitation for Ubiquitination
-
Cell Treatment : Treat cells with the active PROTAC, inactive control, and a proteasome inhibitor (e.g., MG132) for a short duration (e.g., 1-4 hours). The proteasome inhibitor is crucial to allow ubiquitinated protein to accumulate.
-
Lysis : Lyse cells in a denaturing IP buffer to disrupt protein-protein interactions while preserving post-translational modifications.
-
Immunoprecipitation : Incubate the lysate with an antibody against the POI conjugated to magnetic or agarose (B213101) beads overnight.
-
Washing : Wash the beads extensively to remove non-specifically bound proteins.
-
Elution & Western Blot : Elute the captured protein and run a Western blot. Probe separate membranes with an antibody against the POI (to confirm successful pulldown) and an antibody against ubiquitin (to detect the ubiquitination smear).
By systematically applying these control experiments, researchers can build a compelling case that their molecule functions as a bona fide PROTAC, providing the rigorous validation required for progression in drug discovery and development pipelines.
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. revvity.com [revvity.com]
- 5. ijcrr.com [ijcrr.com]
- 6. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. o2hdiscovery.co [o2hdiscovery.co]
- 8. Ternary complex formation - Profacgen [profacgen.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lifesensors.com [lifesensors.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bmglabtech.com [bmglabtech.com]
The Linker's Pivotal Role: A Quantitative Guide to Ternary Complex Stability in Drug Discovery
For researchers, scientists, and drug development professionals, the rational design of potent therapeutics that hijack the cellular machinery to eliminate disease-causing proteins is a frontier of innovation. At the heart of this strategy lies the formation of a stable ternary complex, a transient molecular assembly orchestrated by a bifunctional molecule. The linker connecting the two active ends of this molecule is not a passive spacer but a critical determinant of the stability and efficacy of this complex. This guide provides an objective comparison of how different linkers influence ternary complex stability, supported by quantitative experimental data and detailed methodologies.
The stability of the ternary complex, comprising the target protein, the bifunctional molecule (such as a PROTAC), and a recruited cellular factor (like an E3 ubiquitin ligase), is a key factor governing the efficiency of the desired downstream biological event, such as protein degradation. The length, composition, and rigidity of the linker play a crucial role in modulating the thermodynamics and kinetics of ternary complex formation.
Impact of Linker Length on Ternary Complex Stability and Degradation Efficacy
The length of the linker is a fundamental parameter that dictates the ability of the bifunctional molecule to simultaneously engage both the target protein and the E3 ligase. An optimal linker length facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced stability and subsequent degradation of the target protein.
A linker that is too short can introduce steric hindrance, preventing the formation of a productive ternary complex.[1] Conversely, an excessively long linker can lead to a more flexible and unstable complex, resulting in inefficient ubiquitination and degradation.[1] The optimal linker length is therefore highly dependent on the specific target protein and E3 ligase pair.[2]
Below is a summary of quantitative data from studies evaluating the impact of linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | >1000 | <20 | [3] |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | 10 | >90 | [3][4] |
| Estrogen Receptor α (ERα) | VHL | PEG | 19 | 100 | ~60 | [4] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | < 4 PEG units | Impaired Binding | - | [2] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | ≥ 4 PEG units | 1-40 | - | [2][5] |
| TANK-binding kinase 1 (TBK1) | CRBN | Alkyl/Ether | 7 | >1000 | <10 | [6] |
| TANK-binding kinase 1 (TBK1) | CRBN | Alkyl/Ether | 15 | 5 | >95 | [6] |
Note: DC50 is the concentration of the molecule required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
The Role of Linker Composition and Rigidity
Beyond length, the chemical composition of the linker significantly influences the physicochemical properties and biological activity of the bifunctional molecule.
-
Polyethylene Glycol (PEG) Linkers: Frequently used due to their hydrophilicity and biocompatibility, PEG linkers can improve the solubility and cell permeability of the molecule.[3]
-
Alkyl Chains: These provide flexibility and are synthetically accessible.[7]
-
Rigid Linkers: Incorporating rigid moieties like piperazines or alkynes can pre-organize the molecule into a conformation that is more favorable for ternary complex formation, potentially increasing potency and selectivity.[8]
The choice of linker composition must be empirically optimized for each target and E3 ligase pair to achieve the desired balance of stability, permeability, and efficacy.
Experimental Protocols for Quantifying Ternary Complex Stability
Several biophysical techniques are instrumental in the quantitative analysis of ternary complex formation and stability. These methods provide crucial data on binding affinities, kinetics, and thermodynamics, which are essential for guiding the rational design of linkers.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Immobilization: One of the binding partners, typically the E3 ligase, is immobilized on the surface of a sensor chip.
-
Analyte Injection: The bifunctional molecule (e.g., PROTAC) is injected over the sensor surface, and the binding to the immobilized ligase is measured (binary interaction).
-
Ternary Complex Formation: A pre-incubated mixture of the bifunctional molecule and the target protein is injected over the ligase-functionalized surface. The binding of this complex is then measured.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as koff/kon. Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with molecular binding events, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: One binding partner (e.g., the E3 ligase) is placed in the sample cell, and the other binding partner (e.g., the bifunctional molecule) is loaded into the injection syringe.
-
Titration: The syringe component is titrated into the sample cell in a series of small injections.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is fit to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. To measure ternary complex formation, the experiment is repeated with the target protein present in the sample cell along with the E3 ligase.
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two fluorescent molecules (a donor and an acceptor). It is a powerful tool for detecting the proximity of two proteins within a ternary complex.
Methodology:
-
Labeling: The target protein and the E3 ligase are each labeled with a FRET donor and acceptor fluorophore, respectively.
-
Incubation: The labeled proteins are incubated with the bifunctional molecule.
-
FRET Measurement: If a ternary complex is formed, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal (emission from the acceptor upon excitation of the donor).
-
Data Analysis: The intensity of the FRET signal is proportional to the amount of ternary complex formed. This can be used to determine the potency of the bifunctional molecule in inducing complex formation.
Visualizing the Process
To better understand the processes involved in ternary complex formation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thalidomide-NH-amido-C6-NH2 for Cross-Reactivity in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][3] Thalidomide-NH-amido-C6-NH2 incorporates a thalidomide-based ligand to engage the CRBN E3 ligase. However, thalidomide (B1683933) and its analogs are known to induce the degradation of endogenous proteins, termed "neosubstrates," which can lead to off-target effects.[4][5] Therefore, comprehensive cross-reactivity studies are essential.
Comparison of Cereblon Ligand Binding Affinities
The binding affinity of the E3 ligase ligand is a critical parameter influencing the efficacy and selectivity of a PROTAC. The following table summarizes the binding affinities of common CRBN ligands, which serve as a benchmark for evaluating new derivatives like this compound.
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM | ~1.2 µM - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Lenalidomide | ~178 nM | ~1.5 µM - 3 µM | Competitive Titration, TR-FRET, Competitive Binding Assay |
| Thalidomide | ~250 nM | Not Widely Reported | Competitive Titration |
| CC-220 | Not Widely Reported | 60 nM | TR-FRET |
This data is compiled from multiple sources and assay methods, which can contribute to variability in reported values.[6][7]
Proteome-Wide Cross-Reactivity Analysis
Quantitative proteomics is a powerful, unbiased approach to assess the on-target efficacy and off-target liabilities of a PROTAC. By comparing the proteome of cells treated with a PROTAC to a vehicle control, researchers can identify all proteins that are degraded.
The following table provides a representative example of quantitative proteomics data for a thalidomide-based PROTAC targeting BRD4. This illustrates the type of data that should be generated for this compound-based PROTACs.
| Protein | Log2 Fold Change | p-value | Comment |
| BRD4 | -3.1 | < 0.001 | On-Target |
| BRD2 | -2.8 | < 0.001 | Off-Target (BET family member) |
| BRD3 | -2.5 | < 0.001 | Off-Target (BET family member) |
| IKZF1 | -2.2 | < 0.001 | Known Neosubstrate |
| IKZF3 | -2.0 | < 0.001 | Known Neosubstrate |
| GSPT1 | -1.5 | < 0.01 | Known Neosubstrate |
| MYC | -1.8 | < 0.01 | Downstream target of BRD4 |
| CRBN | 0.2 | > 0.05 | E3 Ligase |
| GAPDH | 0.1 | > 0.05 | Housekeeping protein |
This is representative data adapted from a study on a similar thalidomide-based PROTAC and is for illustrative purposes.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the cross-reactivity assessment of this compound.
Quantitative Proteomics using Tandem Mass Tags (TMT)
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.[8]
-
Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HEK293T, HeLa) to 70-80% confluency.
-
Treat cells with the this compound-based PROTAC at various concentrations and time points. Include a DMSO-treated vehicle control.
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with a specific TMT isobaric tag.
-
Quench the labeling reaction.
-
Combine the labeled peptide samples in equal amounts.
-
-
Peptide Fractionation and Mass Spectrometry:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Determine statistically significant changes in protein abundance between PROTAC-treated and control samples.
-
Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known ligand for binding to CRBN.[7][9]
-
Reagents:
-
Purified recombinant CRBN protein.
-
A fluorescently-labeled thalidomide analog (tracer).
-
Test compound (this compound).
-
Assay buffer.
-
-
Procedure:
-
Add CRBN, the fluorescent tracer, and varying concentrations of the test compound to a microplate.
-
Incubate to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization (FP) of the samples.
-
-
Data Analysis:
-
The binding of the fluorescent tracer to CRBN results in a high FP signal.
-
Competitive binding of the test compound displaces the tracer, leading to a decrease in the FP signal.
-
Plot the FP signal against the test compound concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway of a Thalidomide-Based PROTAC
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow for Quantitative Proteomics
Caption: Workflow for TMT-based quantitative proteomics analysis.
Logical Flow for Competitive Binding Assay
Caption: Logical flow of a competitive binding assay for CRBN.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. autotaxin.com [autotaxin.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cereblon Binding Assay Kit - Nordic Biosite [nordicbiosite.com]
A Comparative Guide to Validating Target Engagement of Thalidomide-NH-amido-C6-NH2-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. A crucial step in the development of effective PROTACs is the rigorous validation of target engagement. This guide provides an objective comparison of key experimental methods for validating the target engagement of PROTACs based on the Thalidomide-NH-amido-C6-NH2 E3 ligase-linker conjugate, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.
This guide will delve into the experimental protocols of widely used techniques, present quantitative data for comparative analysis, and visualize the underlying signaling pathways and experimental workflows to aid in the selection of the most appropriate validation strategy.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide-based PROTACs initiate their action by forming a ternary complex between the target Protein of Interest (POI), the PROTAC molecule itself, and the E3 ubiquitin ligase complex containing CRBN.[] This proximity, induced by the bifunctional nature of the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[2] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
Comparison of Target Engagement Validation Methods
A multi-pronged approach is often necessary to confidently validate target engagement and the subsequent degradation of the target protein. The following table summarizes and compares the most common techniques.
| Method | Principle | Key Readouts | Advantages | Disadvantages |
| Immunoblotting (Western Blot) | Antibody-based detection of specific protein levels in cell lysates. | DC50, Dmax | Widely accessible, relatively low cost, provides direct evidence of protein degradation. | Low throughput, semi-quantitative, requires specific and validated antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.[4] | Thermal shift (ΔTm), Target engagement EC50 | Label-free, performed in intact cells or lysates, provides direct evidence of target engagement.[5] | Not all protein-ligand interactions result in a detectable thermal shift, lower throughput than some plate-based assays.[6] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.[7] Competition with a PROTAC reduces the BRET signal. | IC50, Target Occupancy | High-throughput, quantitative, can be performed in live cells to assess permeability.[8] | Requires genetic modification of the target protein, potential for steric hindrance from the tag. |
| Quantitative Proteomics (e.g., TMT) | Mass spectrometry-based quantification of the entire proteome to identify on-target and off-target protein degradation.[9] | Fold change in protein abundance, identification of off-targets. | Unbiased, global view of PROTAC selectivity, highly sensitive and quantitative.[10] | High cost, complex data analysis, requires specialized instrumentation and expertise. |
Quantitative Data Comparison
The following table presents representative quantitative data for thalidomide-based PROTACs from various studies to illustrate the typical outputs of different validation methods.
| PROTAC Target | PROTAC | Assay Method | Cell Line | DC50 | Dmax | Reference |
| BRD4 | ARV-825 (CRBN-based) | Western Blot | Jurkat | 1 nM | >95% | [11] |
| BTK | NC-1 (CRBN-based) | Western Blot | Mino | 2.2 nM | 97% | [12] |
| HDAC3 | PROTAC 22 (VHL-based) | Western Blot | HCT116 | 0.44 µM | 77% | [13] |
| BRD4 | Thalidomide-PEG-BRD4 PROTAC | HiBiT Assay | HeLa | 10 nM | >90% | [10] |
| IDO1 | NU223612 (Thalidomide derivative) | Western Blot | U87 | 0.3290 µM | >70% | [14] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. Values are representative and can vary based on experimental conditions.
Detailed Experimental Protocols
Immunoblotting (Western Blot) for Protein Degradation
This protocol is a fundamental method to quantify the reduction in the level of a specific protein of interest following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Cellular Thermal Shift Assay (CETSA)
CETSA provides direct evidence of target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[5]
References
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pelagobio.com [pelagobio.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 8. NanoBRET® TE Intracellular E3 Ligase Assays [promega.com]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Alkyl vs. PEG Linkers in Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing the degradation of target proteins. The linker, the component that connects the target-binding warhead to the E3 ligase ligand, is not merely a spacer but a key modulator of a PROTAC's physicochemical properties, ternary complex formation, and overall efficacy. This guide provides a comparative analysis of two commonly employed linker types in thalidomide-based PROTACs: alkyl chains and polyethylene (B3416737) glycol (PEG) chains. By examining experimental data and outlining detailed methodologies, this document aims to inform the rational design of next-generation protein degraders.
Core Principles of Linker Design
The choice between an alkyl and a PEG linker significantly influences a PROTAC's behavior. Alkyl linkers, composed of saturated or unsaturated hydrocarbon chains, are generally hydrophobic and can vary in their degree of rigidity.[1][2] Shorter alkyl chains offer less conformational flexibility, which can be advantageous for pre-organizing the PROTAC for optimal ternary complex formation.[1][3] Longer, more flexible alkyl chains provide a greater degree of conformational freedom.[1][3]
In contrast, PEG linkers, with their repeating ethylene (B1197577) glycol units, are hydrophilic and highly flexible.[3][4] This hydrophilicity can enhance the aqueous solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds.[1][3][5] The flexibility of PEG linkers can facilitate the formation of a productive ternary complex by allowing the PROTAC to adopt multiple orientations.[3]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data from studies on thalidomide-based PROTACs with varying linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | PEG | 4 | 0.005 | >95 | F. Dang et al., 2020[3] |
| BRD4 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | F. Dang et al., 2020[3] |
| BTK | Thalidomide | PEG | 10 | 1.1 | ~90 | T. Zorba et al., 2018[3] |
| BTK | Thalidomide | PEG | 13 | 0.8 | ~95 | T. Zorba et al., 2018[3] |
Data Interpretation: The presented data highlights that both PEG and alkyl linkers can produce potent degraders with low nanomolar DC50 values.[3] The optimal linker length and type are highly dependent on the specific target protein and must be determined empirically.[3] For instance, in the case of BTK degraders, a slightly longer PEG linker led to an improved Dmax.[3] This underscores the necessity of synthesizing and evaluating a library of PROTACs with diverse linkers to identify the optimal degrader for a given target.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs. Below are protocols for key experiments.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with PROTACs.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the results as a percentage of the vehicle-treated control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (AlphaLISA)
This bead-based immunoassay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Methodology:
-
Reagent Preparation: Prepare the assay buffer (e.g., AlphaLISA binding buffer). Reconstitute tagged target protein (e.g., GST-tagged BRD4), tagged E3 ligase complex (e.g., FLAG-tagged CRBN/DDB1), and the PROTAC at desired concentrations. Prepare AlphaLISA Donor (e.g., Glutathione) and Acceptor (e.g., Anti-FLAG) beads as per the manufacturer's instructions.
-
Assay Plate Setup: In a 384-well assay plate, add the target protein, E3 ligase complex, and a serial dilution of the PROTAC.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA Donor and Acceptor beads to the wells.
-
Signal Detection: Incubate the plate in the dark at room temperature for a specified time (e.g., 1 hour). Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped curve is characteristic of the "hook effect," where at high concentrations, the formation of binary complexes (Target-PROTAC or E3-PROTAC) dominates over the productive ternary complex.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the impact of the PROTAC on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.
-
Compound Treatment: Add serial dilutions of the PROTAC to the wells and incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of an SDS-HCl solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Incubate the plate at 37°C for 4 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance and calculate the percentage of cell viability relative to the vehicle-treated control.
Visualizing PROTAC Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for comparing PROTAC linkers.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Thalidomide-NH-amido-C6-NH2
For Immediate Implementation by Laboratory Professionals
In the dynamic landscape of drug discovery, the safe handling and disposal of potent compounds like Thalidomide-NH-amido-C6-NH2 are paramount to ensuring both personnel safety and environmental protection. This document provides a detailed, step-by-step operational and disposal plan for this E3 ligase ligand-linker conjugate, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is essential for minimizing risk and maintaining regulatory compliance.
Thalidomide (B1683933) and its analogs are known for their potent biological activity, including teratogenic effects, necessitating stringent safety protocols.[1][2][3][4] All waste generated from the handling of this compound must be treated as hazardous and potentially cytotoxic waste.[5] This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and responsibility.
Key Compound and Safety Data
| Property | Value/Information | Source/Guidance |
| Chemical Name | This compound | MedChemExpress |
| Synonyms | E3 Ligase Ligand-Linker Conjugate | MedChemExpress |
| Primary Hazard | Potential Teratogen, Cytotoxic | [1][2][3][5] |
| Handling Precautions | Use in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, lab coat, and eye protection. | General Laboratory Safety |
| Waste Classification | Hazardous Waste, Cytotoxic Waste | [5] |
| Storage of Waste | Designated, sealed, and clearly labeled hazardous waste containers in a secure, well-ventilated area. | [6] |
Disposal Workflow and Logical Relationships
The proper disposal of this compound follows a structured workflow designed to prevent contamination and ensure regulatory compliance. The following diagram illustrates the key stages of this process.
References
Personal protective equipment for handling Thalidomide-NH-amido-C6-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Thalidomide-NH-amido-C6-NH2, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2][3] Given its structural similarity to thalidomide (B1683933), this compound should be handled with extreme caution, assuming it carries analogous risks, including potential reproductive toxicity.[4][5][6] Adherence to all institutional and local regulations for hazardous waste disposal is mandatory.[4]
Personal Protective Equipment (PPE)
All personnel handling this compound must use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Unpacking and Storage | - Nitrile Gloves (double-gloving recommended)- Lab Coat or Gown- Safety Glasses with side shields or Goggles- Respiratory Protection (N95 or higher, especially if there is a risk of aerosolization)[7] |
| Weighing and Solution Preparation | - Nitrile Gloves (double-gloving recommended)- Disposable Gown with tight-fitting cuffs[7]- Chemical Splash Goggles or Face Shield- Respiratory Protection (use of a chemical fume hood or a powdered air-purifying respirator (PAPR) is strongly recommended)[8] |
| Compound Administration/Use | - Nitrile Gloves (double-gloving recommended)- Lab Coat or Gown- Safety Glasses with side shields or Goggles |
| Waste Disposal | - Nitrile Gloves (double-gloving recommended)- Lab Coat or Gown- Safety Glasses with side shields or Goggles |
| Spill Cleanup | - Chemical-resistant Nitrile Gloves (double-gloving)- Impervious Disposable Gown[9]- Chemical Splash Goggles and Face Shield- Respirator (minimum N95, or a PAPR for larger spills)[7][8] |
Experimental Protocols
Safe Handling and Operational Plan
This protocol outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
-
Receiving and Unpacking:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (double gloves, lab coat, safety glasses) before opening the package in a designated area, preferably within a chemical fume hood.[10]
-
Verify the contents against the shipping documents.
-
-
Storage:
-
Preparation of Solutions:
-
All weighing and solution preparation must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Use a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills.[10]
-
Handle the solid compound carefully to avoid generating dust.
-
When dissolving the compound, add the solvent slowly to prevent splashing.
-
-
Use in Experiments:
-
Clearly label all vessels containing the compound.
-
Conduct all experimental procedures involving the compound in a well-ventilated area or a chemical fume hood.
-
Avoid skin and eye contact at all times.[11]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[4]
-
-
Solid Waste:
-
Dispose of all contaminated solid waste (e.g., gloves, absorbent pads, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvent used.
-
-
Sharps Waste:
-
Dispose of any contaminated sharps (e.g., needles, glass pipettes) in a designated cytotoxic sharps container.[9]
-
-
Decontamination:
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound. Use a suitable cleaning agent followed by a thorough rinse.[9]
-
-
Waste Pickup:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.[4]
-
Spill Cleanup Protocol
In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.
-
Immediate Response:
-
Don Appropriate PPE:
-
Put on the full set of PPE recommended for spill cleanup, including a respirator.
-
-
Containment:
-
Cleanup:
-
Disposal:
-
Dispose of all cleanup materials as hazardous waste.
-
Remove and dispose of PPE in the designated hazardous waste container.[12]
-
-
Reporting:
-
Report the incident to your laboratory supervisor and EHS office as required by your institution's policies.
-
Workflow and Decision Making
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. aiha.org [aiha.org]
- 9. dvm360.com [dvm360.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.uga.edu [research.uga.edu]
- 12. england.nhs.uk [england.nhs.uk]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
